molecular formula C7H4F2O2 B1439305 3,4-Difluoro-5-hydroxybenzaldehyde CAS No. 887584-91-0

3,4-Difluoro-5-hydroxybenzaldehyde

Cat. No.: B1439305
CAS No.: 887584-91-0
M. Wt: 158.1 g/mol
InChI Key: AHLQVIZDRGIKHH-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-hydroxybenzaldehyde (CAS 887584-91-0) is a fluorinated benzaldehyde derivative with the molecular formula C7H4F2O2 and a molecular weight of 158.10 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The strategic placement of fluorine atoms on the aromatic ring can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making it a key intermediate in the development of novel pharmaceutical candidates and advanced materials . As a multifunctional molecule containing both an aldehyde and a phenolic hydroxyl group, it is amenable to a wide range of chemical transformations. Researchers utilize this compound for the synthesis of more complex structures, such as in the preparation of (Z)-2,6-difluoro-((2-methyl-5-oxooxazol-4(5H)-ylidene)methyl)phenylacetate, a related compound noted for its use in synthesizing fluorescent molecules like DFHBI, which is a key component in the Spinach RNA aptamer system . The aldehyde group is particularly useful in condensation reactions, including the formation of Schiff bases, while the hydroxy group allows for etherification or serve as a hydrogen bond donor. Handling this material requires care; it is air-sensitive and should be stored under an inert atmosphere at 2-8°C . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLQVIZDRGIKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654223
Record name 3,4-Difluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-91-0
Record name 3,4-Difluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Difluoro-5-hydroxybenzaldehyde CAS number and identifiers.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,4-Difluoro-5-hydroxybenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in medicinal chemistry and organic synthesis. The strategic placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold imparts unique electronic properties and hydrogen bonding capabilities. These features make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of novel anticancer agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, designed for researchers and professionals in the field of drug discovery.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its application in research and development.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 887584-91-0[1][2]
IUPAC Name This compound[1]
Synonyms 4,5-Difluoro-3-hydroxybenzaldehyde[1]
Molecular Formula C₇H₄F₂O₂[1]
Molecular Weight 158.10 g/mol [1]
Canonical SMILES C1=C(C=C(C(=C1O)F)F)C=O[1]
InChI Key AHLQVIZDRGIKHH-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueNotes
Physical Form Solid
Boiling Point 237.3 ± 35.0 °C at 760 mmHg
Storage Temperature 2-8 °C, stored under an inert atmosphere[3]

Synthesis and Strategic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning regarding the sequence of functional group introduction. The directing effects of existing substituents (ortho-, para-, or meta-directing) and their activating or deactivating nature on the aromatic ring are critical considerations.

A plausible synthetic strategy involves starting with a readily available substituted benzene and sequentially introducing the required functional groups—fluorine atoms, a hydroxyl group, and a formyl (aldehyde) group. The order of these transformations is key to achieving the desired substitution pattern and maximizing yield.

G cluster_0 General Synthetic Workflow for Substituted Benzaldehydes A Starting Material (e.g., Dihalobenzene) B Step 1: Nucleophilic Aromatic Substitution (Introduction of Hydroxyl Group) A->B NaOH / High T, P C Step 2: Electrophilic Aromatic Substitution (Formylation) B->C Vilsmeier-Haack or Duff Reaction D Final Product (this compound) C->D E Alternative Route: Formylation of a Fluorinated Phenol E->D Direct Synthesis

Caption: Generalized synthetic workflow for producing substituted hydroxybenzaldehydes.

Exemplary Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an activated aromatic ring. The following is a representative protocol for the formylation of a substituted phenol, a key step in the synthesis of compounds like this compound.

Objective: To introduce a formyl (-CHO) group onto a difluorophenol precursor.

Materials:

  • 3,4-Difluorophenol (1 equivalent)

  • N,N-Dimethylformamide (DMF, solvent and reagent)

  • Phosphorus oxychloride (POCl₃, 1.1 equivalents)

  • Dichloromethane (DCM, solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation (Causality): In a fume hood, add phosphorus oxychloride (1.1 eq.) dropwise to ice-cold N,N-Dimethylformamide. The reaction is exothermic and forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl. This pre-formation is critical for activating the DMF.

  • Reaction with Substrate: Dissolve the 3,4-difluorophenol (1 eq.) in dichloromethane and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the phenol solution. The electron-rich phenol attacks the electrophilic carbon of the Vilsmeier reagent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis (Self-Validation): Carefully pour the reaction mixture onto crushed ice and stir vigorously. This step hydrolyzes the intermediate iminium salt to the final aldehyde product. This is a self-validating step, as the formation of the aldehyde is contingent upon successful completion of the previous steps.

  • Work-up and Purification: Neutralize the aqueous solution with saturated sodium bicarbonate. Extract the product into dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

Fluorinated organic compounds are of immense interest in drug development due to the ability of fluorine to modulate metabolic stability, binding affinity, and bioavailability. This compound is a prime example of a versatile intermediate for creating such molecules.

Precursor to Combretastatin A-4 Analogues

One of the most significant applications of this compound is in the synthesis of fluorinated analogues of Combretastatin A-4, a potent natural product known for its anticancer and anti-angiogenic properties.[3] The fluorinated benzaldehyde is used as a key building block to construct the stilbene core of these analogues, often via reactions like the Wittig synthesis.[3] These synthetic analogues often retain the potent cell growth inhibitory properties of the parent compound.[3]

G A 3,4-Difluoro-5- hydroxybenzaldehyde C Wittig Reaction A->C B Wittig Reagent (Phosphonium Ylide) B->C D Fluorinated Stilbene Intermediate C->D E Further Modification (e.g., Deprotection) D->E F Final Product: Combretastatin A-4 Analogue E->F

Caption: Role as a building block in synthesizing Combretastatin A-4 analogues.

Other Synthetic Applications

The reactivity of the aldehyde and the substituted ring allows for its use in various other synthetic transformations. It can participate in the synthesis of heterocyclic structures, such as 3,4-dihydrocoumarin derivatives, which are also explored for their biological activities.[3]

Safety, Handling, and Storage

Proper handling and storage are paramount when working with any chemical reagent.

Table 3: GHS Hazard Information
CategoryCodeDescription
Pictogram GHS07Harmful
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term stability, storage at 2-8°C under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation of the aldehyde and phenol functionalities.[3]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its unique substitution pattern provides a scaffold for developing novel therapeutic agents, most notably anticancer compounds. A thorough understanding of its properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in the laboratory. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of building blocks like this will undoubtedly increase.

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 887584-91-0 | this compound. (n.d.). Autech Scientific. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,4-Difluoro-5-hydroxybenzaldehyde is a key building block in medicinal chemistry, particularly in the synthesis of fluorinated analogues of bioactive compounds like combretastatin A-4, which exhibit significant anticancer properties.[1] The strategic incorporation of fluorine atoms into the benzaldehyde scaffold can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis of the methodologies for researchers and professionals in drug development.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

The introduction of fluorine atoms into aromatic systems is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and pharmacological properties of a molecule.[2] this compound, with its vicinal fluorine atoms and a reactive hydroxyl and aldehyde group, serves as a versatile intermediate for the synthesis of complex molecular architectures.[2] Its application in the development of novel therapeutics underscores the need for efficient and scalable synthetic routes.[1]

Strategic Approaches to the Formylation of Difluorophenolic Systems

The core synthetic challenge in preparing this compound lies in the regioselective introduction of a formyl group (-CHO) onto a difluorinated phenolic precursor. Several classical and modern formylation reactions can be adapted for this purpose, each with its own set of advantages and limitations. The primary strategies discussed herein are:

  • Vilsmeier-Haack Formylation: A versatile method for formylating electron-rich aromatic compounds.[3][4][5]

  • Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols.[6][7][8][9][10]

  • Directed Ortho-Metalation (DoM): A powerful technique for regioselective functionalization of aromatic rings.[11][12]

The choice of pathway is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance of other functional groups.

Pathway I: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic rings, such as phenols and their ethers.[3][4][5][13] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the formylating agent.[4][5]

Mechanistic Rationale

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent from a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus halide like phosphorus oxychloride (POCl₃).[3] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it particularly suitable for electron-rich substrates like phenols.[13] The electron-rich aromatic ring attacks the iminium ion, and subsequent hydrolysis of the intermediate yields the aldehyde.[4][5]

Experimental Protocol

Starting Material: 3,4-Difluorophenol

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 3,4-difluorophenol (1.0 eq.) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Prepare Vilsmeier Reagent\n(DMF + POCl₃ at 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate_add [label="Add 3,4-Difluorophenol\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heat Reaction Mixture\n(60-70°C, 4-6h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Quench with Ice\n& Neutralize", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with\nEthyl Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify by Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagent_prep; reagent_prep -> substrate_add; substrate_add -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> end; } caption [label="Workflow for Vilsmeier-Haack Formylation.", fontsize=9, fontname="Arial"];

Pathway II: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[6][7][8][9][10] The reaction proceeds through the generation of dichlorocarbene as the key electrophile.[7]

Mechanistic Rationale

Under basic conditions, chloroform is deprotonated to form the trichlorocarbanion, which then undergoes alpha-elimination to generate dichlorocarbene (:CCl₂).[8][9] The phenoxide, formed by the deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic dichlorocarbene. This attack is typically directed to the ortho position.[9] Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the salicylaldehyde derivative.[9]

Experimental Protocol

Starting Material: 3,4-Difluorophenol

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorophenol (1.0 eq.) in an aqueous solution of sodium hydroxide (4.0 eq., 20% w/v).

  • Addition of Chloroform: Heat the solution to 60-65°C and add chloroform (3.0 eq.) dropwise with vigorous stirring over a period of 1 hour.

  • Reaction Progression: Maintain the temperature and continue stirring for an additional 3-4 hours. The reaction mixture will typically turn dark.

  • Work-up and Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of ~5. Steam distill the mixture to remove any unreacted chloroform and the para-isomer. The desired ortho-isomer, this compound, remains in the flask. Extract the aqueous residue with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve 3,4-Difluorophenol\nin NaOH(aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_chloroform [label="Add Chloroform\n(60-65°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Stir for 3-4 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acidify [label="Cool and Acidify\nwith HCl", fillcolor="#FBBC05", fontcolor="#202124"]; steam_distill [label="Steam Distillation", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract with\nDiethyl Ether", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> add_chloroform; add_chloroform -> reaction; reaction -> acidify; acidify -> steam_distill; steam_distill -> extraction; extraction -> purification; purification -> end; } caption [label="Workflow for Reimer-Tiemann Reaction.", fontsize=9, fontname="Arial"];

Pathway III: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic compounds.[11][12] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[11]

Mechanistic Rationale

The heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent, positioning the base in proximity to the ortho-proton.[11] This facilitates a regioselective deprotonation to form an aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile, in this case, a formylating agent like DMF, to introduce the desired functional group.[11] For phenolic substrates, the hydroxyl group must first be protected with a suitable DMG, such as a methoxymethyl (MOM) or a carbamate group.

Experimental Protocol

Starting Material: 3,4-Difluorophenol

  • Protection of the Hydroxyl Group: Protect the hydroxyl group of 3,4-difluorophenol with a suitable protecting group (e.g., methoxymethyl ether, MOM) to prevent interference with the organolithium reagent.

  • Lithiation: Dissolve the protected 3,4-difluorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise and stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture and continue stirring at -78°C for another hour.

  • Quenching and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Deprotect the MOM group under acidic conditions (e.g., dilute HCl) to yield the final product.

  • Work-up and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

// Nodes start [label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; protection [label="Protect Hydroxyl Group\nof 3,4-Difluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lithiation [label="Lithiation with n-BuLi\n(-78°C, THF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formylation [label="Add DMF\n(-78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench with NH₄Cl(aq)", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="Deprotection\n(Acidic Conditions)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Extract and Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> protection; protection -> lithiation; lithiation -> formylation; formylation -> quench; quench -> deprotection; deprotection -> extraction; extraction -> end; } caption [label="Workflow for Directed Ortho-Metalation.", fontsize=9, fontname="Arial"];

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsAdvantagesDisadvantages
Vilsmeier-Haack 3,4-DifluorophenolDMF, POCl₃Good yields, mild conditions, applicable to various electron-rich aromatics.The Vilsmeier reagent is moisture-sensitive.
Reimer-Tiemann 3,4-DifluorophenolChloroform, Strong BaseUses inexpensive reagents, one-pot reaction.Moderate yields, formation of para-isomer, harsh basic conditions.
Directed Ortho-Metalation 3,4-Difluorophenoln-BuLi, DMFHigh regioselectivity, versatile for various electrophiles.Requires protection/deprotection steps, cryogenic temperatures, strictly anhydrous conditions.

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through several established formylation methods. The Vilsmeier-Haack reaction generally offers a good balance of yield and operational simplicity. The Reimer-Tiemann reaction, while classic, often suffers from lower yields and selectivity issues. Directed ortho-metalation provides excellent regioselectivity but requires more stringent reaction conditions and additional protection/deprotection steps.

For industrial-scale production, the choice of synthetic route will depend on a careful evaluation of cost, efficiency, and environmental impact. The development of catalytic and more sustainable formylation methods remains an active area of research and may offer more efficient pathways to this valuable building block in the future.

References

  • Benchchem. Vilsmeier-Haack Formylation of 3-Fluorophenylfuran. Application Notes and Protocols.
  • Lawrence, N. J., et al. (2003). Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry, 123(1), 101-108.
  • Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. CN105732348A.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

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  • Grokipedia. Reimer–Tiemann reaction. Available from: [Link]

  • ResearchGate. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available from: [Link]

  • FMCH. This compound. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • SynArchive. Reimer-Tiemann Formylation. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • University of Rochester. Directed (ortho) Metallation. Available from: [Link]

  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Semantic Scholar. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. Available from: [Link]

  • Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Available from: [Link]

  • Supporting Information. Synthesis of 2, 5-dihydroxybenzaldehyde oxime. Available from: [Link]

  • Semantic Scholar. (1994). Procedure formylation of aromatic aldehydes. Available from: [Link]

  • Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline. CN101245020B.
  • Google Patents. (2022). Preparation method of 2-fluoro-4-hydroxybenzaldehyde. CN115124410A.
  • Google Patents. (1997). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. US5648536A.

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Spectroscopic Data of 3,4-Difluoro-5-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-Difluoro-5-hydroxybenzaldehyde, a key intermediate in medicinal chemistry and drug development. The strategic placement of fluorine atoms and hydroxyl and aldehyde functionalities on the benzene ring imparts unique electronic and structural characteristics, making a thorough spectroscopic elucidation essential for its application. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supplemented with field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a unique substitution pattern that significantly influences its spectroscopic signatures. The two electron-withdrawing fluorine atoms and the aldehyde group, combined with the electron-donating hydroxyl group, create a complex electronic environment within the aromatic ring. This interplay of inductive and resonance effects governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework and the electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals for the aldehyde proton, the hydroxyl proton, and the two aromatic protons. The chemical shifts are influenced by the electronic nature of the substituents.[1] The electron-withdrawing aldehyde and fluorine atoms will deshield the aromatic protons, shifting them downfield, while the electron-donating hydroxyl group will have a shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0s-
Aromatic (H-2)7.2 - 7.4dJH-F ≈ 2-4 Hz
Aromatic (H-6)7.0 - 7.2dJH-F ≈ 6-8 Hz
Hydroxyl (-OH)5.0 - 6.0 (variable)br s-

Note: Chemical shifts are predicted for a solution in a non-polar, aprotic solvent like CDCl₃. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature.

The aromatic region will exhibit two doublets corresponding to the protons at the C-2 and C-6 positions. The coupling of these protons to the adjacent fluorine atoms will result in characteristic splitting patterns. The magnitude of the hydrogen-fluorine coupling constants (JH-F) is dependent on the number of bonds separating the nuclei.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached functional groups and the fluorine atoms, which induce large C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
Aldehyde (CHO)188 - 192d³JC-F ≈ 2-5 Hz
C-1125 - 130d³JC-F ≈ 3-6 Hz
C-2110 - 115d²JC-F ≈ 15-25 Hz
C-3150 - 155dd¹JC-F ≈ 240-260 Hz, ²JC-F ≈ 10-15 Hz
C-4140 - 145dd¹JC-F ≈ 240-260 Hz, ²JC-F ≈ 10-15 Hz
C-5145 - 150d²JC-F ≈ 10-15 Hz
C-6115 - 120d³JC-F ≈ 3-6 Hz

The carbons directly bonded to fluorine (C-3 and C-4) will exhibit large one-bond coupling constants (¹JC-F), which are highly characteristic. The other carbons will show smaller two- and three-bond couplings.[2]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1][3]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aldehyde)2720 - 2820Medium, Sharp
C=O stretch (aldehyde)1680 - 1700Strong, Sharp
C=C stretch (aromatic)1550 - 1600Medium
C-O stretch (hydroxyl)1200 - 1300Medium
C-F stretch (aromatic)1100 - 1250Strong

The broad O-H stretching band is indicative of hydrogen bonding. The strong C=O stretch is characteristic of the aldehyde group, and its position can be influenced by conjugation with the aromatic ring. The strong absorptions in the 1100-1250 cm⁻¹ region are characteristic of the C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer (or clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum Data

For this compound (C₇H₄F₂O₂), the molecular weight is 158.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 158.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IonLoss from Molecular Ion
158[C₇H₄F₂O₂]⁺ (M⁺)-
157[C₇H₃F₂O₂]⁺H•
129[C₆H₃F₂O]⁺CHO•
101[C₅H₃F₂]⁺CHO•, CO

The fragmentation is likely to initiate with the loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 157.[4][5] Subsequent loss of a carbon monoxide molecule (CO) from this fragment would lead to a peak at m/z 129. The loss of the entire aldehyde group (CHO•) would result in a fragment at m/z 129. Further fragmentation of the aromatic ring can also occur.

Mass_Spec_Fragmentation cluster_losses Primary Fragmentation cluster_secondary_losses Secondary Fragmentation M [C₇H₄F₂O₂]⁺˙ m/z = 158 (Molecular Ion) M_minus_H [C₇H₃F₂O₂]⁺ m/z = 157 M->M_minus_H - H• M_minus_CHO [C₆H₃F₂O]⁺ m/z = 129 M->M_minus_CHO - CHO• M_minus_H_minus_CO [C₆H₃F₂O]⁺ m/z = 129 M_minus_H->M_minus_H_minus_CO - CO

Caption: Predicted Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, through NMR, IR, and MS, provides a detailed and self-validating structural characterization. The predicted data, based on established principles and comparison with analogous structures, offers a robust framework for researchers in the synthesis, quality control, and application of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40427019, this compound. Retrieved January 1, 2026 from [Link].

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Physical properties of 3,4-Difluoro-5-hydroxybenzaldehyde (melting point, boiling point).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3,4-Difluoro-5-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Role of Physicochemical Characterization in Drug Discovery

This compound is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. As a functionalized benzene ring, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one critical for modern drug development.

Accurate characterization of fundamental physical properties, such as melting and boiling points, is a non-negotiable first step in the research and development pipeline. These parameters serve as crucial indicators of purity, provide insights into the intermolecular forces at play, and are essential for designing and controlling reaction conditions, purification processes, and formulation strategies.[1][2] This guide provides a comprehensive overview of the physical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Physical Properties of this compound and Related Isomers

Compound NameMolecular FormulaCAS NumberMelting Point (°C)Boiling Point (°C)
This compound C₇H₄F₂O₂887584-91-0Data not availableData not available
3,5-Difluoro-4-hydroxybenzaldehydeC₇H₄F₂O₂118276-06-5Data not availableData not available
3-Fluoro-4-hydroxybenzaldehydeC₇H₅FO₂405-05-0121 - 127[4]225.6 (Predicted)[5]

Note: The absence of experimental data for the target compound necessitates the rigorous application of the following standardized protocols for any new batch synthesized or procured.

Part 1: Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1] Therefore, this determination is a fundamental test of both identity and purity.

Methodology: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which offers superior control and safety over traditional oil bath methods. The causality behind this choice lies in the need for a precise, reproducible, and slow heating rate to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and homogenous. If necessary, grind a small amount into a fine powder using a mortar and pestle.[6][7]

    • Take a capillary tube (sealed at one end) and press the open end into the powder.[7][8]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The goal is to achieve a tightly packed column of 2-3 mm in height.[8] An air gap can lead to inaccurate readings.

  • Apparatus Setup and Calibration:

    • Before analyzing the unknown, it is crucial to calibrate the apparatus. This self-validating step ensures the trustworthiness of the measurement.

    • Run a melting point determination on a certified standard with a known melting point close to the expected range of your sample (e.g., benzoic acid, m.p. 122.4°C).

    • If the apparatus reading deviates, apply the necessary correction factor to your subsequent measurements.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Place the prepared capillary tube into the heating block. Set a rapid heating rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. This saves time during the precise measurement.

    • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new sample tube. Set a slow, controlled heating rate of 1-2°C per minute.[8] This slow rate is critical to allow for complete heat transfer and accurate temperature observation.[1]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.[7]

    • Record the temperature (T2) at which the last solid crystal melts completely.[7]

    • The melting range is reported as T1 - T2. For a pure compound, this range should be narrow.

  • Data Reporting:

    • Report the determined melting range. If a calibration correction was applied, report the corrected range.

    • Perform at least two separate measurements. Consistent results are a hallmark of a reliable determination.

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Validation prep Sample Preparation (Dry, Grind) load Capillary Loading (2-3 mm packed height) prep->load calibrate Apparatus Calibration (Use Certified Standard) load->calibrate heat Slow Heating (1-2°C / min) calibrate->heat observe Observation (First liquid to last solid) heat->observe record Record Range (T1 - T2) observe->record repeat Repeat Measurement (Ensure consistency) record->repeat report Final Report (Corrected Melting Range) repeat->report

Caption: Workflow for precise melting point determination.

Part 2: Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gas.[2][9] This property is highly dependent on molecular weight, intermolecular forces (like hydrogen bonding), and external pressure.[2] For this reason, recording the barometric pressure alongside the boiling point is recommended for high-accuracy work.[10]

Methodology: Micro Boiling Point Determination (Thiele Tube / Aluminum Block)

This micro-scale method is ideal for research settings where sample quantities may be limited. It relies on observing the temperature at which a rapid and continuous stream of bubbles emerges from a small, inverted capillary tube submerged in the liquid.[9] The use of an aluminum block or a Thiele tube ensures slow, uniform heating.[9][11]

Step-by-Step Protocol
  • Apparatus Setup:

    • Place a small amount (a few drops) of this compound into a small fusion tube.[9][11]

    • Take a standard melting point capillary tube and seal one end in a flame.[11]

    • Place this capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end up.[9][11]

    • Attach the fusion tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6] This co-location is critical for accurate temperature reading.

  • Heating and Observation:

    • Insert the thermometer-fusion tube assembly into a heating apparatus (e.g., a hole in an aluminum block or a Thiele tube filled with mineral oil).[9][11]

    • Begin heating the apparatus gently and slowly.[9] Rapid heating can cause superheating and lead to an erroneously high boiling point.

    • As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

    • Watch for the point at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached its boiling point.

    • Record this temperature as the boiling point.[9]

  • Precautions and Validation:

    • Safety: Always wear safety goggles and perform the procedure in a well-ventilated fume hood.[9]

    • Purity: A pure compound will exhibit a constant boiling point during distillation. An impure liquid will typically boil over a range of temperatures.[2][12]

    • Pressure: For highly accurate work, record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Workflow Visualization: Boiling Point Determination

BoilingPointWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Finalization setup Apparatus Setup (Fusion tube + Inverted Capillary) attach Attach to Thermometer (Bulb at sample level) setup->attach insert Insert into Heating Block (e.g., Thiele Tube) attach->insert heat Gentle, Uniform Heating insert->heat observe Observe Bubbles (Wait for rapid, continuous stream) heat->observe record Record Temperature observe->record pressure Record Barometric Pressure record->pressure report Final Report (Boiling Point) pressure->report

Caption: Micro-scale workflow for boiling point determination.

References

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An In-Depth Technical Guide on the Molecular Structure and Conformation of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational properties of 3,4-Difluoro-5-hydroxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development.

Introduction: Significance in Medicinal Chemistry

This compound is a fluorinated aromatic aldehyde. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability. These modifications are highly valuable in the design of novel therapeutic agents. Substituted benzaldehydes, in general, are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds, such as chalcones and curcuminoids, which have shown promise in anticancer research.[1] Understanding the precise molecular geometry and conformational preferences of this molecule is therefore crucial for predicting its interactions with biological targets and for the rational design of new drugs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄F₂O₂PubChem[2]
Molecular Weight 158.10 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 887584-91-0PubChem[2]
SMILES C1=C(C=C(C(=C1O)F)F)C=OPubChem[2]

The molecule consists of a benzene ring substituted with two fluorine atoms at positions 3 and 4, a hydroxyl group at position 5, and a formyl (aldehyde) group at position 1. The strategic placement of these functional groups dictates the molecule's electronic properties and intermolecular interaction capabilities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding potential of the hydroxyl group, creates a unique electronic landscape that influences its reactivity and biological activity.

Conformational Analysis: Unveiling the 3D Landscape

The conformation of a molecule, its three-dimensional arrangement in space, is critical to its function. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde and hydroxyl groups relative to the benzene ring.

To elucidate the preferred conformations, computational methods like Density Functional Theory (DFT) are invaluable.[3][4] DFT allows for the accurate calculation of molecular energies for different geometries, revealing the most stable conformations.[4] A typical workflow for such an analysis is outlined below.

G cluster_0 Computational Workflow A Initial Structure Generation D Conformational Search (Dihedral Angle Scan) A->D B Geometry Optimization (DFT) C Frequency Calculation B->C E Analysis of Energy Minima C->E D->B F Identification of Global Minimum E->F

Caption: A generalized workflow for computational conformational analysis.

The orientation of the aldehyde group is of particular interest. It can exist in two planar conformations: O-trans and O-cis, referring to the orientation of the carbonyl oxygen relative to the adjacent C-H bond on the ring. The relative energies of these conformers are influenced by steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen or a fluorine atom can also play a significant role in stabilizing certain conformations.

Experimental Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to probe the molecular structure and conformation of molecules in solution. A detailed protocol for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound is as follows:

Objective: To confirm the chemical structure and infer conformational preferences.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Tune and shim the spectrometer to the solvent's deuterium signal.

    • Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C NMR.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • (Optional) Perform two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in peak assignments.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific nuclei in the molecule.

G cluster_1 NMR Spectroscopy Workflow P1 Sample Preparation P2 Instrument Setup & Calibration P1->P2 P3 1D ¹H & ¹³C NMR Acquisition P2->P3 P4 2D NMR (COSY, HSQC) - Optional P3->P4 P5 Data Processing P3->P5 P4->P5 P6 Spectral Analysis & Interpretation P5->P6

Caption: A streamlined workflow for NMR spectroscopic analysis.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aldehyde proton (CHO), the hydroxyl proton (OH), and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, and the carbons bearing the hydroxyl and fluoro groups. The C-F couplings will be observable in the ¹³C spectrum.

The magnitude of the coupling constants, particularly long-range couplings, can provide insights into the preferred orientation of the aldehyde group.

Conclusion and Future Directions

This compound is a molecule with significant potential as a building block in medicinal chemistry. Its unique substitution pattern imparts specific electronic and steric properties that are advantageous for drug design. While computational methods provide a strong theoretical framework for understanding its structure and conformation, further experimental studies, such as X-ray crystallography and advanced NMR techniques, would be beneficial to unequivocally determine its solid-state and solution-phase structures. A thorough understanding of these fundamental properties will undoubtedly facilitate the development of novel and more effective therapeutic agents.

References

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  • Google Patents. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
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Solubility profile of 3,4-Difluoro-5-hydroxybenzaldehyde in various solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 3,4-Difluoro-5-hydroxybenzaldehyde: A Theoretical and Practical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key fluorinated building block in synthetic chemistry and drug discovery. Recognizing the scarcity of publicly available quantitative data, this document is structured to empower researchers, scientists, and drug development professionals with both a robust theoretical framework for predicting solubility and a detailed, field-proven experimental protocol for its empirical determination. We delve into the molecular characteristics governing the solubility of this compound, present a qualitative assessment across various solvent classes, and provide a step-by-step methodology for generating precise, reliable solubility data. The guide is grounded in principles of scientific integrity, offering self-validating protocols and authoritative references to support all claims.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. For a molecule like this compound, which serves as a precursor in the synthesis of potentially therapeutic agents, a well-defined solubility profile is indispensable.[1] Understanding its behavior in different solvents is crucial for:

  • Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.[2]

  • Formulation Development: Creating stable and deliverable formulations for preclinical and clinical studies.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its unique molecular structure and then provide a practical, detailed protocol for its experimental determination.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[2][3] Let's dissect the structure of this compound to predict its behavior.

Molecular Structure Analysis:

  • Aromatic Ring: The core benzene ring is hydrophobic and nonpolar, favoring interactions with nonpolar solvents through van der Waals forces.

  • Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar protic solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar solvents.

  • Fluorine Atoms (-F): Fluorine is highly electronegative, creating strong C-F dipole moments. However, these groups are poor hydrogen bond acceptors and can increase the compound's overall lipophilicity, potentially reducing aqueous solubility compared to non-fluorinated analogues.

Predicted Solubility: Based on this structural analysis, a qualitative solubility profile can be inferred. The presence of both polar (hydroxyl, aldehyde) and nonpolar (fluorinated benzene ring) regions suggests a nuanced profile, similar to other substituted benzaldehydes which are often poorly soluble in water but readily soluble in organic solvents.[4][5]

Table 1: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Dominant Intermolecular Interactions
Polar Protic Water, Methanol, Ethanol Low in Water; Moderate to High in Alcohols Hydrogen bonding with the hydroxyl group is key. The hydrophobic ring limits water solubility.
Polar Aprotic Acetone, DMSO, Ethyl Acetate High Strong dipole-dipole interactions with the aldehyde and hydroxyl groups.

| Nonpolar | Hexane, Toluene | Low to Moderate | Van der Waals forces between the aromatic ring and the solvent. Solubility in toluene may be enhanced by pi-pi stacking. |

Intermolecular Interactions Workflow

The interplay of forces between this compound and different solvent types dictates its solubility. The following diagram illustrates these key interactions.

G cluster_solute This compound cluster_solvents Solvent Classes Solute Aromatic Ring (-C6H) Hydroxyl (-OH) Aldehyde (-CHO) Fluorine (-F) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole H-Bond Accepting Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals (London Dispersion)

Caption: Intermolecular forces driving solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to precise quantification, a robust experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

A. Materials & Equipment

  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.0001 g)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Drying oven and desiccator

B. Step-by-Step Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) of a high, known concentration.

    • Perform serial dilutions to create a series of standards of known lower concentrations.

    • Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration. This is critical for quantifying the concentration in the saturated samples.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[6]

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired test solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the constant temperature shaker set to the target temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Sampling and Analysis:

    • Once equilibrated, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids. This step is critical to avoid artificially high results.

    • Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Calculation of Solubility:

    • Using the peak area from the HPLC analysis and the equation from the calibration curve, determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original, saturated solution.

    • Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

C. Safety Precautions

  • This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][7]

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for the compound and all solvents before beginning work.[9][10]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

A 1. Prepare HPLC Calibration Curve H 8. Calculate Concentration using Calibration Curve A->H Calibration Data B 2. Add Excess Solute to Solvent in Vial C 3. Equilibrate at Constant Temp (e.g., 24-72h in shaker) B->C D 4. Settle & Sample Supernatant C->D E 5. Filter Sample (0.22 µm Syringe Filter) D->E F 6. Dilute Sample for Analysis E->F G 7. Analyze via HPLC F->G G->H I 9. Determine Final Solubility (Account for Dilution) H->I

Caption: Workflow for solubility determination.

Conclusion

References

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A Technical Guide to the Potential Biological Activities of 3,4-Difluoro-5-hydroxybenzaldehyde: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of 3,4-Difluoro-5-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with significant promise in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale for investigating this compound, details robust experimental protocols for its evaluation, and discusses its potential therapeutic applications.

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery for enhancing pharmacological profiles.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Fluorinated benzaldehydes, such as this compound, are versatile building blocks for synthesizing novel therapeutic agents.[1][2]

Molecular Profile: this compound

PropertyValueSource
Molecular Formula C₇H₄F₂O₂[5]
Molecular Weight 158.10 g/mol [5]
IUPAC Name This compound[5]
SMILES C1=C(C=C(C(=C1O)F)F)C=O[5]
Physical Form Solid[6]

The strategic placement of two fluorine atoms and a hydroxyl group on the benzaldehyde scaffold suggests a high potential for diverse biological activities, warranting a thorough investigation.

Potential Biological Activities and Investigative Frameworks

Based on the known activities of structurally related hydroxy- and fluoro-substituted benzaldehydes, we can hypothesize several key biological activities for this compound.

Anticancer Activity

The most direct evidence for the potential of this compound in oncology comes from its use as a precursor in the synthesis of fluorinated analogues of combretastatin A-4, a potent anticancer agent.[6] This strongly suggests that derivatives of this compound could exhibit significant cytotoxic and anti-proliferative effects.

Workflow for Investigating Anticancer Potential

cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT/MTS Assay) (e.g., NCI-60 Panel) A->B C Mechanism of Action Studies B->C Hit Identification D Apoptosis Assays (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target Identification (e.g., Kinase Profiling) C->F G Xenograft Mouse Models F->G Lead Compound H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H I Toxicity Assessment G->I

Caption: Workflow for anticancer drug discovery.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Fluorinated aromatic compounds have a well-documented history of antimicrobial activity.[7][8][9][10] The presence of fluorine can enhance the lipophilicity of a compound, facilitating its transport across microbial cell membranes.[11] The aldehyde and hydroxyl groups can also participate in interactions with microbial enzymes and proteins.

Potential Mechanisms of Antimicrobial Action

  • Disruption of the bacterial cell membrane.[8]

  • Inhibition of essential microbial enzymes.

  • Interference with microbial DNA replication or protein synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

  • Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Hydroxybenzaldehydes are known for their antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals.[12][13][14] The electron-withdrawing nature of the fluorine atoms in this compound could modulate the antioxidant potential of the hydroxyl group.

Signaling Pathway for Oxidative Stress and Antioxidant Action

ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage leads to Antioxidant This compound Antioxidant->ROS scavenges

Caption: Mechanism of antioxidant action.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100.

Synthesis and Derivatization

The availability of this compound as a starting material opens up avenues for the synthesis of a wide array of derivatives with potentially enhanced biological activities.[1][15] The aldehyde and hydroxyl functionalities serve as reactive handles for various chemical transformations.

Synthetic Pathways for Derivative Generation

  • Schiff Base Formation: Condensation of the aldehyde group with primary amines to form imines, which are known to have diverse biological activities.[12]

  • Wittig Reaction: Reaction of the aldehyde with phosphorus ylides to form substituted alkenes, a strategy used in the synthesis of combretastatin analogues.[6]

  • Etherification/Esterification: Modification of the hydroxyl group to modulate lipophilicity and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its potential anticancer, antimicrobial, and antioxidant activities, inferred from the properties of structurally similar compounds, warrant a systematic and thorough investigation. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological potential of this molecule and its derivatives. Future research should focus on synthesizing a library of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to identify lead compounds for further preclinical and clinical development.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • A-Z Chemistry. (n.d.). This compound.
  • Fengchen Group. (2024). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
  • Taylor & Francis Online. (n.d.). Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
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  • Heyman, B., & Grubb, T. C. (1940). Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Journal of Bacteriology, 40(3), 363–371.
  • Grubb, T. C. (n.d.). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. PMC - NIH.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • ResearchGate. (n.d.). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.
  • Priya A, et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • PMC - NIH. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
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A Comprehensive Technical Guide to 3,4-Difluoro-5-hydroxybenzaldehyde and its Analogs in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and biological profiles of a molecule. These modifications often lead to enhanced metabolic stability, increased binding affinity, and altered acidity (pKa), making fluorinated compounds highly sought-after.

Among the vast array of fluorinated building blocks, substituted benzaldehydes are particularly valuable due to the versatile reactivity of the aldehyde group. This guide focuses on 3,4-Difluoro-5-hydroxybenzaldehyde , a specific and highly functionalized synthon, and its structural analogs. We will explore its properties, synthesis, and key applications, providing researchers, chemists, and drug development professionals with a consolidated and practical understanding of its utility. By examining the causality behind synthetic choices and the pathways to biologically active derivatives, this document serves as both a reference and a practical handbook for leveraging these powerful intermediates.

Section 1: Physicochemical Properties and Structural Analysis

The substitution pattern on an aromatic ring dictates its electronic nature and, consequently, its reactivity. In this compound, the interplay between two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group creates a unique chemical environment.

The fluorine at position 4, para to the aldehyde, and the fluorine at position 3, meta to the aldehyde, both inductively withdraw electron density from the ring. This withdrawal enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated hydroxybenzaldehydes. Furthermore, the fluorine atoms modulate the acidity of the phenolic proton. The hydroxyl group at position 5 is ortho to one fluorine and meta to the other, resulting in a lower pKa than phenol itself, which influences its reactivity in base-mediated reactions.

Table 1: Comparative Physicochemical Properties of this compound and Key Analogs

PropertyThis compound3,5-Difluoro-4-hydroxybenzaldehyde[1]3-Fluoro-4-hydroxybenzaldehyde[2][3]
CAS Number 887584-91-0[4]118276-06-5[1]405-05-0[2][3]
Molecular Formula C₇H₄F₂O₂[4][5]C₇H₄F₂O₂[1]C₇H₅FO₂[2][3]
Molecular Weight 158.10 g/mol [4][5]158.10 g/mol [1]140.11 g/mol [2][3]
Appearance Solid[4]Not specifiedBeige Powder[3]
Melting Point Not specifiedNot specified121 - 124 °C[3]
Storage 2-8°C, under inert atmosphere[4]Not specified10-25°C, under inert gas, protect from light[2]
GHS Hazard Codes H302, H315, H319, H335[4]H315, H319, H335[1]H315, H319, H335[2]

Section 2: Synthesis Strategies and Methodologies

However, a well-documented and illustrative protocol exists for a closely related analog, 3-fluoro-4-hydroxybenzaldehyde, via the demethylation of a methoxy-protected precursor. This method highlights a common and robust strategy in phenolic chemistry.

Representative Protocol: Synthesis of 3-Fluoro-4-hydroxybenzaldehyde via Demethylation[7]

This protocol demonstrates the cleavage of an aryl methyl ether, a standard protecting group for phenols. The choice of demethylating agent is critical. Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates strongly to the ether oxygen, facilitating cleavage under mild conditions. Alternatively, strong protic acids like hydrobromic acid (HBr) can achieve the same transformation at elevated temperatures.

G cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_end Final Product A 3-Fluoro-4-methoxybenzaldehyde D Reaction under Inert Atmosphere A->D Add B Boron Tribromide (BBr3) or 48% Hydrobromic Acid (HBr) B->D Add C Dichloromethane (DCM) or heat (for HBr) C->D Dissolve in E Quench with Methanol (for BBr3) or Water (for HBr) D->E 1. Complete reaction 2. Quench F Solvent Extraction (Ethyl Acetate or DCM) E->F Proceed to G Purification via Silica Gel Chromatography F->G Concentrate & load H 3-Fluoro-4-hydroxybenzaldehyde G->H Elute & collect

Fig 1: General workflow for the synthesis of 3-Fluoro-4-hydroxybenzaldehyde.

Step-by-Step Methodology (HBr Method): [6]

  • Reaction Setup: To 3-fluoro-4-methoxybenzaldehyde (5.00 g, 32.5 mmol), add 48% aqueous hydrobromic acid (30 mL) in a round-bottom flask equipped with a condenser.

    • Causality: HBr serves as a strong acid to protonate the ether oxygen, making it a good leaving group (methanol). The high temperature provides the necessary activation energy for the nucleophilic attack by bromide on the methyl group.

  • Heating: Heat the mixture to 140 °C under an argon atmosphere and stir for 3 hours.

    • Causality: An inert atmosphere (argon) prevents potential oxidation of the phenol and aldehyde functional groups at high temperatures.

  • Workup: Cool the mixture to room temperature. Dilute with water (150 mL) and extract with dichloromethane (2 x 100 mL).

    • Causality: Dilution with water precipitates the organic product and allows for its extraction into an immiscible organic solvent. Dichloromethane is chosen for its ability to dissolve the product and its low boiling point for easy removal.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the final product as a brown solid (97% yield).[6]

Section 3: Key Chemical Reactions and Derivative Synthesis

The true utility of this compound and its analogs lies in the reactivity of their functional groups, which serve as handles for constructing more complex molecules. The aldehyde is a gateway for C-C and C-N bond formation, while the phenol allows for etherification and esterification.

G cluster_reactions cluster_products A Fluorinated Hydroxybenzaldehyde B Wittig Reaction (+ Phosphonium Ylide) A->B C Aldol Condensation (+ Ketone, Base) A->C D Schiff Base Formation (+ Amine/Hydrazine) A->D E Stilbenes / Alkenes (e.g., Combretastatin Analogs) B->E F Chalcones / Curcuminoids (Anticancer Agents) C->F G Hydrazones / Imines (Anti-inflammatory Agents) D->G

Fig 2: Key reaction pathways for fluorinated hydroxybenzaldehydes.
  • Wittig Reaction: This reaction is instrumental in synthesizing stilbene derivatives. For instance, fluorinated benzaldehydes are reacted with appropriate phosphonium ylides to produce fluorinated analogs of combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization.[4] The reaction is also used to create caffeic acid derivatives with cytoprotective properties.[3]

  • Aldol Condensation: Base-catalyzed condensation with ketones is a classic method for producing chalcones and curcuminoids. Analogs synthesized from 3-fluoro-4-hydroxybenzaldehyde have demonstrated significant cytotoxicity against human ovarian cancer cell lines, with IC₅₀ values as low as 0.75 μM.[3]

  • Schiff Base Formation (Condensation): The aldehyde readily reacts with primary amines or hydrazines to form imines or hydrazones. Phenolic hydrazones derived from 3-fluoro-4-hydroxybenzaldehyde have been shown to be potent inhibitors of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses.[3] This pathway is a cornerstone of combinatorial chemistry for generating libraries of biologically active compounds.[7]

Section 4: Applications in Drug Discovery

The derivatives of fluorinated hydroxybenzaldehydes have found applications across multiple therapeutic areas, underscoring the strategic value of this molecular scaffold.

Table 2: Biological Applications of Derivatives from Fluorinated Hydroxybenzaldehyde Analogs

Analog UsedDerivative ClassBiological Target / ActivityTherapeutic AreaReference
3,5-Difluoro-4-hydroxybenzaldehydeStilbene (Combretastatin Analog)Tubulin Polymerization InhibitionAnticancer[4]
3-Fluoro-4-hydroxybenzaldehydeCurcuminoidCytotoxicity in A2780 cellsAnticancer (Ovarian)[3]
3-Fluoro-4-hydroxybenzaldehydeHydrazoneMacrophage Migration Inhibitory Factor (MIF)Anti-inflammatory[3]
3-Fluoro-4-hydroxybenzaldehydeCaffeic Acid AmideCytoprotection against PeroxidesCellular Health[3]
3-hydroxy-4-difluoromethoxybenzaldehydeN/A (as intermediate)Synthesis of Roflumilast (PDE4 inhibitor)Anti-inflammatory (COPD)[8]

The consistent appearance of these scaffolds in anticancer and anti-inflammatory research highlights their role as "privileged structures." The fluorination pattern is key; it not only influences the reaction kinetics during synthesis but also governs the binding interactions of the final molecule with its biological target. For example, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity and specificity.

Conclusion

This compound, along with its structural isomers and analogs, represents a class of high-value intermediates for chemical synthesis. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, make them potent precursors for a new generation of pharmaceuticals. This guide has provided a framework for understanding their synthesis, reactivity, and application, emphasizing the causal links between molecular structure and function. From the rationale behind choosing a specific demethylation agent to the targeted synthesis of anticancer agents, the principles discussed herein equip researchers with the knowledge to effectively harness the potential of these versatile building blocks. As the demand for metabolically robust and highly specific therapeutic agents continues to grow, the importance of fluorinated synthons like this compound is set to increase, paving the way for future innovations in medicine and materials science.

References

  • Vertex AI Search. (n.d.). This compound | 887584-91-0.
  • PubChem. (n.d.). This compound.
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  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.
  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0.
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A Comprehensive Technical Guide to the Safe Handling of 3,4-Difluoro-5-hydroxybenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical framework for the safe handling, storage, and disposal of 3,4-Difluoro-5-hydroxybenzaldehyde (CAS No. 887584-91-0). It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar fluorinated aromatic aldehydes. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Understanding the Compound: A Proactive Approach to Safety

This compound is a solid organic compound with the molecular formula C₇H₄F₂O₂.[1] Its utility as a building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, necessitates a thorough understanding of its reactivity and toxicological profile. The presence of fluorine atoms and a hydroxyl group on the benzaldehyde scaffold can influence its chemical behavior and physiological effects, demanding stringent adherence to safety protocols. The primary directive in handling this compound is to prevent all direct contact, inhalation, and ingestion through a combination of engineering controls, personal protective equipment, and meticulous laboratory technique.

Hazard Identification and Risk Assessment

A foundational element of safe handling is a comprehensive understanding of the compound's inherent hazards. This knowledge informs every subsequent procedural choice, from the scale of the reaction to the selection of personal protective equipment.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] This classification is the cornerstone of our risk assessment.

GHS PictogramHazard ClassCodeHazard Statement

Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.

Source: Synthesized from multiple supplier safety data sheets.[1][2]

The causality behind these classifications is rooted in the compound's chemical structure. The aldehyde group can react with biological macromolecules, while the phenolic hydroxyl and fluoro-substituents can modulate its acidity and membrane permeability, leading to irritation upon contact with skin, eyes, and the respiratory tract.

Precautionary Measures

The GHS framework provides explicit precautionary statements that form the basis of our handling protocols:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Engineering and Administrative Controls: The First Line of Defense

The most effective method for mitigating exposure is to use robust engineering controls that isolate the hazard from the operator. Administrative controls provide the procedural framework to ensure these engineering solutions are used correctly.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound powder must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine particulates that can cause respiratory irritation (H335) and it provides a contained workspace in the event of an accidental spill. The fume hood sash should be kept as low as possible to maximize capture velocity.

Administrative Protocols
  • Designated Work Area: All work with this compound should be restricted to a clearly marked and designated area of the laboratory.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This SOP should be reviewed and signed before any work begins.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound. This training should be documented.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, a comprehensive PPE strategy is mandatory to protect against accidental exposure. The choice of PPE must be deliberate and based on the identified hazards.

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected before use and disposed of after handling the compound or in case of contamination. For prolonged operations or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation hazard (H319), the use of chemical splash goggles is strongly recommended. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage. For larger scale operations, a chemically resistant apron may be necessary.

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Experimental Workflow: From Receipt to Disposal

The following workflow provides a detailed methodology for safely handling this compound throughout its lifecycle in the laboratory.

Safe_Handling_Workflow Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep_sop Review SOP & MSDS prep_ppe Don PPE prep_sop->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood receive Receive & Log Compound (Store at 2-8°C) prep_hood->receive Proceed to Handling weigh Weigh Solid in Fume Hood receive->weigh dissolve Dissolve/Add to Reaction weigh->dissolve reaction Perform Reaction (Maintain Containment) dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Reaction Complete dispose_waste Segregate & Label Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the laboratory-scale synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde, a valuable fluorinated aromatic aldehyde for pharmaceutical and materials science research. The synthetic strategy is centered around a highly regioselective ortho-formylation of a protected difluorophenol intermediate. The protocol begins with the protection of commercially available 3,4-difluorophenol as its methyl ether, followed by a directed ortho-lithiation and subsequent formylation. The final step involves the deprotection of the methoxy group to yield the target compound. This method is designed to be robust and scalable, with detailed procedural steps, safety precautions, and characterization data.

Introduction

Fluorinated aromatic compounds are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a key building block that incorporates these features, making it a valuable precursor for the synthesis of complex molecular architectures. This protocol details a reliable synthetic route to this compound, starting from readily available materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step process, as illustrated below. This strategy was chosen for its high degree of regiochemical control in the critical formylation step.

Synthesis_Workflow Start 3,4-Difluorophenol Step1 Step 1: O-Methylation Start->Step1 Intermediate1 3,4-Difluoroanisole Step1->Intermediate1 Step2 Step 2: Ortho-Lithiation & Formylation Intermediate1->Step2 Intermediate2 3,4-Difluoro-5-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: O-Demethylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Three-step synthetic workflow for this compound.

The choice of a methoxy group as a protecting and directing group is strategic. It is robust enough to withstand the strongly basic conditions of the ortho-lithiation while effectively directing the formylation to the desired position.

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-Difluoroanisole (Methylation of 3,4-Difluorophenol)

Causality: The hydroxyl group of 3,4-difluorophenol is acidic and would be deprotonated by the organolithium reagent in the subsequent step, preventing the desired ortho-lithiation. Therefore, it is protected as a methyl ether.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Difluorophenol130.0910.0 g0.07691.0
Anhydrous Potassium Carbonate (K₂CO₃)138.2115.9 g0.1151.5
Iodomethane (CH₃I)141.945.3 mL0.08461.1
Anhydrous Acetone58.08150 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (10.0 g, 0.0769 mol) and anhydrous acetone (150 mL).

  • Add anhydrous potassium carbonate (15.9 g, 0.115 mol) to the solution.

  • Slowly add iodomethane (5.3 mL, 0.0846 mol) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-difluoroanisole as a colorless oil. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde (Ortho-Lithiation and Formylation)

Causality: The methoxy group acts as a directing group, facilitating the deprotonation of the adjacent ortho position by n-butyllithium. The resulting aryllithium species is a potent nucleophile that reacts with the electrophilic carbon of dimethylformamide (DMF) to introduce the formyl group.

Ortho_Lithiation_Mechanism cluster_0 Ortho-Lithiation cluster_1 Formylation Anisole 3,4-Difluoroanisole Intermediate Lithiated Intermediate Anisole->Intermediate + n-BuLi - Butane BuLi n-BuLi Adduct Tetrahedral Adduct Intermediate->Adduct + DMF DMF DMF (Dimethylformamide) Iminium Iminium Salt Intermediate Adduct->Iminium - LiO(CH₃)₂N Aldehyde 3,4-Difluoro-5-methoxybenzaldehyde Iminium->Aldehyde + H₂O (Workup)

Figure 2: Mechanism of ortho-lithiation and formylation.

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Difluoroanisole144.1110.0 g0.06941.0
n-Butyllithium (1.6 M in hexanes)64.0652.0 mL0.08331.2
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Anhydrous Dimethylformamide (DMF)73.096.4 mL0.08331.2

Procedure:

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), add 3,4-difluoroanisole (10.0 g, 0.0694 mol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 52.0 mL, 0.0833 mol) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMF (6.4 mL, 0.0833 mol) in anhydrous THF (20 mL).

  • Slowly add the DMF solution to the lithiated anisole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by carefully adding 1 M HCl (50 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-Difluoro-5-methoxybenzaldehyde.

Step 3: Synthesis of this compound (O-Demethylation)

Causality: The final step is the cleavage of the robust methyl ether to unveil the desired hydroxyl group. Boron tribromide is a powerful Lewis acid that effectively removes the methyl group.[1]

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3,4-Difluoro-5-methoxybenzaldehyde172.128.0 g0.04651.0
Boron Tribromide (BBr₃) (1.0 M in DCM)250.5255.8 mL0.05581.2
Anhydrous Dichloromethane (DCM)84.93100 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 3,4-Difluoro-5-methoxybenzaldehyde (8.0 g, 0.0465 mol) in anhydrous DCM (100 mL).

  • Cool the solution to -78 °C.

  • Slowly add boron tribromide solution (1.0 M in DCM, 55.8 mL, 0.0558 mol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield pure this compound.[2][3]

Safety and Handling

This protocol involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric and corrosive.[4][5][6][7][8] It reacts violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Boron Tribromide: Highly corrosive and toxic.[9][10][11][12] It reacts violently with water and moisture. Handle in a fume hood with appropriate PPE.

  • Iodomethane: Toxic and a suspected carcinogen. Handle with care in a fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Handle in a well-ventilated area away from ignition sources.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₇H₄F₂O₂

  • Molecular Weight: 158.10 g/mol [13]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9.8 ppm), the aromatic protons, and the hydroxyl proton.[14]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the carbon bearing the hydroxyl group.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The protocol described provides a reliable and regioselective method for the synthesis of this compound. The three-step sequence, involving protection, directed ortho-lithiation/formylation, and deprotection, offers a high degree of control and should be adaptable for the synthesis of related fluorinated aromatic aldehydes. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron tribromide. Retrieved from [Link]

  • Nisarg, P., et al. (2021). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. ACS Sustainable Chemistry & Engineering.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Boron Tribromide, 99.85%. Retrieved from [Link]

  • Koehler, H., et al. (1988). U.S. Patent No. 4,748,278. Washington, DC: U.S.
  • Fuson, R. C., & Horning, E. C. (1941). Benzaldehyde, m-hydroxy-. Organic Syntheses, 21, 53.
  • CP Lab Safety. (n.d.). 3,4-Difluorophenol, 5 grams. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1986).
  • Common Organic Chemistry. (n.d.). Formylation - Lithiation. Retrieved from [Link]

  • Justia Patents. (1988). Process for the isolation of p-hydroxybenzaldehyde. Retrieved from [Link]

  • Lawrence, N. J., et al. (2003). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Journal of Fluorine Chemistry.
  • Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry.
  • Myers, A. G. (n.d.).
  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Formylation - Lithiation - Examples. Retrieved from [Link]

  • ResearchGate. (2018, June 22). Dimethylation with BBr3?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Snieckus, V. (n.d.). Directed (ortho)
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Al-Zaydi, K. M. (2015).
  • Bailey, W. F., & Luderer, M. R. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development.
  • Hu, J., et al. (2013). Nucleophilic difluoro(phenylsulfonyl)methylation of carbonyls with PhSO2CF2H reagent in the presence of a base. Tetrahedron Letters.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, F., et al. (2020). Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry.
  • Bao, K., et al. (2013). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry.
  • ResearchGate. (2021, September 13). Can we use THF as solvent for BuLi aided formylation when the reactant is insoluble in THF?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

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The Strategic Utility of 3,4-Difluoro-5-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Strategic Fluorination

In the landscape of modern drug discovery, the deliberate and strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The 3,4-Difluoro-5-hydroxybenzaldehyde moiety is a prime exemplar of a building block designed to leverage the unique properties of fluorine. Its utility stems from the convergence of three key structural features: a reactive aldehyde for synthetic elaboration, a phenolic hydroxyl group for hydrogen bonding or further modification, and a vicinal difluoro substitution pattern on the phenyl ring.

The electron-withdrawing nature of the two fluorine atoms significantly modulates the electronic and physicochemical properties of the entire molecule. This strategic fluorination can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.

  • Modulation of Acidity (pKa): The inductive effect of the fluorine atoms lowers the pKa of the adjacent hydroxyl group, making it a better hydrogen bond donor and potentially altering its interaction with target proteins.

  • Increased Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site) and can alter the conformation of a molecule to better fit a binding pocket.

  • Improved Membrane Permeability: While highly context-dependent, the introduction of fluorine can modify a compound's lipophilicity, which is a critical parameter for cell membrane penetration.

This guide provides an in-depth overview of the application of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its use in synthesizing key structural classes of bioactive molecules.

Core Applications & Synthetic Pathways

This compound is a versatile precursor primarily employed in the synthesis of stilbenes, chalcones, and related heterocyclic systems. These scaffolds are prevalent in compounds targeting a range of diseases, most notably cancer.

cluster_0 Key Synthetic Transformations cluster_1 Resulting Bioactive Scaffolds main This compound wittig Wittig Reaction main->wittig + Phosphonium Ylide aldol Claisen-Schmidt Condensation main->aldol + Ketone (e.g., Acetophenone) schiff Schiff Base Formation main->schiff + Primary Amine / Hydrazine stilbenes Fluorinated Stilbenes (e.g., Combretastatin Analogues) wittig->stilbenes C=C bond formation chalcones Fluorinated Chalcones (e.g., Curcuminoid Analogues) aldol->chalcones Enone formation imines Schiff Bases / Imines (e.g., Hydrazone Derivatives) schiff->imines C=N bond formation cluster_workflow Chalcone Synthesis Workflow (Protocol 2) A 1. Dissolve Aldehyde & Ketone in Ethanol B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add aq. KOH/NaOH Dropwise B->C D 4. Stir at Room Temp (12-24h) C->D E 5. Monitor by TLC D->E E->D Reaction Incomplete F 6. Quench in Ice Water & Acidify with HCl E->F Reaction Complete G 7. Vacuum Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Ethanol H->I J 10. Dry & Characterize (MP, NMR, IR) I->J

Application Notes & Protocols: 3,4-Difluoro-5-hydroxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 3,4-difluoro-5-hydroxybenzaldehyde, a versatile trifunctional building block in organic synthesis. The strategic placement of two fluorine atoms on the aromatic ring, combined with the reactivity of the hydroxyl and aldehyde moieties, makes this reagent exceptionally valuable for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. We will dissect the compound's unique reactivity profile and provide detailed, field-proven protocols for its application in key synthetic transformations, including O-alkylation, Wittig olefination, and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Advantage of Fluorinated Benzylaldehydes

This compound (CAS No: 887584-91-0) is a crystalline solid that has emerged as a crucial intermediate for constructing highly functionalized aromatic systems.[1][2] Its utility stems from the synergistic interplay of its three distinct functional groups:

  • The Aldehyde Group: A versatile electrophilic handle for carbon-carbon and carbon-heteroatom bond formation.

  • The Phenolic Hydroxyl Group: A nucleophilic and acidic site for etherification, esterification, and as a directing group in aromatic substitutions.

  • The Difluorinated Aromatic Core: The two electron-withdrawing fluorine atoms profoundly influence the molecule's electronic properties. They increase the acidity of the phenolic proton, modulate the reactivity of the aldehyde, and offer a means to enhance the metabolic stability and binding affinity of target molecules—a highly sought-after feature in drug development.

This combination allows for sequential, regioselective modifications, making it a preferred starting material for synthesizing a range of bioactive compounds, including kinase inhibitors and fluorinated analogs of natural products.[1]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

PropertyValueSource
CAS Number 887584-91-0[3]
Molecular Formula C₇H₄F₂O₂[3]
Molecular Weight 158.10 g/mol [3]
Appearance Solid[1]
Boiling Point 237.3 ± 35.0 °C at 760 mmHg
Storage Store at 2-8°C under an inert atmosphere[1][4]
InChI Key AHLQVIZDRGIKHH-UHFFFAOYSA-N

Safety and Handling:

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Measures: Use in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]

Core Reactivity: A Trifunctional Platform

The synthetic utility of this compound is rooted in the distinct and tunable reactivity of its functional groups. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the aldehyde carbonyl carbon and increases the acidity of the phenolic hydroxyl group, making it more amenable to deprotonation under mild basic conditions.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions main This compound aldehyde Aldehyde Group (C1) main->aldehyde Electrophilic Site hydroxyl Hydroxyl Group (C5) main->hydroxyl Nucleophilic & Acidic Site ring Difluoroaromatic Ring main->ring Modulated by F atoms wittig Wittig Olefination aldehyde->wittig reductive_amination Reductive Amination aldehyde->reductive_amination oxidation Oxidation to Carboxylic Acid aldehyde->oxidation reduction Reduction to Alcohol aldehyde->reduction alkylation O-Alkylation hydroxyl->alkylation acylation O-Acylation hydroxyl->acylation protection Protection (e.g., MOM) hydroxyl->protection

Caption: Reactivity map of this compound.

Application Protocols in Synthetic Workflows

The following protocols provide detailed, step-by-step methodologies for common and powerful transformations using this compound as a starting material.

Application 1: Selective O-Alkylation (Ether Synthesis)

Rationale: Alkylation of the phenolic hydroxyl is often the initial step in a synthetic sequence to introduce lipophilic groups or to install a handle for further reactions. The increased acidity of this hydroxyl group allows for the use of mild bases, minimizing side reactions. This protocol is based on general procedures for the selective alkylation of substituted hydroxybenzaldehydes.[8][9]

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) to the stirring suspension. For less reactive halides, a catalytic amount of sodium iodide (NaI, 0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality:

  • Solvent Choice: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates Sₙ2 reactions.

  • Base Selection: K₂CO₃ is a sufficiently strong base to deprotonate the acidic phenol without causing undesired reactions with the aldehyde. Harsher bases like sodium hydride could lead to self-condensation or other side reactions.

G start Dissolve Aldehyde in DMF add_base Add K₂CO₃ start->add_base add_halide Add Alkyl Halide (R-X) add_base->add_halide react Stir at RT or Heat (4-12 h) add_halide->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Pure O-Alkylated Product purify->end

Caption: Workflow for selective O-alkylation.

Application 2: Wittig Reaction for Stilbene Synthesis

Rationale: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes.[10] This transformation is particularly relevant for creating fluorinated analogues of combretastatin A-4, a potent anticancer agent, by reacting the aldehyde with an appropriate phosphonium ylide.[1] The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[10][11]

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the desired phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq.), dropwise. The formation of the ylide is typically indicated by a color change (often to deep red or orange). Stir for 30-60 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the aldehyde.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is purified by flash column chromatography. The stereochemistry (E/Z) of the resulting alkene depends on the nature of the ylide (stabilized ylides generally favor the E-isomer).[12]

Causality:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water or alcohols. Strict anhydrous conditions are critical for success.[10]

  • Base Strength: A strong, non-nucleophilic base like n-BuLi is required to deprotonate the phosphonium salt to form the reactive ylide.[10]

G start Generate Ylide: Phosphonium Salt + Base in THF, 0°C add_aldehyde Add Aldehyde Solution start->add_aldehyde react Warm to RT (2-4 h) add_aldehyde->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify end Pure Alkene Product purify->end

Caption: Workflow for the Wittig olefination.

Application 3: Direct Reductive Amination

Rationale: Reductive amination is one of the most efficient and widely used methods for synthesizing amines.[13] The reaction proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then immediately reduced by a mild hydride reagent.[13] Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild enough not to reduce the starting aldehyde and is effective under slightly acidic conditions that favor iminium ion formation.[13][14]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE, ~0.2 M).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) to the mixture in portions. A small amount of acetic acid (1-2 drops) can be added to catalyze imine formation, especially for less reactive amines.

  • Reaction Conditions: Stir the reaction at room temperature for 6-24 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or crystallization.

Causality:

  • Reducing Agent: STAB is selective for the reduction of the protonated imine (iminium ion) over the aldehyde, which prevents the formation of the corresponding alcohol as a byproduct.[13][14]

  • Solvent Choice: Aprotic solvents like DCM or DCE are ideal as they do not react with the hydride reagent.[14]

G start Mix Aldehyde & Amine in DCM/DCE add_stab Add NaBH(OAc)₃ in portions start->add_stab react Stir at RT (6-24 h) add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify Crude Amine extract->purify end Pure Amine Product purify->end

Caption: Workflow for direct reductive amination.

Conclusion

This compound is a powerful and versatile building block whose value is defined by the orchestrated reactivity of its three functional groups. The protocols detailed herein provide a robust foundation for its use in diverse synthetic campaigns. By understanding the principles behind the choice of reagents and conditions, researchers can effectively leverage this compound's unique properties to construct complex molecular architectures for applications ranging from drug discovery to advanced materials.

References

  • This compound | C7H4F2O2 | CID 40427019. PubChem.[Link]

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584. PubChem.[Link]

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-Madison Chemistry Department.[Link]

  • The Wittig reaction | Organic Chemistry II. Lumen Learning.[Link]

  • Solvent Free Wittig Reactions. University of South Alabama Department of Chemistry.[Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Colorado Boulder Department of Chemistry.[Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry.[Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI.[Link]

  • 3,4-Difluoro-5-(methoxymethoxy)benzaldehyde | C9H8F2O3 | CID 177683068. PubChem.[Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.[Link]

  • Reductive Amination & Amide Synthesis (IOC 40). The Organic Chemistry Tutor (YouTube).[Link]

  • 3,4-Dihydroxybenzaldehyde Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • CN104203891A - Method for producing alkoxy-hydroxybenzaldehyde that is substantially free of alkyl-alkoxy-hydroxybenzaldehyde.
  • 3,4-Dihydroxybenzaldehyde, 100 g, CAS No. 139-85-5. Carl Roth.[Link]

  • The Role of 4-Hydroxybenzaldehyde in Pharmaceutical Synthesis. Medium.[Link]

  • Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI.[Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. LookChem.[Link]

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Navigating the Synthetic Landscape of 3,4-Difluoro-5-hydroxybenzaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and physicochemical properties. 3,4-Difluoro-5-hydroxybenzaldehyde stands as a versatile and highly valuable building block in this pursuit, offering a unique combination of reactive functional groups—a phenolic hydroxyl, an aldehyde, and a difluorinated aromatic ring. This guide, designed for the experienced researcher, provides an in-depth exploration of the experimental setups for key transformations involving this compound, moving beyond mere procedural lists to elucidate the underlying chemical principles and rationale for methodological choices.

Core Physicochemical Characteristics and Reactivity Profile

This compound is a solid at room temperature with a molecular weight of 158.10 g/mol .[1] Its reactivity is governed by the interplay of its three key structural features:

  • The Aldehyde Group: An electrophilic center amenable to nucleophilic attack, making it a prime candidate for reactions such as Wittig olefination and reductive amination to build molecular complexity.

  • The Phenolic Hydroxyl Group: A nucleophilic and acidic site, allowing for O-alkylation to introduce a variety of side chains or protecting groups. The acidity of this proton is enhanced by the electron-withdrawing effects of the adjacent fluorine atoms.

  • The Difluorinated Aromatic Ring: The two fluorine atoms significantly modulate the electron density of the benzene ring, influencing the reactivity of the other functional groups and the overall properties of any resulting derivatives.

This unique electronic landscape necessitates careful consideration and optimization of reaction conditions, as protocols for non-fluorinated analogues may not be directly transferable.

Key Synthetic Transformations: Detailed Protocols and Mechanistic Insights

This section details the experimental setup for three fundamental reactions of this compound: O-alkylation, Wittig reaction, and reductive amination. The protocols provided are based on established methodologies for structurally related compounds and are designed to serve as a robust starting point for optimization in your laboratory.

Protocol 1: Regioselective O-Alkylation

The selective alkylation of the hydroxyl group is a common first step in the multi-step synthesis of more complex molecules. The protocol below is adapted from a highly regioselective procedure for the benzylation of 3,4-dihydroxybenzaldehyde, a close structural analogue. The selectivity for the hydroxyl group is achieved due to its higher acidity compared to any potential competing nucleophiles.

Reaction Scheme:

G Figure 1: O-Alkylation of this compound. reactant1 This compound reagents NaH, DMF reactant1->reagents reactant2 Benzyl Bromide reactant2->reagents product 3,4-Difluoro-5-(benzyloxy)benzaldehyde reagents->product G Figure 2: Wittig reaction of this compound. reactant1 This compound reagents Potassium tert-butoxide, THF reactant1->reagents reactant2 Benzyltriphenylphosphonium bromide reactant2->reagents product 2,3-Difluoro-5-((E)-styryl)phenol reagents->product G Figure 3: Reductive amination of this compound. reactant1 This compound reagents Sodium triacetoxyborohydride, Dichloromethane reactant1->reagents reactant2 Primary Amine (e.g., Benzylamine) reactant2->reagents product Secondary Amine reagents->product

Sources

Comprehensive Analytical Characterization of 3,4-Difluoro-5-hydroxybenzaldehyde: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-5-hydroxybenzaldehyde is a key fluorinated aromatic building block with significant applications in the synthesis of pharmaceuticals and other advanced materials. The precise substitution pattern of fluorine atoms and the presence of reactive hydroxyl and aldehyde functionalities impart unique chemical properties that are leveraged in drug design to modulate metabolic stability, binding affinity, and bioavailability. Given its role as a critical intermediate, ensuring the identity, purity, and stability of this compound is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This technical guide provides a comprehensive suite of analytical methodologies for the in-depth characterization of this compound. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques and solvents.

PropertyValueSource
Chemical Formula C₇H₄F₂O₂[2]
Molecular Weight 158.10 g/mol [2]
Appearance Solid[3]
Purity ≥98% (typical)[3]
Boiling Point 237.3 ± 35.0 °C at 760 mmHg[3]
Storage 4°C, under inert atmosphere[3]

Structural Elucidation and Identity Confirmation

The unambiguous confirmation of the chemical structure is the primary step in characterization. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable.

Expertise & Experience: The 'Why' Behind the Protocol

  • ¹⁹F NMR is crucial : Due to the presence of fluorine atoms, ¹⁹F NMR is not just supplementary but essential. It provides direct information about the electronic environment of the fluorine atoms and helps confirm their positions on the aromatic ring through coupling constants with neighboring protons and carbons.[4][5]

  • Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the analyte and its hydroxyl proton is readily observable, unlike in deuterated chloroform where it might exchange or be broad.

  • Quantitative NMR (qNMR) : For purity assessment, qNMR is a primary method that does not require a specific reference standard of the analyte.[6][7] By using an internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[8]

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

  • Sample Preparation : Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Solvent Addition : Add ~0.6 mL of DMSO-d₆.

  • Dissolution : Gently vortex the tube to ensure complete dissolution.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single pulse ('zg').

    • Number of Scans : 16-32 scans.

    • Relaxation Delay (D1) : 5 seconds to allow for full relaxation of protons, which is important for potential quantitative analysis.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse program.

    • Number of Scans : 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (D1) : 2 seconds.

  • ¹⁹F NMR Acquisition :

    • Pulse Program : Standard proton-decoupled pulse program.

    • Number of Scans : 64-128 scans.

    • Relaxation Delay (D1) : 5 seconds.

  • Data Processing : Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR) and perform Fourier transformation. Phase and baseline correct the spectra.

Expected Spectral Features:

  • ¹H NMR :

    • A singlet for the aldehydic proton (~9.5-10.5 ppm).

    • Two aromatic protons, appearing as doublets or more complex multiplets due to H-F coupling.

    • A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and temperature-dependent.

  • ¹³C NMR :

    • Seven distinct carbon signals.

    • The aldehydic carbon will be significantly downfield (~190 ppm).

    • Carbons bonded to fluorine will show large one-bond C-F coupling constants.

  • ¹⁹F NMR :

    • Two distinct fluorine signals, appearing as multiplets due to F-F and F-H coupling. The chemical shifts will be characteristic of fluorines on an electron-deficient aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Expertise & Experience: The 'Why' Behind the Protocol

  • GC-MS for Volatile Compounds : this compound is sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which provides both retention time and mass spectral data, enhancing confidence in identification.[9][10]

  • EI Fragmentation : Electron ionization at 70 eV provides reproducible fragmentation patterns. For this molecule, characteristic losses of the aldehyde group (CHO) and hydrogen are expected.[11][12] The presence of halogens does not typically alter these primary fragmentation pathways for aldehydes but will be evident in the mass of the fragments.[13]

Protocol: GC-MS Analysis

  • Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Parameters :

    • Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at 1 mL/min.

    • Oven Program : Start at 70 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Parameters :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : m/z 40-400.

  • Data Analysis : Identify the molecular ion peak (M⁺˙) and characteristic fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺˙) : at m/z 158.

  • [M-H]⁺ : Loss of the aldehydic hydrogen, m/z 157.

  • [M-CHO]⁺ : Loss of the formyl radical, m/z 129.

  • [M-CO]⁺˙ : Loss of carbon monoxide, m/z 130.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Experience: The 'Why' Behind the Protocol

  • Diagnostic Peaks : The FTIR spectrum of this compound will be dominated by characteristic peaks for the hydroxyl, carbonyl, and aromatic moieties. The positions of these peaks can be subtly influenced by the electronic effects of the fluorine substituents.

  • Sample Preparation : For a solid sample, preparing a potassium bromide (KBr) pellet is a standard method that yields high-quality spectra.

Protocol: FTIR Analysis

  • Sample Preparation : Mix ~1-2 mg of the analyte with ~100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Background Spectrum : Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands.

Expected Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400-3200 (broad)O-H stretchHydroxyl
~2850 and ~2750C-H stretchAldehyde
~1700-1680C=O stretchCarbonyl (Aldehyde)
~1600-1450C=C stretchAromatic Ring
~1300-1000C-F stretchFluoroaromatic

Purity and Impurity Profiling

Determining the purity of pharmaceutical intermediates is a critical aspect of quality control.[1] Chromatographic techniques are the workhorses for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and quantifying impurities.[14][15]

Expertise & Experience: The 'Why' Behind the Protocol

  • Method Validation is Key : A robust HPLC method must be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness to ensure reliable results.[1][16][17]

  • Gradient Elution : For separating the main component from potentially closely related impurities (e.g., isomers, starting materials, by-products), a gradient elution method often provides superior resolution compared to an isocratic method.

  • Detector Choice : A photodiode array (PDA) detector is highly recommended as it can acquire UV-Vis spectra across a range of wavelengths simultaneously, which is useful for peak purity analysis and identifying co-eluting impurities.

Protocol: RP-HPLC for Purity Assessment

  • Instrumentation : HPLC system with a PDA detector.

  • Column : C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A : 0.1% Phosphoric acid in Water.

    • B : Acetonitrile.

  • Gradient Program :

    • Start with 95% A, 5% B.

    • Linear gradient to 5% A, 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Monitor at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

  • Sample Preparation : Prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50).

  • Analysis : Inject 10 µL of the sample solution and integrate the peaks. Calculate the area percentage of the main peak to determine purity.

Physical and Thermal Properties

The physical and thermal characteristics of a compound are important for understanding its stability, polymorphism, and handling requirements.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and thermal decomposition.[18][19]

Expertise & Experience: The 'Why' Behind the Protocol

  • Complementary Techniques : DSC measures heat flow and is ideal for determining melting point and detecting polymorphic transitions. TGA measures mass change as a function of temperature and is used to assess thermal stability and decomposition profiles.[18]

  • Inert Atmosphere : Running the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and provides information on the intrinsic thermal stability of the compound.

Protocol: DSC and TGA

  • Sample Preparation : Accurately weigh 3-5 mg of the sample into an aluminum pan for both DSC and TGA.

  • DSC Parameters :

    • Temperature Program : Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.

    • Atmosphere : Nitrogen at a flow rate of 50 mL/min.

  • TGA Parameters :

    • Temperature Program : Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere : Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis :

    • DSC : Determine the onset and peak temperature of the melting endotherm.

    • TGA : Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the comprehensive characterization process.

G cluster_0 Identity & Structure cluster_1 Purity & Impurities cluster_2 Physical & Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) qNMR qNMR NMR->qNMR Provides structural info for quantification MS Mass Spectrometry (GC-MS) FTIR FTIR Spectroscopy HPLC HPLC-PDA HPLC->MS LC-MS for impurity identification Thermal Thermal Analysis (DSC & TGA) Solubility Solubility Studies Sample 3,4-Difluoro-5- hydroxybenzaldehyde Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->qNMR Sample->Thermal Sample->Solubility

Caption: Workflow for the analytical characterization of this compound.

References

  • Tantillo, D. J., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

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  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 329-338.
  • Suresh Babu, V. V., Sudhakar, V., & Murthy, T. E. G. K. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Pharmaceutical Sciences and Research, 7(8), 533-541. [Link]

  • Patel, P. N., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 812-819. [Link]

  • de Souza, S. V. C., & de Oliveira, P. R. (2011). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Revista Brasileira de Ciências Farmacêuticas, 47(2), 349-360. [Link]

  • Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2). [Link]

  • Schopfer, L. M., & Lockridge, O. (2005). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of mass spectrometry : JMS, 40(3), 339–346. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Shishmarev, D., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(33), 6848–6856. [Link]

  • Vasiliou, A. K., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]

  • Cancho, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of chromatography. A, 1300, 148–155. [Link]

  • Ranjith, K., et al. (2017). Development and Validation of Related Substances Method for Rufinamide Tablets by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 9(10), 306-314. [Link]

  • Altarawneh, S. S., El-Kaderi, H. M., Richard, A. J., & M. Osama. (2023). Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2016). ResearchGate. [Link]

  • Wang, H., et al. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 27(19), 6524. [Link]

  • Karanam, S. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Jasin, N., Tay, M. G., & Hashim, H. F. (2017). Synthesis, modification, characterization and biological activity of 3-hydroxybenzaldehydesalicylhydrazide. ResearchGate. [Link]

  • Kim, H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

  • Malmqvist, N. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]

  • Hays, P. A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(24), 3090-3100. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. ResearchGate. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025). ResearchGate. [Link]

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  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. [Link]

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High-Purity Isolation of 3,4-Difluoro-5-hydroxybenzaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed, field-proven protocol for the purification of 3,4-Difluoro-5-hydroxybenzaldehyde, a critical fluorinated building block in medicinal chemistry and materials science.[1] The inherent polarity of this compound, conferred by its hydroxyl and carbonyl functionalities, alongside potential impurities from synthesis, necessitates a robust purification strategy. We present a systematic approach centered on normal-phase flash column chromatography, detailing method development using Thin-Layer Chromatography (TLC), a step-by-step purification protocol, and methods for self-validation to ensure the isolation of a highly pure final product.

Introduction: The Rationale for Purification

This compound is a substituted aromatic aldehyde whose structural features—a benzene ring activated by a hydroxyl group and modulated by two electron-withdrawing fluorine atoms—make it a valuable precursor for synthesizing complex molecules, including potential anticancer agents.[1] The purity of this starting material is paramount; trace impurities can lead to significant side reactions, reduced yields, and complications in the characterization of subsequent products.

Column chromatography is a fundamental and powerful technique for purifying compounds on a preparative scale.[2] It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase and a mobile phase.[3] For polar molecules like this compound, silica gel is an ideal stationary phase due to its polar surface rich in silanol groups.[2][4] This guide explains the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating scientific method.

Foundational Principle: Separation by Polarity

The success of this purification hinges on exploiting the polarity differences between the target compound and any impurities. In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is less polar.[4][5]

  • Target Molecule Polarity: The hydroxyl (-OH) and aldehyde (-CHO) groups on this compound can form hydrogen bonds with the silanol groups (Si-OH) of the silica gel. This interaction causes the molecule to "stick" to the stationary phase.

  • Elution Mechanism: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), flows through the column.[4] The polar solvent molecules compete with the adsorbed compounds for binding sites on the silica gel.[4] By gradually increasing the polarity of the mobile phase, we can selectively displace and elute the compounds. Less polar impurities will have weaker interactions with the silica and will be washed out first by a low-polarity eluent. The more polar target compound will require a higher polarity eluent to be displaced and collected.[2]

Caption: Principle of separation on a polar stationary phase.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the optimal mobile phase composition must be determined using TLC. This rapid, small-scale analysis is a critical self-validating step. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, ensuring it moves off the baseline but remains well-separated from less polar and more polar impurities.[4]

Protocol for TLC Analysis:
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a low-polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and progressively increase the polarity (e.g., 8:2, 7:3).

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Calculate Rf: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The ideal system will show the target spot at Rf ≈ 0.35 with clear separation from other spots.[2]

Parameter Description Target Value
Stationary Phase Silica Gel 60 (230-400 mesh)N/A
Mobile Phase (Eluent) Hexane / Ethyl AcetateStart at 9:1, optimize to achieve target Rf
Target Rf (TLC) Retention Factor for the desired compound~0.3 - 0.4
Crude to Silica Ratio Mass ratio of crude product to silica gel1:30 to 1:50

Detailed Protocol for Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different sample quantities.

Materials and Reagents:
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Step-by-Step Methodology:

Part A: Column Packing (Wet Slurry Method)

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is lodged securely but not overly compressed.[5] Add a thin layer (approx. 1 cm) of sand on top of the plug.[6]

  • Create Slurry: In a beaker, weigh out 30-50 g of silica gel (for 1 g of crude product). Add the low-polarity starting solvent (e.g., 9:1 Hexane:Ethyl Acetate) to form a free-flowing slurry. Stir gently to remove air bubbles.[2][6]

  • Pack the Column: With the stopcock open and a flask underneath to collect solvent, pour the silica slurry into the column using a funnel. Gently tap the side of the column continuously to ensure the silica packs down into a uniform bed without cracks or air channels.[6]

  • Equilibrate: Once all the silica has settled, add a final layer (approx. 1 cm) of sand on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes of the starting eluent, ensuring the solvent level never drops below the top layer of sand.[6]

Part B: Sample Loading and Elution

  • Sample Preparation: Dissolve the crude product (1 g) in the minimum possible volume of a slightly more polar solvent than the eluent (e.g., dichloromethane or 1:1 Hexane:Ethyl Acetate) to ensure it is fully dissolved.

  • Loading: Carefully drain the equilibration solvent down to the level of the top sand layer. Using a pipette, carefully add the dissolved sample solution evenly onto the sand.[5]

  • Adsorption: Open the stopcock and allow the sample to absorb onto the silica bed, again draining the solvent just to the top of the sand. Carefully add a small amount of the starting eluent and wash the sample further into the bed.

  • Elution: Once the sample is loaded, carefully fill the top of the column with the mobile phase. Begin collecting the eluting solvent in fractions.[6] Start with the low-polarity system determined by TLC. If a gradient elution is needed, systematically increase the percentage of the polar solvent (e.g., from 10% to 20% to 30% ethyl acetate) to elute compounds of increasing polarity.

Part C: Fraction Monitoring and Product Isolation

  • TLC Analysis: As fractions are collected, monitor the separation progress by spotting every few fractions on a TLC plate alongside a spot of the original crude mixture.[4][7]

  • Pooling Fractions: Identify all fractions that contain only the pure desired product (single spot at the correct Rf). Combine these pure fractions into a single round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Final Verification: Confirm the purity of the final product using analytical techniques such as 1H NMR, LC-MS, and melting point analysis.

Sources

Application Notes and Protocols for the Derivatization of 3,4-Difluoro-5-hydroxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4-Difluoro-5-hydroxybenzaldehyde in Medicinal Chemistry

This compound is a highly versatile trifunctional aromatic building block of significant interest to researchers, scientists, and drug development professionals. The strategic placement of two fluorine atoms on the phenyl ring, coupled with the reactive hydroxyl and aldehyde functionalities, provides a unique scaffold for the synthesis of novel therapeutic agents. The incorporation of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets[1][2][3][4]. This makes fluorinated benzaldehydes valuable starting materials in the quest for new drugs, particularly in oncology[1].

This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-proven protocols. The focus is on transformations that yield compounds with potential applications in drug discovery, drawing inspiration from the synthesis of biologically active molecules like combretastatin analogues, which are known for their potent anticancer properties[5][6][7][8].

Core Derivatization Strategies and Mechanistic Rationale

The chemical personality of this compound is dictated by its three functional groups: a phenolic hydroxyl group, an electrophilic aldehyde, and a fluorine-substituted aromatic ring. Derivatization can be selectively targeted to the hydroxyl or aldehyde groups, or a combination of both, to generate a diverse library of compounds.

dot graph TD { A[this compound] --> B{Hydroxyl Group Derivatization}; A --> C{Aldehyde Group Derivatization}; B --> B1[Etherification (Williamson Synthesis)]; B --> B2[Esterification]; C --> C1[Olefin Synthesis (Wittig Reaction)]; C --> C2[Reductive Amination]; C --> C3[Schiff Base Formation]; B1 --> D[Alkoxy/Aryloxy Derivatives]; C1 --> E[Stilbene Analogues]; C2 --> F[Substituted Amines]; C3 --> G[Imine Derivatives];

} Caption: Derivatization pathways of this compound.

Application Note 1: Synthesis of Alkoxy Derivatives via Williamson Ether Synthesis

Scientific Rationale

The phenolic hydroxyl group of this compound can be readily converted into an ether linkage. This modification is a common strategy in drug design to enhance metabolic stability by masking a potential site of glucuronidation or sulfation. Furthermore, the introduction of various alkyl or aryl groups allows for the modulation of lipophilicity and steric bulk, which can fine-tune the binding of the molecule to its biological target. The Williamson ether synthesis is a robust and widely used method for this transformation, proceeding via an SN2 mechanism.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a representative procedure for the synthesis of 3,4-difluoro-5-alkoxybenzaldehydes.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add the desired alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Self-Validation and Characterization:

  • Expected Yield: 70-95% (highly dependent on the alkyl halide used).

  • Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectrum of the benzylated product (3,4-difluoro-5-(benzyloxy)benzaldehyde), a characteristic singlet for the benzylic protons (OCH₂) is expected around δ 5.2 ppm, in addition to the aromatic protons and the aldehyde proton (around δ 9.9 ppm).

DerivativeAlkylating AgentTypical Yield¹H NMR (Aldehyde Proton, δ ppm)
3,4-Difluoro-5-methoxybenzaldehydeMethyl iodide>90%~9.85
3,4-Difluoro-5-ethoxybenzaldehydeEthyl iodide~85%~9.86
3,4-Difluoro-5-(benzyloxy)benzaldehydeBenzyl bromide~92%~9.88

Application Note 2: Synthesis of Stilbene Analogues via Wittig Reaction

Scientific Rationale

The aldehyde functionality of this compound (or its O-alkylated derivatives) is a prime site for carbon-carbon bond formation. The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing a straightforward route to stilbene and its analogues[9][10][11][12]. Many stilbene derivatives, most notably combretastatin A-4, exhibit potent anticancer activity by inhibiting tubulin polymerization[5][6][7][8]. The synthesis of fluorinated combretastatin analogues is therefore a promising avenue for the development of new anticancer agents[5][6].

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Caption: Workflow for the Wittig synthesis of stilbene analogues.

Protocol 2: Synthesis of a Fluorinated Stilbene Analogue

This protocol outlines the synthesis of a (Z)-stilbene derivative, a key structural feature for the biological activity of combretastatin A-4.

Materials:

  • 3,4-Difluoro-5-alkoxybenzaldehyde (from Protocol 1)

  • (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

Procedure:

  • Ylide Formation: To a suspension of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.1 eq).

  • Stir the mixture at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or red).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 3,4-difluoro-5-alkoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The (Z)- and (E)-isomers can often be separated by careful chromatography.

Self-Validation and Characterization:

  • Expected Yield: 50-80% (mixture of isomers). The (Z)-isomer is often favored with non-stabilized ylides.

  • Characterization: The isomers can be distinguished by ¹H NMR spectroscopy, where the coupling constant for the vinylic protons is typically smaller for the (Z)-isomer (~12 Hz) compared to the (E)-isomer (~16 Hz). Full characterization should include ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Application Note 3: Synthesis of Substituted Amines via Reductive Amination

Scientific Rationale

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This transformation is fundamental in medicinal chemistry for introducing nitrogen-containing functionalities, which can improve aqueous solubility and provide key hydrogen bonding interactions with biological targets.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • 3,4-Difluoro-5-alkoxybenzaldehyde

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 3,4-difluoro-5-alkoxybenzaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE or THF.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation and Characterization:

  • Expected Yield: 60-90%.

  • Characterization: Successful reductive amination is confirmed by the disappearance of the aldehyde proton signal (~δ 9.9 ppm) and the appearance of a new signal for the benzylic protons (N-CH₂) in the ¹H NMR spectrum. Mass spectrometry will confirm the expected molecular weight of the product amine.

Application Note 4: Synthesis of Schiff Bases and Their Biological Potential

Scientific Rationale

The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties[13][14][15][16]. The imine bond is a key feature in many biologically active molecules, and the diversity of available primary amines allows for the creation of large libraries of Schiff base derivatives for biological screening.

Protocol 4: General Procedure for Schiff Base Formation

Materials:

  • This compound or its alkoxy derivative

  • Primary amine (e.g., aniline, benzylamine) (1.0 eq)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add the primary amine (1.0 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Self-Validation and Characterization:

  • Expected Yield: >85%, often quantitative.

  • Characterization: The formation of the Schiff base is confirmed by the disappearance of the aldehyde proton in the ¹H NMR spectrum and the appearance of a new signal for the imine proton (CH=N) typically in the range of δ 8.0-9.0 ppm. The C=N stretch in the IR spectrum is also a characteristic feature.

Derivative TypeBiological ActivityKey Structural Feature
Stilbene AnaloguesAnticancer (tubulin inhibition)(Z)-Alkene bridge
Schiff BasesAntimicrobial, AnticancerImine (C=N) bond
Alkoxy DerivativesVaried (target-dependent)Ether linkage

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By leveraging these derivatization strategies, scientists can generate novel compounds for biological evaluation, contributing to the development of the next generation of therapeutic agents. The inherent properties of the difluorinated phenyl ring offer a distinct advantage in designing molecules with enhanced drug-like properties.

References

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  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for another relevant article. RSC Publishing. [Link]

  • Al-Hadedi, A. A. M., et al. (2021). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Molecules, 26(22), 6959. [Link]

  • Singh, H., et al. (2007). Combretastatin a-4 analogs as anticancer agents. Mini reviews in medicinal chemistry, 7(12), 1186-1205. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. InnoPharmChem. [Link]

  • Reddy, G. D., et al. (2022). Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies. Scientific reports, 12(1), 1845. [Link]

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  • Singh, R., et al. (2019). Synthesis and Characterization of Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Trend in Scientific Research and Development, 3(2), 100-105. [Link]

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  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Kłopotowska, D., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 27(19), 6619. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

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  • Ruiz-Ramos, R., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8036. [Link]

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  • Google Patents. (2016). Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Purser, S., et al. (2008). Applications of fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320-330. [Link]

  • Kianmehr, E., et al. (2010). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Journal of the Serbian Chemical Society, 75(11), 1489-1493. [Link]

  • Sato, S., et al. (2004). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical communications, (21), 2492-2493. [Link]

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The Strategic Utility of 3,4-Difluoro-5-hydroxybenzaldehyde in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Phenolic Aldehyde

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. The presence of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups, thereby influencing target binding affinity. 3,4-Difluoro-5-hydroxybenzaldehyde emerges as a highly valuable and versatile building block, offering a unique combination of functionalities: a reactive aldehyde group, an acidic phenolic hydroxyl group, and a difluorinated aromatic ring. This trifecta of features makes it an attractive starting material for the synthesis of a diverse array of novel compounds with potential therapeutic applications, including anticancer agents and kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of several classes of bioactive molecules. The methodologies described herein are grounded in established chemical principles and are designed to be readily adaptable by researchers in both academic and industrial settings.

Core Reactivity and Strategic Considerations

The chemical behavior of this compound is dictated by its three key functional components. The aldehyde group readily participates in nucleophilic addition and condensation reactions, serving as a linchpin for constructing larger molecular architectures. The phenolic hydroxyl group can be functionalized through etherification or esterification, providing a handle for modulating solubility and introducing further diversity. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenolic proton and influences the reactivity of the aromatic ring.

Application 1: Synthesis of Fluorinated Combretastatin Analogs via Wittig Reaction

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent microtubule-destabilizing agent with significant anticancer activity. The synthesis of fluorinated analogs of combretastatin A-4 is a promising strategy to improve its metabolic stability and overall therapeutic index. This compound serves as an excellent precursor for the B-ring of these analogs. The key transformation is the Wittig reaction, which facilitates the formation of the characteristic stilbene (1,2-diphenylethylene) core.

Protocol: Synthesis of a (Z)-3,4-Difluoro-5-hydroxystilbene Derivative

This protocol outlines the synthesis of a fluorinated combretastatin analog using a Wittig reaction between this compound and a suitable phosphonium ylide derived from a protected 3,4,5-trimethoxybenzyl alcohol.

Step 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

  • To a solution of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the characteristic orange to deep red color of the ylide should develop.

Step 2: The Wittig Reaction

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. To protect the phenolic hydroxyl group and prevent unwanted side reactions, it is advisable to first react it with a suitable protecting group, such as a methoxymethyl (MOM) ether, prior to the Wittig reaction. For simplicity, this protocol proceeds with the unprotected phenol, but yields may be improved with protection.

  • Cool the solution of this compound to 0 °C and slowly add the freshly prepared phosphonium ylide solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, a mixture of (Z)- and (E)-isomers, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired (Z)-stilbene analog. The (Z)-isomer is crucial for potent anti-tubulin activity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and is highly reactive towards protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the ylide and ensure high reaction efficiency.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide. n-BuLi and NaH are commonly used for this purpose.

  • Control of Stereochemistry: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one used in this protocol, generally favor the formation of the (Z)-alkene, which is the desired isomer for combretastatin analogs.

Data Presentation: Representative Yields for Wittig Reactions

ReactantsBaseSolventIsomer Ratio (Z:E)Yield (%)
Benzaldehyde Derivative + Phosphonium Saltn-BuLiTHF>90:1070-85
Ketone Derivative + Phosphonium SaltNaHDMSOVariable50-70

Visualization: Wittig Reaction Workflow

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt Phosphonium Salt Base Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base Deprotonation Ylide Phosphonium Ylide Base->Ylide Aldehyde 3,4-Difluoro-5- hydroxybenzaldehyde Ylide->Aldehyde Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Stilbene (Z)-Stilbene Analog Oxaphosphetane->Stilbene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Workflow for the synthesis of a (Z)-stilbene analog via a Wittig reaction.

Application 2: Synthesis of Novel Schiff Bases with Potential Antimicrobial Activity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The aldehyde functionality of this compound provides a straightforward route to the synthesis of novel Schiff bases through condensation with primary amines. The resulting compounds can be further elaborated or screened for biological activity.

Protocol: General Procedure for Schiff Base Synthesis

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Step 1: Reaction Setup

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • To this solution, add the primary amine (1.0-1.1 equivalents). A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

Step 2: Reaction and Product Isolation

  • Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the Schiff base product.

  • If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold solvent, and dried.

  • If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent Choice: Protic solvents like ethanol and methanol are often used as they can solubilize both the aldehyde and the amine, and also participate in the proton transfer steps of the reaction mechanism.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Visualization: Schiff Base Formation Mechanism

Schiff_Base_Formation Aldehyde 3,4-Difluoro-5- hydroxybenzaldehyde Amine Primary Amine (R-NH2) Aldehyde->Amine Nucleophilic Addition Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine Dehydration Water Water Imine->Water

Caption: Mechanism of Schiff base formation from an aldehyde and a primary amine.

Application 3: Synthesis of Kinase Inhibitor Scaffolds via O-Alkylation

Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors feature a substituted aromatic core. The phenolic hydroxyl group of this compound can be readily alkylated to introduce various side chains, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. The aldehyde group can then be further functionalized to complete the synthesis of the inhibitor.

Protocol: O-Alkylation of this compound

This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group.

Step 1: Reaction Setup

  • Dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

Step 2: Alkylation

  • Add the desired alkylating agent (e.g., an alkyl halide or tosylate) (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 50-80 °C) and stir for 4-24 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Causality Behind Experimental Choices:

  • Base and Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction. A mild base like K₂CO₃ is often sufficient to deprotonate the phenol without promoting side reactions involving the aldehyde.

  • Regioselectivity: The phenolic hydroxyl group is significantly more acidic than any aliphatic alcohols that might be present in the alkylating agent, ensuring selective O-alkylation at the phenol position.

Data Presentation: Common Conditions for O-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Benzyl BromideK₂CO₃AcetoneReflux>90
Ethyl BromoacetateCs₂CO₃DMF6085-95
Propargyl BromideK₂CO₃Acetone50>80

Visualization: Kinase Inhibitor Synthesis Strategy

Kinase_Inhibitor_Synthesis Start 3,4-Difluoro-5- hydroxybenzaldehyde Alkylation O-Alkylation Start->Alkylation Intermediate O-Alkylated Intermediate Alkylation->Intermediate Functionalization Aldehyde Functionalization (e.g., Reductive Amination) Intermediate->Functionalization Final_Product Kinase Inhibitor Scaffold Functionalization->Final_Product

Caption: A general strategy for the synthesis of kinase inhibitor scaffolds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its unique combination of a reactive aldehyde, a functionalizable hydroxyl group, and a difluorinated aromatic ring provides chemists with a powerful tool for creating diverse molecular architectures. The protocols and application notes presented in this guide offer a solid foundation for researchers to explore the full potential of this promising starting material in their synthetic endeavors.

References

  • González, M. J., et al. (2012). Synthesis and biological evaluation of combretastatin A-4 and three combretastatin-based hybrids.
  • Lawrence, N. J., et al. (2003). Synthesis of fluorinated analogues of combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3763.
  • Khanum, S. A., et al. (2005). Synthesis and antimicrobial study of novel heterocyclic compounds from hydroxybenzophenones. European Journal of Medicinal Chemistry, 40(11), 1156-1162.
  • O'Brien, C. J., et al. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 42(4), 558-564.
  • BenchChem. (2025). Preventing side reactions in the etherification of 4-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Scale-up synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde for bulk production.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Abstract

This compound is a key substituted aromatic aldehyde serving as a crucial intermediate in the synthesis of various high-value pharmaceutical compounds and advanced materials.[1] Its specific substitution pattern offers unique electronic and structural properties, making its efficient and scalable production a topic of significant interest for drug development and chemical manufacturing. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and highly regioselective ortho-formylation methodology. We delve into the rationale behind the chosen synthetic route, present a detailed step-by-step protocol suitable for bulk production, and address critical considerations for process optimization, safety, and quality control.

Introduction and Strategic Rationale

The formylation of phenols is a cornerstone of organic synthesis, yet achieving high regioselectivity on substituted phenols presents a significant challenge, particularly during scale-up. Several classical methods exist, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[2][3][4][5][6][7]

  • Reimer-Tiemann Reaction: Utilizes chloroform and a strong base. While effective for simple phenols, it often suffers from moderate yields, the use of hazardous chlorinated solvents, and the formation of byproducts.[3][8][9][10]

  • Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent (e.g., from DMF and POCl₃). This method is highly effective for electron-rich aromatics but involves corrosive and water-sensitive reagents, which can complicate industrial-scale operations.[4][11][12][13]

  • Duff Reaction: Uses hexamethylenetetramine as the formyl source. It is a classic method for ortho-formylation but traditionally provides low to moderate yields.[2][14] Modifications using strong acids like trifluoroacetic acid can improve performance but introduce other handling and cost issues.[14][15]

For the synthesis of this compound, the primary challenge is to selectively introduce a formyl group at the C5 position (ortho to the hydroxyl group) of the 3,4-difluorophenol starting material, without formylation occurring at the other activated ortho position.

This protocol adopts a modern, highly efficient, and regioselective ortho-formylation method using a magnesium chloride-triethylamine system with paraformaldehyde as the formylating agent. This method, often referred to as the Casiraghi-Skattebøl reaction, offers several distinct advantages for bulk production:[16][17]

  • High Regioselectivity: The reaction exclusively targets the ortho-position relative to the hydroxyl group, minimizing the formation of isomers and simplifying purification.[16]

  • Milder Conditions: It avoids the use of highly corrosive or toxic reagents common to other formylation methods.

  • Scalability: The procedure is readily adaptable to large-scale reactors with good control over reaction parameters.

  • High Yields: This methodology is reported to provide high to excellent yields for a wide range of substituted phenols.[17]

Overall Synthesis Workflow

The process begins with readily available 3,4-difluorophenol and proceeds through a one-pot formylation reaction, followed by workup and purification to yield the target compound.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Workup & Isolation cluster_3 Phase 4: Purification & QC A Reactor Charging: - Acetonitrile - MgCl₂ - Triethylamine (Et₃N) B Paraformaldehyde Addition A->B 1. Form slurry C Controlled Addition of 3,4-Difluorophenol B->C D Heating & Reflux (e.g., 75-80°C) C->D 2. Exothermic control 3. Drive to completion E Reaction Monitoring (TLC/HPLC) D->E 2. Exothermic control 3. Drive to completion F Quenching (Aqueous HCl) E->F G Extraction (e.g., Ethyl Acetate) F->G H Washing & Brining G->H I Solvent Removal H->I J Crystallization (e.g., Toluene/Heptane) I->J K Drying Under Vacuum J->K L Final Product QC: - Purity (HPLC) - Identity (NMR, MS) - Appearance K->L

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100g scale and can be adapted for larger production batches with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.Molecular Wt.QuantityMoles (Equiv.)Supplier Notes
3,4-Difluorophenol2713-34-0130.09100.0 g0.769 (1.0)>99% Purity
Magnesium Chloride (Anhydrous)7786-30-395.2180.5 g0.846 (1.1)<1% Water Content
Triethylamine (Et₃N)121-44-8101.19171.2 g (236 mL)1.692 (2.2)Redistilled, >99.5%
Paraformaldehyde30525-89-4(30.03)n76.9 g2.56 (3.3)Assay >95%
Acetonitrile (MeCN)75-05-841.051.5 L-Anhydrous Grade
Hydrochloric Acid (37%)7647-01-036.46~300 mL-Reagent Grade
Ethyl Acetate (EtOAc)141-78-688.112.0 L-Reagent Grade
Sodium Chloride (Brine)7647-14-558.44As needed-Saturated Solution
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Granular
Equipment
  • 5 L jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Addition funnel for liquid reagents.

  • Heating/cooling circulator.

  • Large separatory funnel (5 L).

  • Rotary evaporator with a suitable vacuum pump.

  • Crystallization vessel.

  • Vacuum filtration setup (Büchner funnel).

  • Vacuum oven for drying.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor and ensure it is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous acetonitrile (1.5 L), anhydrous magnesium chloride (80.5 g, 1.1 eq), and triethylamine (236 mL, 2.2 eq).

  • Slurry Formation: Begin stirring the mixture to form a slurry. Add paraformaldehyde (76.9 g, 3.3 eq) to the reactor.

    • Causality Note: MgCl₂ acts as a Lewis acid, coordinating to both the phenolic oxygen and the carbonyl oxygen of formaldehyde (from paraformaldehyde depolymerization). This forms a chelated intermediate that holds the electrophile in close proximity to the ortho-position of the phenol, ensuring high regioselectivity. Triethylamine acts as a base to deprotonate the phenol and neutralize the HCl generated in situ.

  • Heating: Heat the slurry to a gentle reflux (approx. 75-80°C) using the oil bath.

  • Substrate Addition: In a separate flask, dissolve 3,4-difluorophenol (100.0 g, 1.0 eq) in a minimal amount of anhydrous acetonitrile (~200 mL). Transfer this solution to the addition funnel and add it dropwise to the refluxing reaction mixture over 1.5 - 2 hours.

    • Scale-Up Insight: Controlled, slow addition is critical to manage the exotherm of the reaction and prevent runaway conditions. For larger scales, a metering pump is recommended for precise control.

  • Reaction Drive: After the addition is complete, maintain the mixture at reflux for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) or by taking aliquots for HPLC analysis until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5°C. Slowly and carefully add 2M aqueous HCl (~1.5 L) to quench the reaction and dissolve the magnesium salts. The pH of the aqueous layer should be ~1-2.

    • Safety Note: The quenching process is exothermic. Maintain efficient cooling and slow addition.

  • Extraction: Transfer the biphasic mixture to a 5 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 700 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (1 L) and saturated brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Transfer the crude solid to a crystallization vessel.

    • Add a suitable solvent system (e.g., Toluene/Heptane mixture) and heat until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5°C for several hours to induce crystallization.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold heptane.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. Expect a yield of 80-90%.

Characterization and Quality Control

The final product must be rigorously tested to ensure it meets the required specifications for downstream applications.

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, FT-IR, MS
Purity ≥ 99.0%HPLC
Melting Point Approx. 110-114 °CMelting Point Apparatus
Water Content ≤ 0.2%Karl Fischer Titration
Residual Solvents Toluene ≤ 890 ppm, Heptane ≤ 5000 ppmHeadspace GC

Expected Spectroscopic Data: [18]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.40-7.30 (m, 2H, Ar-H), 5.50 (br s, 1H, -OH).

  • Molecular Formula: C₇H₄F₂O₂[18]

  • Molecular Weight: 158.10 g/mol [18]

Reaction Mechanism Visualization

The proposed mechanism involves the formation of a magnesium chelate which directs the electrophilic attack of formaldehyde ortho to the hydroxyl group.

G phenol 3,4-Difluorophenol + MgCl₂ chelate Magnesium Phenoxide Chelate phenol->chelate + 2 Et₃N - 2 Et₃N·HCl iminium_intermediate Electrophilic Attack (Chelate-Directed) chelate->iminium_intermediate formaldehyde Paraformaldehyde (depolymerizes) formaldehyde->iminium_intermediate add_product Addition Product Intermediate iminium_intermediate->add_product hydrolysis Acidic Workup (Hydrolysis) add_product->hydrolysis + H₃O⁺ product This compound hydrolysis->product

Caption: Simplified mechanism for MgCl₂-mediated ortho-formylation.

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure by trained personnel.

SubstanceGHS PictogramsKey HazardsHandling Precautions
3,4-DifluorophenolGHS05, GHS06Corrosive, Toxic if swallowed or in contact with skin.Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Avoid inhalation of dust.
TriethylamineGHS02, GHS05, GHS06Highly flammable, Corrosive, Toxic if inhaled.Handle in a fume hood away from ignition sources. Use appropriate respiratory protection if needed.
AcetonitrileGHS02, GHS07Highly flammable, Harmful if swallowed, in contact with skin, or inhaled.Ground all equipment. Use in a well-ventilated area.
Hydrochloric AcidGHS05, GHS07Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care, using acid-resistant gloves and face shield.

Spill & Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[19][20]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19][20]

  • Spills: For flammable solvents, remove all ignition sources. Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Neutralize acid spills with a suitable agent like sodium bicarbonate.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and halogenated waste streams should be segregated.

References

  • Zhang, S. L., et al. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Duff Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Organic Syntheses. (2012). ortho-Formylation of Phenols Using MgCl₂, Et₃N and Para-formaldehyde. Org. Synth. 2012, 89, 220. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.

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Application Notes & Protocols: 3,4-Difluoro-5-hydroxybenzaldehyde as a Strategic Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] 3,4-Difluoro-5-hydroxybenzaldehyde has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and the bioisosteric and metabolic-blocking benefits of vicinal fluorine atoms—provides a trifecta of synthetic handles.[3][4][5] This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols for its application in constructing advanced pharmaceutical scaffolds, particularly those relevant to kinase inhibitor development.

Introduction: The Strategic Advantage of the 3,4-Difluoro-5-hydroxy Phenyl Motif

The prevalence of fluorinated compounds in approved drugs underscores the element's profound impact on drug design.[1][6] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen while fundamentally altering a molecule's electronic profile.[5] This can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and modulated lipophilicity and pKa to improve cell permeability and pharmacokinetic profiles.[3][4][5]

This compound is a particularly powerful synthon for several reasons:

  • Orthogonal Reactivity: The phenolic hydroxyl group and the benzaldehyde offer distinct and predictable reactivity. The hydroxyl group is a potent nucleophile for etherification and esterification, while the aldehyde is an electrophilic handle for C-N and C-C bond formation.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms at the 3- and 4-positions can shield the aromatic ring from metabolic hydroxylation, a common pathway for drug deactivation.[3]

  • Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the proximal 5-hydroxyl group, facilitating its deprotonation under milder basic conditions for subsequent reactions.[5]

  • Structural Mimicry: This scaffold is found in intermediates used to synthesize analogues of natural products and potent enzyme inhibitors, such as combretastatin A-4 analogues with anticancer properties.[7]

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's physical properties and safety requirements is paramount for successful and safe experimentation.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 887584-91-0[8]
Molecular Formula C₇H₄F₂O₂[7][8]
Molecular Weight 158.10 g/mol [8][9]
Appearance Solid[7]
Melting Point 110 - 113 °C (lit.)[10]
IUPAC Name This compound[8]
SMILES C1=C(C=C(C(=C1O)F)F)C=O[8]
Safety & Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Handle in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[7]

Core Synthetic Protocols for Pharmaceutical Intermediate Synthesis

The utility of this compound is best demonstrated through its application in key bond-forming reactions that are fundamental to pharmaceutical synthesis.

Protocol 1: Regioselective O-Alkylation via Williamson Ether Synthesis

Application: This reaction is critical for synthesizing aryl ethers, a common motif in many kinase inhibitors that target the ATP-binding pocket. The increased acidity of the 5-OH group allows for high regioselectivity.

Causality: The use of a mild base like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) is sufficient to selectively deprotonate the more acidic 5-hydroxyl group without affecting other sensitive functionalities.[12][13] Acetonitrile is a preferred solvent due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilic phenoxide.[13]

Detailed Protocol:

  • Materials: this compound, desired alkyl halide (e.g., benzyl bromide), cesium bicarbonate (CsHCO₃), anhydrous acetonitrile (CH₃CN).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile, followed by cesium bicarbonate (1.5 eq). Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[12]

  • Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the solid residue with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 5-alkoxy-3,4-difluorobenzaldehyde.[12][14]

Experimental Workflow Diagram:

G start Mix Precursor, CsHCO₃, and Alkyl Halide in CH₃CN heat Heat to 60-80 °C & Stir (4-12h) start->heat monitor Monitor by TLC heat->monitor workup Cool, Filter Salts, & Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure 5-Alkoxy-3,4-difluorobenzaldehyde purify->product

Caption: Workflow for regioselective O-alkylation.

Protocol 2: C-N Bond Formation via Reductive Amination

Application: Reductive amination is one of the most robust and widely used methods for synthesizing secondary and tertiary amines, which are ubiquitous in pharmaceuticals.[15][16] This protocol converts the aldehyde functionality into a C-N bond.

Causality: This is a one-pot reaction where an imine is formed in situ and immediately reduced.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that efficiently reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, preventing side reactions like alcohol formation.[17] Dichloroethane (DCE) is an excellent non-protic solvent for this transformation.

Detailed Protocol:

  • Materials: A substituted benzaldehyde (e.g., the product from Protocol 1), a primary or secondary amine (e.g., piperidine), sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), and acetic acid (optional, as a catalyst).

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography to obtain the desired amine.

Experimental Workflow Diagram:

G start Dissolve Aldehyde & Amine in DCE imine Stir to form Imine (Optional Acetic Acid) start->imine reduction Add NaBH(OAc)₃ Stir (12-24h) imine->reduction quench Quench with aq. NaHCO₃ reduction->quench extract Extract with DCM quench->extract purify Dry, Concentrate, & Column Chromatography extract->purify product Pure Amine Product purify->product

Caption: Workflow for one-pot reductive amination.

Protocol 3: C-O Bond Formation via Ullmann Condensation

Application: The Ullmann reaction is a classic, copper-catalyzed method for forming C-O bonds, specifically for creating diaryl ethers.[18][19] This is particularly relevant for synthesizing complex kinase inhibitors where a "hinge-binding" motif often involves a diaryl ether linkage.[20]

Causality: Traditional Ullmann conditions are harsh, but modern protocols use ligands (like 1,10-phenanthroline) to stabilize the copper catalyst and accelerate the reaction under milder conditions.[18] A strong base like cesium carbonate is required to deprotonate the phenol, and a polar aprotic solvent like DMF or DMSO is used to facilitate the coupling.[21]

Detailed Protocol:

  • Materials: An aryl halide (e.g., 4-iodopyridine), this compound, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), cesium carbonate (Cs₂CO₃), and an anhydrous polar aprotic solvent (e.g., DMF).

  • Setup: To a flame-dried Schlenk tube, add CuI (0.1 eq), the ligand (0.2 eq), and Cs₂CO₃ (2.0 eq). Evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add the this compound (1.2 eq), the aryl halide (1.0 eq), and anhydrous DMF.

  • Reaction: Seal the tube and heat the mixture to 110-130 °C for 12-24 hours, with vigorous stirring. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the filtrate with aqueous ammonia solution (to remove residual copper) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude diaryl ether by column chromatography.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalytic System A 3,4-Difluoro-5- hydroxybenzaldehyde F Diaryl Ether Product A->F Ullmann Coupling (DMF, Heat) B Aryl Halide B->F Ullmann Coupling (DMF, Heat) C CuI C->F Ullmann Coupling (DMF, Heat) D Ligand D->F Ullmann Coupling (DMF, Heat) E Base (Cs₂CO₃) E->F Ullmann Coupling (DMF, Heat) G start 3,4-Difluoro-5- hydroxybenzaldehyde intermediate1 Intermediate 1: 5-(Benzyloxy)-3,4- difluorobenzaldehyde start->intermediate1 Protocol 1: O-Alkylation step1_reagents Benzyl Bromide, CsHCO₃, CH₃CN step1_reagents->intermediate1 intermediate2 Intermediate 2: Boc-Protected Amine intermediate1->intermediate2 Protocol 2: Reductive Amination step2_reagents tert-butyl 4-aminopiperidine -1-carboxylate, NaBH(OAc)₃, DCE step2_reagents->intermediate2 final_product Final Scaffold: 5-(Benzyloxy)-3,4-difluoro- N-(piperidin-4-yl)benzylamine intermediate2->final_product Boc Deprotection step3_reagents TFA or HCl in Dioxane step3_reagents->final_product

Caption: Multi-step synthesis of a pharmaceutical scaffold.

  • Step 1: O-Alkylation. Following Protocol 1 , the 5-hydroxyl group of this compound is protected/functionalized using benzyl bromide to yield Intermediate 1 . This step introduces a key structural element often found in type II kinase inhibitors.

  • Step 2: Reductive Amination. The aldehyde of Intermediate 1 is then coupled with a protected amine, tert-butyl 4-aminopiperidine-1-carboxylate, using the conditions outlined in Protocol 2 . This forms the C-N bond and introduces a piperidine ring, a common feature for improving solubility and providing a vector for further modification, yielding the Boc-protected Intermediate 2 .

  • Step 3: Deprotection. The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to unmask the secondary amine of the piperidine ring, yielding the Final Scaffold . This final molecule contains multiple points for further diversification in a drug discovery program.

Conclusion

This compound is a high-value precursor in pharmaceutical synthesis due to its strategically positioned functional groups and the advantageous properties imparted by its fluorine atoms. The orthogonal reactivity of its hydroxyl and aldehyde moieties allows for sequential, controlled modifications through robust and well-established reactions like O-alkylation, reductive amination, and Ullmann condensation. The protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to leverage this versatile building block in the efficient construction of novel and complex pharmaceutical intermediates, accelerating the discovery of next-generation therapeutics.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving common problems that can lead to diminished yields or impure products during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the formylation of the precursor, 3,5-difluorophenol, are a frequent challenge. The primary reasons often revolve around the choice of formylation reaction, reaction conditions, and the purity of starting materials.

Potential Causes & Solutions:

  • Suboptimal Formylation Method: The choice of formylation reaction is critical. While several methods exist for introducing an aldehyde group to a phenol, their efficiencies can vary significantly depending on the substrate.

    • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent.[1][2] While it is a classic method, it can be inefficient.[2] Yields can be sensitive to reaction conditions and the presence of activating groups on the phenol.[1][2]

    • The Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] It is generally effective for electron-rich aromatic compounds.[4][5] However, the Vilsmeier reagent is a weak electrophile, and the reaction may require an activated aromatic ring for good yields.[5]

    • The Reimer-Tiemann Reaction: This reaction uses chloroform in a basic solution to generate dichlorocarbene as the electrophile.[6][7] It is a standard method for the ortho-formylation of phenols.[6] However, yields can be modest, and the reaction often produces a mixture of ortho and para isomers.[8]

    • Magnesium Dichloride-Mediated ortho-Formylation: A more modern and highly regioselective method involves the use of paraformaldehyde in the presence of anhydrous magnesium dichloride and a base like triethylamine.[9][10] This method has been shown to give excellent yields for the ortho-formylation of various phenols.[10]

  • Reaction Conditions:

    • Temperature: Formylation reactions are often sensitive to temperature. For instance, the Duff reaction typically requires heating.[1] It is crucial to carefully control the temperature as specified in the chosen protocol to avoid side reactions or decomposition.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

    • Atmosphere: Many reagents used in these syntheses are sensitive to moisture and air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing the degradation of reagents and intermediates.

  • Purity of Starting Materials:

    • 3,5-Difluorophenol: The purity of the starting phenol is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side products. It is advisable to use highly pure 3,5-difluorophenol or to purify it before use.

    • Reagents and Solvents: Ensure that all reagents are of high quality and that solvents are anhydrous, especially for reactions that are sensitive to moisture like the Vilsmeier-Haack and magnesium dichloride-mediated formylations.

Workflow for Yield Optimization:

Caption: A decision-making workflow for troubleshooting and optimizing the yield of this compound synthesis.

Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?

The formation of side products is a common issue that can complicate purification and reduce the overall yield. The nature of these impurities depends on the synthetic route chosen.

Common Side Products and Mitigation Strategies:

  • Para-Isomer Formation: In reactions like the Reimer-Tiemann and Duff reactions, the formation of the para-formylated isomer (2,4-difluoro-5-hydroxybenzaldehyde) can occur, although the ortho product is generally favored for phenols.[2][6]

    • Mitigation: The ortho-selectivity in phenol formylation is often attributed to the directing effect of the hydroxyl group. Using methods known for high ortho-selectivity, such as the magnesium dichloride-mediated formylation, can significantly reduce the formation of the para-isomer.[9]

  • Over-formylation: In some cases, diformylation of the phenol can occur if both ortho positions are available.[2]

    • Mitigation: Careful control of the stoichiometry of the formylating agent is crucial. Using a slight excess of the phenol relative to the formylating agent can help to minimize over-formylation.

  • Products from Reagent Decomposition: Certain reagents, if not handled properly, can decompose and lead to impurities.

    • Mitigation: Ensure that all reagents are stored under the recommended conditions and that reactions are set up to exclude moisture and air where necessary.

  • Unreacted Starting Material: The presence of unreacted 3,5-difluorophenol is a common impurity if the reaction does not go to completion.

    • Mitigation: Monitor the reaction by TLC to ensure complete consumption of the starting material. If the reaction stalls, a slight increase in temperature or the addition of more reagent may be necessary, but this should be done cautiously to avoid side reactions.

Q3: What are the most effective methods for purifying the final product, this compound?

Effective purification is essential to obtain a high-purity product. The choice of purification method will depend on the nature and quantity of the impurities present.

Recommended Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis to achieve good separation.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method for obtaining highly pure crystalline material.

    • Solvent Selection: A suitable solvent for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include mixtures of ethyl acetate and hexane, or toluene.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities. Since the product itself is a phenol and thus weakly acidic, this method must be used with care. It can be effective for removing non-acidic impurities.

General Purification Protocol (Column Chromatography):

  • TLC Analysis: First, analyze the crude product by TLC to determine the number of components and to select an appropriate solvent system for column chromatography.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen non-polar solvent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound.

Q1: What is the most common and efficient synthetic route to prepare this compound?

The most direct route is the ortho-formylation of 3,5-difluorophenol. Among the various formylation methods, the magnesium dichloride-mediated formylation with paraformaldehyde has been reported to be highly efficient and regioselective for the ortho-position of phenols.[9][10] This method often provides higher yields compared to the more traditional Duff or Reimer-Tiemann reactions.

Q2: What are the key safety precautions to consider during this synthesis?
  • Handling of Reagents:

    • Phosphorus oxychloride (POCl₃): This is a corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Chloroform (CHCl₃): This is a suspected carcinogen and should be handled with care in a well-ventilated area or a fume hood.

    • Acids and Bases: Strong acids and bases used in these reactions should be handled with appropriate care to avoid skin and eye contact.

  • Reaction Conditions:

    • Some of these reactions can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

  • General Precautions:

    • Always wear appropriate PPE.

    • Work in a well-ventilated fume hood.

    • Be aware of the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).

Q3: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aldehyde proton (around 9-10 ppm) and the aromatic protons, with coupling patterns consistent with the substitution pattern.

    • ¹⁹F NMR will show two distinct signals for the two non-equivalent fluorine atoms.

    • ¹³C NMR will show the characteristic carbonyl carbon of the aldehyde (around 190 ppm) and the aromatic carbons.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the aldehyde carbonyl (C=O) group (a strong peak around 1680-1700 cm⁻¹).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Data Summary Table:

PropertyExpected Value for this compound
Molecular Formula C₇H₄F₂O₂[11]
Molecular Weight 158.10 g/mol [11]
Appearance Solid[12]

Reaction Scheme: Magnesium Dichloride-Mediated ortho-Formylation

Caption: A schematic representation of the highly regioselective ortho-formylation of 3,5-difluorophenol.

References

  • Duff, J. C.; Bills, E. J. "Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3-hydroxy-4-methoxybenzaldehyde." J. Chem. Soc.1932, 1987.
  • Ferguson, L. N. "The Duff Reaction." Chem. Rev.1946, 38 (2), 227–254.
  • Ogata, Y.; Kawasaki, A.; Sugiura, F. "The Duff reaction." Tetrahedron1968, 24 (14), 5001-5010.
  • Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Ber. Dtsch. Chem. Ges. B1927, 60 (1), 119–122.
  • Reimer, K.; Tiemann, F. "Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung." Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
  • Wynberg, H.; Meijer, E. W. "The Reimer–Tiemann Reaction." Org. React.2005, 1–36.
  • Hansen, T. V.; Skattebøl, L. "A Convenient Method for the ortho-Formylation of Phenols." Acta Chem. Scand.1999, 53, 258-262.
  • Lawrence, N. J.; Hepworth, L. A.; Rennison, D.; Hadfield, J. A. "Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4." J. Fluorine Chem.2003, 123 (2), 101-108.
  • PubChem. "this compound." National Center for Biotechnology Information. [Link]

Sources

Optimizing reaction conditions for 3,4-Difluoro-5-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Difluoro-5-hydroxybenzaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. Here, we address common challenges and frequently asked questions encountered during its synthesis and subsequent reactions. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Section 1: Reactivity Profile & Key Considerations

This compound is an electron-deficient aromatic aldehyde possessing a hydroxyl group, which imparts both nucleophilic and directing properties. The interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group dictates its reactivity in electrophilic aromatic substitution and nucleophilic reactions.

  • Aldehyde Group: The primary reactive site for nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation/reduction.

  • Hydroxyl Group: Can be deprotonated to form a phenoxide, which is a strong nucleophile, potentially leading to O-alkylation or O-acylation as a side reaction. It is a powerful ortho-, para- director in electrophilic aromatic substitution, activating the ring.[1]

  • Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution, making reactions like formylation or halogenation challenging. However, the hydroxyl group's activating effect can overcome this to a degree, directing incoming electrophiles to the positions ortho and para to it.

A common synthetic route to this compound is the formylation of a corresponding difluorophenol. The Vilsmeier-Haack reaction is a frequently employed method for this transformation.[2][3][4][5][6]

Section 2: Troubleshooting Experimental Workflows

This section is structured to address specific problems you might encounter in the lab.

Workflow: General Troubleshooting Logic

Before diving into specific issues, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving experimental challenges.

G cluster_0 Problem Identification cluster_1 Data Analysis cluster_2 Solution Implementation cluster_3 Outcome Problem Unexpected Result (e.g., Low Yield, Impurity) Analyze Analyze Data (TLC, NMR, LC-MS) Problem->Analyze Identify Identify Problem Source (Starting Material, Reagents, Conditions) Analyze->Identify Consult Consult Guide (FAQs & Troubleshooting) Identify->Consult Modify Modify Protocol (e.g., Temp, Solvent, Stoichiometry) Consult->Modify Execute Re-run Experiment Modify->Execute Success Problem Solved Execute->Success Desired Outcome ReEvaluate Re-evaluate & Iterate Execute->ReEvaluate Unresolved ReEvaluate->Analyze

Caption: General troubleshooting workflow for experiments.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of 3,4-difluorophenol is giving a very low yield. What are the likely causes?

A1: Low yields in Vilsmeier-Haack reactions on deactivated rings are common.[7] The primary causes include:

  • Insufficient Electrophilicity: The Vilsmeier reagent (formed from POCl₃ and DMF) may not be electrophilic enough to react efficiently with the electron-deficient difluorophenol ring.[6]

  • Reaction Temperature: The reaction may require higher temperatures to proceed. However, excessive heat can lead to decomposition.

  • Stoichiometry: Incorrect ratios of DMF to POCl₃ can lead to an improperly formed Vilsmeier reagent.

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water. Ensure all glassware is oven-dried and reagents are anhydrous.

Q2: I am observing a significant amount of a dark, polymeric material in my reaction mixture. How can I prevent this?

A2: Polymer formation is a known side reaction, particularly when using formaldehyde-based formylation methods or under harsh acidic/basic conditions.[7] This occurs through repeated condensation reactions. To minimize this:

  • Temperature Control: Avoid excessively high temperatures which accelerate polymerization.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (as monitored by TLC).

  • Controlled Reagent Addition: Adding the formylating agent slowly at a lower temperature can help control the reaction rate and minimize side reactions.

Q3: During a subsequent alkylation of the hydroxyl group, I am getting a mixture of O-alkylated and C-alkylated products. How can I improve selectivity for O-alkylation?

A3: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring (ortho/para positions). To favor O-alkylation:

  • Choice of Base and Solvent: Use a strong base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (like DMF or acetonitrile). This combination fully deprotonates the hydroxyl group and solvates the cation, leaving a highly reactive "naked" phenoxide ion that preferentially attacks the alkyl halide.

  • Counterion Effect: Cesium salts are often noted for promoting O-alkylation due to the large, soft nature of the Cs⁺ ion.

Section 3: Detailed Troubleshooting Guides

Issue 1: Incomplete Formylation Reaction (Vilsmeier-Haack)

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 3,4-difluorophenol starting material.

Root Cause Analysis & Solutions:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which is inherently difficult on rings deactivated by two fluorine atoms.[6] The key is to optimize the formation and reactivity of the electrophilic Vilsmeier reagent.

ParameterProblemRecommended Solution & Rationale
Reagent Quality DMF or POCl₃ may be old or contain moisture.Use freshly opened or distilled reagents. Moisture quenches the Vilsmeier reagent, halting the reaction.
Reaction Temp. Insufficient thermal energy for the electrophilic attack.Gradually increase the reaction temperature. Start at room temperature, then heat to 50-60 °C, monitoring by TLC. Some protocols for deactivated substrates may require temperatures up to 80 °C.[4]
Vilsmeier Reagent The pre-formed Vilsmeier reagent is a weaker electrophile.Consider using a different formylating system. For example, using SOCl₂ in place of POCl₃ with DMF can sometimes generate a more reactive reagent.[2][3]
Solvent The solvent may not be optimal.While often run in excess DMF, using a solvent like 1,2-dichloroethane (DCE) can be effective.[3]

Detailed Protocol for Optimized Vilsmeier-Haack Formylation:

  • To a stirred, cooled (0 °C) solution of anhydrous DMF (3.0 eq.) in anhydrous DCE, add POCl₃ (1.2 eq.) dropwise under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 3,4-difluorophenol (1.0 eq.) in anhydrous DCE dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Byproduct Formation - Dimerization or Oxidation

Symptoms: Mass spectrometry reveals peaks corresponding to masses higher than the desired product, potentially from dimerization or oxidation of the aldehyde to a carboxylic acid.

Root Cause Analysis & Solutions:

G cluster_0 Potential Side Reactions Start 3,4-Difluoro-5- hydroxybenzaldehyde Oxidation Oxidation (to Carboxylic Acid) Start->Oxidation Air, Oxidants Dimerization Dimerization/Polymerization (e.g., Ether Linkage) Start->Dimerization Strong Base, High Temp O_Alkylation O-Alkylation/Acylation (Loss of -OH) Start->O_Alkylation Base + Electrophile

Caption: Common side reactions of the target molecule.

  • Oxidation: Benzaldehydes, especially those with electron-donating groups like hydroxyls, can be susceptible to air oxidation, forming the corresponding carboxylic acid.[1] This is exacerbated by exposure to air, light, and basic conditions during workup.

    • Solution: Perform the workup and purification steps promptly. If the reaction is basic, neutralize it quickly during the workup. Store the final product under an inert atmosphere and protect it from light.

  • Dimerization/Polymerization: Under strongly basic conditions, phenoxides can react with another molecule of the starting material or product, leading to ether linkages and oligomers.

    • Solution: Avoid using excessively strong bases (e.g., n-BuLi) unless specifically required and at low temperatures. When performing reactions on the hydroxyl group, use a moderate base like K₂CO₃ and ensure the electrophile is present to react with the formed phenoxide quickly.

Section 4: References

  • Vertex AI Search. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available from:

  • PubChem. This compound. Available from:

  • Redamala, R., Merugu, R., & Rajanna, K.C. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available from:

  • Google Patents. US5227531A - Process for the preparation of fluorobenzaldehydes. Available from:

  • JOCPR. Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Available from:

  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde. Available from:

  • Swami, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Available from:

  • BenchChem. Troubleshooting side reactions during the formylation step of synthesis. Available from:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from:

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from:

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Common side products in the synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind the formation of frequent side products and provide field-proven troubleshooting strategies and purification protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A low yield is a common issue that can typically be traced back to two primary factors: incomplete conversion of the starting material or poor regioselectivity leading to a mixture of undesired isomers.

  • Incomplete Reaction: Formylation reactions on deactivated rings can be sluggish. The two electron-withdrawing fluorine atoms on the phenol ring make it less nucleophilic than phenol itself, thus slowing down the rate of electrophilic aromatic substitution.

    • Troubleshooting:

      • Reaction Monitoring: Actively monitor the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A persistent spot corresponding to the starting material (e.g., 3,4-difluorophenol) indicates an incomplete reaction.

      • Optimize Conditions: Consider extending the reaction time or moderately increasing the temperature. However, be cautious, as harsh conditions can promote the formation of tarry byproducts.[1]

  • Poor Regioselectivity: The primary challenge in this synthesis is controlling the position of the incoming formyl group. The hydroxyl group is a strong ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. This complex interplay can lead to a mixture of products.

    • Troubleshooting: The choice of formylation method is critical for regioselectivity. For instance, chelation-controlled methods, such as ortho-formylation using magnesium chloride and paraformaldehyde, can strongly favor formylation at the position ortho to the hydroxyl group.[2][3] In contrast, reactions like the Duff or Reimer-Tiemann may produce a broader range of isomers.[4][5]

Q2: My spectral analysis (NMR, LC-MS) indicates the presence of multiple isomers. Which side products have formed and why?

The formation of positional isomers is the most frequent cause of product contamination. Starting from 3,4-difluorophenol, the hydroxyl group directs the electrophilic formylating agent to the C2, C6 (ortho), and C5 (para) positions.

G Start 3,4-Difluorophenol P1 P1 Start->P1 Para to -OH (Favored) P2 P2 Start->P2 Ortho to -OH P3 P3 Start->P3 Ortho to -OH P4 P4 P1->P4 Harsh Conditions

Common Isomeric Side Products:

Side Product NamePosition of FormylationRationale for Formation
4,5-Difluoro-2-hydroxybenzaldehyde C6 (ortho to -OH)The hydroxyl group is a powerful ortho-director, making this a common byproduct in many formylation reactions.[5]
2,3-Difluoro-6-hydroxybenzaldehyde C2 (ortho to -OH)Also resulting from ortho-direction of the hydroxyl group. Steric hindrance from the adjacent fluorine at C3 may slightly disfavor this isomer compared to C6 attack.
Diformylated Phenols Multiple positionsUnder forcing conditions (high temperature, excess formylating agent), a second formyl group can be added to the ring, typically at one of the remaining activated positions. The Duff reaction, for example, can lead to diformylation.[6]
Q3: My reaction turned dark brown/black and produced a significant amount of insoluble tar. What happened?

The formation of dark, tarry, or polymeric byproducts is a sign of degradation, often caused by overly harsh reaction conditions.

  • Cause 1: Polymerization of the Phenol: Phenols are susceptible to polymerization under strong acidic conditions, which are employed in methods like the Vilsmeier-Haack and Duff reactions.[1] High temperatures accelerate this process.

  • Cause 2: Product Degradation: The aldehyde product itself can be unstable under prolonged exposure to heat and acid/base, leading to decomposition.

Troubleshooting & Prevention:

  • Temperature Control: Conduct the reaction at the lowest effective temperature. If the reaction is exothermic, ensure adequate cooling and controlled addition of reagents.[7]

  • Slow Reagent Addition: Add the formylating agent (e.g., Vilsmeier reagent) or catalyst slowly to the phenol solution to maintain control over the reaction rate and temperature.[1]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions which can also contribute to discoloration.

Q4: My purified product has a persistent pink or brown color. What are these impurities and how do I remove them?

Discoloration in the final product typically points to trace amounts of oxidized impurities.

  • Cause: Oxidation: Both the starting phenol and the hydroxybenzaldehyde product are susceptible to oxidation, which forms highly colored quinone-type species. This can be exacerbated by exposure to air, light, or trace metal catalysts during the reaction or workup.[8]

  • Troubleshooting & Purification:

    • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[9]

    • Inert Atmosphere Handling: Handle the starting material and product under an inert atmosphere whenever possible to minimize air exposure.

    • Purification via Bisulfite Adduct: For stubborn impurities, aldehydes can be selectively separated by forming a solid, water-soluble bisulfite adduct. This adduct can be isolated by filtration and the pure aldehyde regenerated by treatment with an acid or base.[9]

Purification Protocols

Protocol 1: Recrystallization

This is the most straightforward method for purifying the solid product from less soluble or more soluble impurities.

  • Solvent Screening: Identify a suitable solvent system (e.g., water, ethanol/water, hexane/ethyl acetate) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Protocol 2: Selective Purification via Sodium Bisulfite Adduct Formation

This chemical method is highly effective for separating the desired aldehyde from non-aldehydic impurities like unreacted starting material or isomeric phenols that failed to formylate.[9]

G A Crude Product Mixture (in organic solvent) B Add Saturated Aqueous NaHSO3 A->B C Vigorous Shaking (Separatory Funnel) B->C D Phase Separation C->D E Aqueous Layer: Water-Soluble Bisulfite Adduct (R-CH(OH)SO3Na) D->E Desired Product F Organic Layer: Non-Aldehydic Impurities D->F Impurities G Treat Aqueous Layer with Acid (HCl) or Base (NaOH) E->G H Pure Aldehyde Regenerated G->H I Extract with Solvent, Dry, and Evaporate H->I J Purified Product I->J

  • Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 10-15 minutes. A white precipitate of the adduct may form at the interface or in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the water-soluble adduct. The organic layer, containing non-aldehydic impurities, can be discarded.

  • Regeneration: Place the aqueous layer in a flask and, while stirring, carefully add 10% HCl or saturated sodium bicarbonate solution until the aldehyde precipitates out and the solution becomes cloudy. The pH change decomposes the adduct, regenerating the aldehyde.

  • Final Isolation: Extract the regenerated aldehyde back into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • Vertex AI Search. CAS:887584-91-0 | this compound. Accessed January 1, 2026.
  • Lawrence, N. J., et al. (2003).
  • Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Duff reaction.
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.
  • Lindoy, L. F., et al. (1998).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • BenchChem. (n.d.). This compound | CAS 887584-91-0.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Biosynth. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | 405-05-0.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemicalBook. (n.d.). 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis.
  • ChemicalBook. (n.d.). 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis.
  • BenchChem. (n.d.).
  • Ossila. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.
  • Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). This compound.
  • The ScholarShip. (n.d.).
  • Allen. (n.d.).
  • BenchChem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Org. Synth. 2012, 89, 220. (2012).
  • ChemicalBook. (n.d.). 3,4-Difluorophenol synthesis.
  • The Synthesis Journey: From Raw Materials to 3,4,5-Trimethoxybenzaldehyde. (n.d.).
  • PubMed. (2023). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.

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Technical Support Center: Purification of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Difluoro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the unique challenges associated with the purification of this versatile fluorinated building block.

Introduction: The Purification Challenge

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1] The presence of two electron-withdrawing fluorine atoms, a phenolic hydroxyl group, and a reactive aldehyde group on the same aromatic ring creates a unique set of properties that can complicate its purification.[2] Key challenges often stem from the compound's polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities from its synthesis.

This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for introducing the aldehyde group is through formylation of a corresponding difluorophenol. Potential impurities could include:

  • Positional Isomers: Depending on the directing effects of the substituents on the starting material, other isomers of difluoro-hydroxybenzaldehyde may be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Over-oxidation Products: The aldehyde group can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (3,4-difluoro-5-hydroxybenzoic acid).

  • Byproducts from Reagents: Side reactions involving the formylating agent or other reagents can introduce unexpected impurities.

Q2: How can I visualize this compound on a TLC plate?

A2: Due to its aromatic nature, this compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3][4] For enhanced visualization, or if the compound concentration is low, specific stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with oxidizable functional groups like aldehydes and phenols. It will appear as a yellow or brown spot on a purple background.[4]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including aldehydes and phenols, often producing colored spots upon heating.[3]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, forming yellow to orange spots.[3]

Q3: What is the approximate pKa of the phenolic hydroxyl group and why is it important for purification?

Understanding the pKa is crucial for:

  • Column Chromatography: The acidity of the hydroxyl group can lead to strong interactions with the silica gel stationary phase, causing peak tailing.

  • Liquid-Liquid Extraction: The compound can be deprotonated under basic conditions, altering its solubility between aqueous and organic phases. This can be exploited for purification.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for this compound can be challenging due to its polarity.

Problem 1: Poor crystal formation or oiling out.

Possible Cause Scientific Explanation & Solution
High solubility in the chosen solvent The compound is too soluble in the solvent, even at low temperatures, preventing precipitation. Solution: Experiment with a less polar solvent or a solvent mixture. A good starting point for polar aromatic aldehydes is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane). Add the non-polar solvent dropwise to a hot, saturated solution of the compound in the polar solvent until turbidity persists, then allow it to cool slowly. A patent for the related compound 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether, which is worth exploring.[9]
Cooling rate is too fast Rapid cooling promotes the formation of small, impure crystals that can trap impurities within the crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can facilitate slow crystal growth. Once at room temperature, the flask can be moved to an ice bath to maximize yield.
Presence of oily impurities Oily impurities can inhibit crystal nucleation and growth. Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount of the crude this compound (approx. 20-30 mg) into several test tubes.

  • Add a few drops of a different solvent or solvent mixture to each test tube.

  • Gently heat the test tubes to dissolve the solid. If it dissolves readily at room temperature, the solvent is likely too polar. If it doesn't dissolve even when hot, the solvent is not polar enough.

  • The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Allow the promising solutions to cool to room temperature and then in an ice bath to observe crystal formation.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/MixturePolarityRationale
Isopropyl EtherLowSuggested for a similar compound.[9]
TolueneLow-MediumCan be effective for aromatic compounds.
Ethyl Acetate / HexanesTunableA versatile mixture for moderately polar compounds.
Acetone / WaterTunableSuitable for polar compounds, but be cautious of the high solubility in acetone.

Troubleshooting Guide: Column Chromatography

Column chromatography is a common method for purifying compounds with different polarities. For this compound, challenges often arise from its interaction with the stationary phase.

Problem 2: Poor separation of the desired product from impurities.

Possible Cause Scientific Explanation & Solution
Inappropriate solvent system (Mobile Phase) The polarity of the mobile phase is not optimized to achieve a good separation between the target compound and its impurities. Solution: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. Aim for an Rf value of 0.2-0.4 for the desired compound. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Gradually increase the proportion of the polar solvent to find the best separation.
Column overloading Applying too much crude material to the column leads to broad, overlapping bands. Solution: As a general rule, the amount of crude material should be no more than 1-5% of the weight of the silica gel.

Problem 3: Significant peak tailing of the product.

Possible Cause Scientific Explanation & Solution
Strong interaction with silica gel The acidic phenolic hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. Solution: Deactivate the silica gel by adding a small amount of a modifying agent to the mobile phase. Adding 0.5-1% triethylamine (a base) can neutralize the acidic sites on the silica gel.[6] Alternatively, adding a small amount of acetic acid can sometimes improve peak shape for acidic compounds by keeping them in their protonated form.

Experimental Protocol: Column Chromatography

  • Select the Mobile Phase: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf of ~0.3 for the target compound.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, avoiding air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane). Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Start with the less polar mobile phase and gradually increase the polarity by adding more of the polar solvent (gradient elution).

  • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Purification Workflow

PurificationWorkflow Crude_Product Crude 3,4-Difluoro-5- hydroxybenzaldehyde TLC_Analysis TLC Analysis to Assess Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, less polar impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple or polar impurities Impurity_Check Purity Check (TLC, HPLC, NMR) Recrystallization->Impurity_Check Column_Chromatography->Impurity_Check Pure_Product Pure Product (>98%) Impurity_Check->Column_Chromatography Repurify if needed Impurity_Check->Pure_Product Purity Confirmed

Caption: Decision workflow for purification.

Data Presentation

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₄F₂O₂
Molecular Weight158.10 g/mol
AppearanceSolid[10]
Boiling Point237.3 ± 35.0 °C at 760 mmHg[10]
Storage Temperature2-8°C, under inert atmosphere[11]
Hazard StatementsH302, H315, H319, H335[10]

Visualization: Key Functional Groups and Their Influence on Purification

Caption: Functional groups and their impact.

References

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Gal, J.-F., et al. (2013). Substituent Effects on the Acidity of Phenols: A Re-examination. European Journal of Organic Chemistry, 2013(21), 4546-4556. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Molecules, 27(24), 8743. [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. (2013).
  • Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • TLC Visualization Solutions. (n.d.). University of Colorado Boulder. [Link]

  • m-Hydroxybenzaldehyde. Organic Syntheses. (1945), 25, 55. [Link]

  • Synthetic method of hydroxybenzaldehyde. (2009).
  • Process for the preparation of 4-benzyloxy-2-hydroxybenzaldehyde. (1994).
  • Stains for Developing TLC Plates. (n.d.). University of California, Los Angeles. [Link]

  • Synthetic method for 3,4-dihydroxybenzaldehyde. (2020). Eureka | Patsnap. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde. (1994).
  • Solvent screening for the extraction of aromatic aldehydes. (2024). Graz University of Technology. [Link]

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (1995).
  • Solvent screening for the extraction of aromatic aldehydes. (2024). ResearchGate. [Link]

  • 3,5-Difluorophenol. PubChem. (n.d.). Retrieved from [Link]

  • Synthesis method of 3, 5-difluorophenol. (2021). Eureka | Patsnap. [Link]

  • Solvent screening for the extraction of aromatic aldehydes. (2024). Graz University of Technology. [Link]

  • Process for the isolation of p-hydroxybenzaldehyde. (1986).
  • Solvent Screening for the Extraction of Aromatic Aldehydes. (2024). ResearchGate. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. [Link]

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Troubleshooting guide for 3,4-Difluoro-5-hydroxybenzaldehyde experiments.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Difluoro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges encountered during its synthesis and application, providing expert insights and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is an organic compound with the molecular formula C₇H₄F₂O₂ and a molecular weight of approximately 158.10 g/mol .[1][2] It typically presents as a solid.[1] The molecule features a benzene ring substituted with two fluorine atoms, a hydroxyl group, and a formyl (aldehyde) group. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atoms and the electron-donating hydroxyl group, make it a valuable intermediate in medicinal chemistry and materials science.[1]

Q2: How should this compound be properly stored?

To ensure stability and prevent degradation, the compound should be stored at refrigerated temperatures, typically between 2-8°C (4°C is often specified).[1] It is also recommended to store it under an inert atmosphere, such as nitrogen, to protect it from air and moisture.[1]

Q3: What are the primary applications of this compound?

Its primary application is as a building block in organic synthesis. It is particularly noted for its use in synthesizing fluorinated analogues of biologically active molecules. For example, it has been used in the synthesis of fluorinated versions of combretastatin A-4, a compound known for its anticancer properties.[1] The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and binding affinity.

Q4: What are the main safety hazards associated with this compound?

The compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3] Standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide for Synthesis & Reactions

The synthesis of substituted benzaldehydes, particularly those on deactivated ring systems, can be challenging. The most common route to this and similar compounds is the formylation of a corresponding phenol. Below are common issues and their resolutions.

Q5: I'm attempting to synthesize a fluorinated hydroxybenzaldehyde via a formylation reaction and am getting very low to no yield. What's going wrong?

This is a frequent challenge. The electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution reactions like formylation.[4]

Possible Cause 1: Inappropriate Formylation Method. Classical formylation reactions have varying levels of effectiveness on deactivated substrates.

  • Reimer-Tiemann Reaction: This method generates dichlorocarbene as the electrophile.[5] It often gives poor yields with anything but the most activated phenols and is notoriously inefficient for many substituted systems.[4][6]

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[7][8] While it is often preferred for phenols due to its high ortho-selectivity, standard conditions can be low-yielding.[9]

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., formed from POCl₃ and DMF), which is a relatively mild electrophile but can be effective on moderately deactivated systems.[10][11]

Expert Recommendation & Solution: For a deactivated phenol, the Duff reaction can be significantly improved by using a strong acid like trifluoroacetic acid (TFA) as both the catalyst and solvent.[4][12] This modification can dramatically increase the reaction rate and yield.[4] The Vilsmeier-Haack reaction is also a strong candidate, as it is generally more effective than the Reimer-Tiemann reaction on less electron-rich aromatic compounds.[6][11]

Q6: My formylation reaction is producing a dark, tarry substance and very little of my desired product. How can I prevent this?

The formation of resinous or polymeric byproducts is a known side reaction, especially when working with phenols under the acidic or basic conditions required for formylation.[12]

Causality: Phenols can react with formaldehyde (or its equivalents, like the electrophiles in these reactions) multiple times, leading to phenol-formaldehyde resin formation.[12] This process is accelerated by high temperatures and prolonged reaction times.[12]

Troubleshooting Steps:

  • Temperature Control: Operate at the lowest effective temperature. For many formylation reactions, excessive heat accelerates polymerization more than the desired reaction.[12][13]

  • Stoichiometry Control: Carefully control the molar ratio of your formylating agent to the phenol. Using a large excess of the formylating agent can promote multiple additions and polymerization.[12]

  • Minimize Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC) and quench the reaction as soon as the starting material is consumed or the product concentration is maximized.[12]

  • Slow Reagent Addition: Adding the formylating agent (or the phenol) slowly to the reaction mixture can help maintain a low concentration of the reactive species and control the exotherm, minimizing side reactions.[13]

Q7: The reaction is working, but I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity for the desired ortho-product?

Achieving high regioselectivity is key. The hydroxyl group is a strong ortho-, para-director in electrophilic aromatic substitution.

Expertise & Causality:

  • Duff Reaction: This reaction is highly preferential for ortho-formylation.[7][14] The mechanism is believed to involve a preliminary coordination between the phenolic oxygen and the electrophilic species, which directs the addition to the adjacent ortho position.[15] Unless both ortho positions are blocked, para-formylation is typically a minor pathway.[7]

  • Reimer-Tiemann Reaction: This reaction also strongly favors the ortho isomer.[5][16] The selectivity is attributed to an interaction between the dichlorocarbene intermediate and the phenoxide ion within the solvent cage.[12]

  • Vilsmeier-Haack Reaction: The regioselectivity can be less predictable and is influenced by both steric and electronic factors.

Solution Workflow: To maximize ortho-selectivity, the Duff Reaction is generally the most reliable choice for phenols.[8][15] If you are using another method and obtaining mixtures, switching to the Duff reaction is the recommended first step.

G start Problem: Poor Regioselectivity (Ortho/Para Mixture) check_method Current Method? start->check_method reimer Reimer-Tiemann check_method->reimer Ortho-favored but can give mixtures vilsmeier Vilsmeier-Haack check_method->vilsmeier Variable selectivity other Other/Friedel-Crafts check_method->other Variable selectivity duff Duff Reaction check_method->duff Already using? solution Switch to Duff Reaction (High Ortho-Selectivity for Phenols) reimer->solution vilsmeier->solution other->solution optimize Optimize Duff Conditions (e.g., TFA Solvent) duff->optimize Still issues?

Caption: Troubleshooting workflow for poor regioselectivity in phenol formylation.

Q8: I'm struggling with the purification of the final product. What is a reliable method?

The polarity of both the hydroxyl and aldehyde groups can complicate purification, making the product soluble in a range of solvents and sometimes causing streaking on silica gel columns.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction (e.g., with ice-water or dilute acid), perform an extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a weak acid (like 1N HCl) to remove any basic reagents, followed by a weak base (like saturated NaHCO₃ solution) to remove acidic reagents/byproducts, and finally with brine to remove residual water.[4]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.[4][17]

  • Column Chromatography: This is often necessary to separate the product from unreacted starting material and non-polar byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient solvent system is typically most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point is a hexane/ethyl acetate mixture (e.g., 9:1), gradually increasing to higher concentrations of ethyl acetate.[17]

  • Recrystallization: If a solid is obtained after chromatography that is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) can be an effective final polishing step.

Methodology & Protocols

Protocol: Modified Duff Reaction for Ortho-Formylation of a Difluorophenol

This protocol is a generalized procedure based on modifications known to improve yields for deactivated phenols.[4][12]

Materials:

  • Substituted Difluorophenol (e.g., 2,3-difluorophenol) (1 equivalent)

  • Hexamethylenetetramine (HMTA) (2-3 equivalents)[12]

  • Trifluoroacetic Acid (TFA) (Sufficient volume to act as solvent)

  • Hydrochloric Acid (e.g., 4 M aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the difluorophenol and HMTA in trifluoroacetic acid. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Heating: Heat the reaction mixture to 70-80°C.[12] The solution will typically change color.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 1-4 hours.

  • Hydrolysis (Workup): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and the aqueous HCl solution to hydrolyze the intermediate imine species.[4] This step can be exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in Q8.

G cluster_0 Reaction Phase cluster_1 Workup & Purification a 1. Dissolve Phenol & HMTA in Trifluoroacetic Acid (TFA) b 2. Heat to 70-80°C a->b c 3. Monitor by TLC b->c d 4. Cool & Quench in aq. HCl / Ice c->d e 5. Extract with Ethyl Acetate d->e f 6. Wash with H₂O & Brine e->f g 7. Dry (Na₂SO₄) & Concentrate f->g h 8. Purify via Column Chromatography g->h

Caption: Experimental workflow for the modified Duff formylation reaction.

Comparative Data on Formylation Methods

The choice of reaction can significantly impact the outcome. The following table provides a comparative summary for formylating substituted phenols.

ReactionTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Reimer-Tiemann Phenol, CHCl₃, strong base (e.g., NaOH), biphasic system.[5]Strong ortho-directing effect.[16]Often very low yields on deactivated substrates; biphasic nature can cause mass transfer issues. Fix: Use a phase-transfer catalyst and vigorous stirring.[4][18]
Duff Phenol, Hexamethylenetetramine (HMTA), acid (e.g., acetic, TFA).[7][15]Excellent ortho-selectivity; inexpensive reagents; operationally simple.[15]Can be low-yielding under classical conditions. Fix: Use TFA as solvent/catalyst for deactivated phenols; ensure anhydrous conditions.[4][12]
Vilsmeier-Haack Phenol, POCl₃, DMF.[10][19]Effective for moderately deactivated systems; generally mild conditions.[11][19]Regioselectivity can be variable; reagent is moisture-sensitive. Fix: Ensure strictly anhydrous conditions; lower temperature may improve selectivity.[13][20]

References

  • This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

  • Duff Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • 3,5-Difluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Duff reaction. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

  • The Duff Reaction: Researching A Modification. (2018). The ScholarShip at ECU. Retrieved January 1, 2026, from [Link]

  • Reddit discussion on Reimer-Tiemann and Vilsmeier-Haack reactions. (2018). Reddit. Retrieved January 1, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 1, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 1, 2026, from [Link]

  • Feng, C.-C., & Zhang, S.-L. (2019). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 17(30), 7193–7197. Retrieved January 1, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Institute. Retrieved January 1, 2026, from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 1, 2026, from [Link]

  • Zhang, Y., et al. (2015). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved January 1, 2026, from [Link]

  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227–254. Retrieved January 1, 2026, from [Link]

  • Lawrence, N. J., et al. (2003). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate. Retrieved January 1, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). Wikipedia. Retrieved January 1, 2026, from [Link]

  • Zúñiga, C. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10437-10444. Retrieved January 1, 2026, from [Link]

  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Reddit discussion on aromatic synthesis. (2022). Reddit. Retrieved January 1, 2026, from [Link]

  • Duff Reaction. (2016). Chem-Station Int. Ed. Retrieved January 1, 2026, from [Link]

  • Reimer–Tiemann reaction. (2021). L.S.College, Muzaffarpur. Retrieved January 1, 2026, from [Link]

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Technical Support Center: Purification of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Difluoro-5-hydroxybenzaldehyde (CAS 887584-91-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, we understand that purity is paramount, and this guide explains not just the how, but the why behind each protocol.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of the molecule is the first step to designing a robust purification strategy. The key features are the acidic phenolic hydroxyl group, the moderately polar aldehyde group, and the aromatic ring. This combination of functional groups makes the compound a solid at room temperature and dictates its solubility profile.[1][2][3]

PropertyValueSignificance for Purification
Molecular Formula C₇H₄F₂O₂-
Molecular Weight 158.10 g/mol [2]Influences diffusion rates during chromatography.
Physical Form Solid[1]Enables purification by recrystallization.
pKa (Estimated) ~7-8The phenolic hydroxyl is acidic, allowing for manipulation with bases for extraction.
Solubility Profile Soluble in polar organic solvents (e.g., Ethanol, Acetone); limited solubility in nonpolar solvents (e.g., Hexane).[4]Critical for selecting solvents for recrystallization and chromatography.
UV Activity YesThe aromatic ring allows for easy visualization on TLC plates using a UV lamp (254 nm).[5]

Q2: What are the most common impurities I might encounter?

A2: Impurities typically originate from the synthetic route. While every reaction is different, common contaminants for this class of compounds include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be fluorinated phenol precursors.

  • Over-Oxidized Byproducts: The aldehyde is susceptible to oxidation, which can form the corresponding carboxylic acid (3,4-Difluoro-5-hydroxybenzoic acid). This is a very common impurity.

  • Isomeric Impurities: If the synthesis lacks perfect regioselectivity, other positional isomers of the difluoro-hydroxybenzaldehyde may be present.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Toluene).

Q3: Which purification technique should I start with?

A3: The choice depends on the scale of your experiment and the nature of the impurities.

  • For high levels of impurities (>10-15%) or complex mixtures: Column chromatography is the most powerful technique for separating compounds with different polarities.

  • For removing minor impurities (<10%) or for final polishing of a mostly pure product: Recrystallization is highly effective and scalable.

  • For specifically removing acidic or basic impurities: Acid-base extraction is a rapid and efficient first-pass cleanup method.

Troubleshooting Guides & Experimental Protocols

This section addresses specific issues you may encounter and provides validated protocols.

Problem 1: My product is contaminated with a more polar impurity, likely the carboxylic acid.

Solution: An acid-base extraction is the most efficient method to remove acidic impurities like 3,4-Difluoro-5-hydroxybenzoic acid. The strategy relies on the difference in acidity between a carboxylic acid (pKa ~4-5) and a phenol (pKa ~7-8). A weak base, like sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid, making it water-soluble, but too weak to deprotonate the target phenol significantly.

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that may form.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid impurity will be in the top aqueous layer, while your target compound remains in the bottom organic layer.

  • Wash: Drain the organic layer and wash it sequentially with water and then brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator).

Problem 2: My product contains non-polar impurities and starting materials.

Solution: Flash column chromatography is the gold standard for separating compounds based on polarity. Silica gel, a polar stationary phase, will retain your polar hydroxybenzaldehyde more strongly than non-polar impurities, which will elute from the column first.

G cluster_0 Column Chromatography Workflow A 1. TLC Analysis Analyze crude material in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 4:1, 2:1). B 2. Select Eluent Choose a solvent system where the product Rf is ~0.25-0.35. A->B C 3. Prepare Column Pack a silica gel column using the selected eluent system. B->C D 4. Load Sample Dissolve crude product in minimal solvent and load onto the column. C->D E 5. Elute & Collect Run the eluent through the column, collecting fractions. D->E F 6. Monitor Fractions Spot each fraction on a TLC plate to identify pure product. E->F G 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. F->G

Caption: Workflow for Column Chromatography Purification.

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for your product.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of a solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin eluting with your chosen solvent system (e.g., 4:1 Hexane:EtOAc). Collect the eluent in fractions.

  • Analysis: Monitor the collected fractions by TLC. Use a UV lamp and a potassium permanganate stain to visualize spots.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid.

Problem 3: My product is about 95% pure, but I need to get it to >99% for my next step.

Solution: Recrystallization is an excellent final purification step. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of your product decreases, and it crystallizes out, leaving the impurities behind in the solvent.

Solvent SystemRationale
Toluene Good for compounds of moderate polarity. The aromatic nature of toluene can interact favorably with the product's benzene ring.
Isopropyl Ether A less polar ether that has been cited for use with similar fluorinated hydroxybenzaldehydes.[5]
Ethanol/Water A polar solvent/anti-solvent system. Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point), reheat to clarify, and then cool slowly.
  • Solvent Selection: Choose a suitable solvent or solvent system from the table above.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Palma, M. & Barroso, C. G. (2014). Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]

  • Benchikh, Y., et al. (2021). Extraction of phenolic compounds. In Green Sustainable Process for Chemical and Environmental Engineering and Science. [Link]

  • Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]

  • Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. ResearchGate. [Link]

  • Robles-Ramírez, M. D. C., et al. (2019). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples. PMC - NIH. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a) - Supplementary Information. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Solubility of Things. (n.d.). 3,4-Dihydroxybenzaldehyde. [Link]

Sources

Stability issues and degradation of 3,4-Difluoro-5-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Difluoro-5-hydroxybenzaldehyde

Welcome to the technical support guide for this compound (CAS 887584-91-0). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability and degradation of this versatile fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the success and reproducibility of your experiments.

Quick Reference: Stability & Handling

Before initiating any experiment, it is critical to understand the stability profile of this compound. The molecule's reactivity is primarily dictated by its three functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic aldehyde, and an electron-deficient aromatic ring.

ParameterRecommendation & Rationale
Storage Temperature 2–8°C.[1] Refrigeration slows the rate of potential auto-oxidation and other degradation pathways.
Storage Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[1][2] The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.
Light Exposure Store in an amber vial or in the dark. Light can catalyze the formation of radical species, accelerating the oxidation of both the phenol and aldehyde functional groups.
Incompatible Materials Avoid strong oxidizing agents, strong bases, and highly nucleophilic amines. Strong oxidizers will convert the aldehyde to a carboxylic acid and the phenol to quinone-like structures. Strong bases can deprotonate the phenol, increasing its susceptibility to oxidation. Amines can form imines, which may be unstable.
Appearance Solid (typically off-white to beige powder).[3] A significant color change to pink, brown, or black is a primary indicator of degradation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the storage, handling, and use of this compound in a practical, question-and-answer format.

Category 1: Storage and Reagent Quality

Question 1: My bottle of this compound has turned pink/brown upon storage. Is it still usable?

Expert Analysis (The "Why"): This is the most common sign of degradation. The discoloration is caused by the oxidation of the phenolic hydroxyl group. Atmospheric oxygen, often catalyzed by trace metal impurities and light, can oxidize the phenol to a phenoxy radical. This intermediate can then dimerize or react further to form highly conjugated, colored quinone-type byproducts. While the bulk of the material may still be the desired compound, these impurities can significantly impact reaction outcomes, particularly in sensitive catalytic processes.

Troubleshooting & Protocol:

  • Assess the Extent of Degradation:

    • Dissolve a small sample in a suitable solvent (e.g., EtOAc, CH₂Cl₂) and run a Thin Layer Chromatography (TLC) plate against a known fresh sample if available. If significant colored streaking or multiple new spots are observed at the baseline or with different Rf values, the material has degraded.

    • Acquire a simple ¹H NMR spectrum in DMSO-d₆. Look for a broadening of the phenolic -OH peak and the appearance of new, complex aromatic signals or a decrease in the integration of the aldehyde proton (~9.8 ppm).

  • Decision Point:

    • Minor Discoloration: For robust, non-catalytic reactions where stoichiometry is not critical, the material might be usable. However, expect potentially lower yields and the need for more rigorous purification.

    • Significant Discoloration/Impurity Profile: For sensitive reactions (e.g., palladium catalysis, asymmetric synthesis), do not use the degraded material. The impurities can chelate to and poison catalysts. Purification of the starting material is recommended.

Protocol: Re-purification of Discolored this compound This protocol should be performed with appropriate personal protective equipment in a chemical fume hood.[2][3][4]

  • Dissolve the discolored material in a minimum amount of hot ethyl acetate.

  • Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution to adsorb the colored polymeric impurities.

  • Stir for 10-15 minutes at temperature.

  • Filter the hot solution through a pad of Celite® to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Verify purity by TLC, NMR, and melting point before use.

Question 2: Why is storage under an inert atmosphere so critical for this compound?

Expert Analysis (The "Why"): The combination of a hydroxyl group and an aldehyde group on an electron-deficient difluorinated benzene ring makes the molecule susceptible to specific degradation pathways that are mitigated by an inert atmosphere.

  • Phenol Oxidation: As detailed above, the primary degradation route is the oxidation of the phenol. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, making it more susceptible to deprotonation and subsequent oxidation. Oxygen is the key reagent in this process.

  • Aldehyde Oxidation: While less rapid than phenol oxidation, the aldehyde can be slowly oxidized by air to the corresponding carboxylic acid (3,4-difluoro-5-hydroxybenzoic acid). This introduces an acidic impurity that can complicate subsequent reactions, especially those that are base-sensitive.

Degradation_Pathways cluster_main This compound cluster_stress Stress Factors cluster_products Degradation Products Start C₇H₄F₂O₂ O2 [O₂], Light, Trace Metals Start->O2 Primary Pathway (Phenol Oxidation) Base Strong Base (e.g., NaOH) Start->Base Accelerates Oxidation CarboxylicAcid 3,4-Difluoro-5-hydroxybenzoic Acid (Acidic Impurity) Start->CarboxylicAcid Secondary Pathway (Aldehyde Oxidation) Quinone Colored Quinone-like Species (Causes Discoloration) O2->Quinone Base->O2

Sources

Overcoming low reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde in certain reactions.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on overcoming the challenges associated with the low reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde. This resource is structured to offer not just solutions, but a foundational understanding of the chemical principles at play, ensuring you can adapt and troubleshoot effectively in your own research.

Troubleshooting Guide: Common Reactivity Issues

This section addresses specific experimental failures and provides direct, actionable advice to overcome them.

Q1: My Williamson ether synthesis with this compound is giving very low to no yield. What's going on and how can I fix it?

A1: Understanding the Root Cause:

The low reactivity of this compound in Williamson ether synthesis stems from the electronic properties of the aromatic ring. The two fluorine atoms are strongly electron-withdrawing, which significantly increases the acidity of the phenolic proton but also stabilizes the resulting phenoxide. This stabilization, however, comes at the cost of nucleophilicity; the electron density on the oxygen is delocalized and pulled into the ring, making it a poor nucleophile for the required SN2 reaction.[1] Standard conditions, such as using potassium carbonate (K₂CO₃) in acetone or ethanol, are often insufficient to drive the reaction forward.

Troubleshooting Workflow:

Here is a decision-making workflow to address this common issue.

G cluster_0 Initial Reaction Failure cluster_1 Strategy 1: Enhance Basicity & Solvent Effects cluster_2 Strategy 2: Alternative Reaction Mechanism cluster_3 Outcome start Low/No Yield with K₂CO₃/Acetone base_change Switch to Cs₂CO₃ in DMF or Acetonitrile start->base_change Is a stronger, more soluble base needed? ptc Implement Phase-Transfer Catalysis (PTC) start->ptc Is phenoxide solubility/reactivity the issue? mitsunobu Employ Mitsunobu Reaction (DEAD/PPh₃) start->mitsunobu Are Sₙ2 conditions failing completely? success Successful Ether Formation base_change->success Improved Yield ptc->success Improved Yield sonication Accelerate with Sonication mitsunobu->sonication Is the reaction still too slow? mitsunobu->success Reaction proceeds under mild conditions sonication->success Rate Accelerated G cluster_0 Synthesis Planning cluster_1 Step 1: Protection cluster_2 Step 2: Wittig Reaction cluster_3 Step 3: Deprotection cluster_4 Outcome start Target: Alkene via Wittig Reaction protect Protect -OH group as MOM ether start->protect Is acidic proton present? wittig Perform Wittig reaction on protected aldehyde protect->wittig Proceed with base-sensitive reaction deprotect Remove MOM group with mild acid (e.g., HCl in MeOH) wittig->deprotect Alkene formed product Final Alkene Product deprotect->product

Sources

Methods for monitoring the progress of reactions with 3,4-Difluoro-5-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3,4-Difluoro-5-hydroxybenzaldehyde. This resource provides in-depth, field-tested guidance on monitoring the progress of chemical reactions involving this versatile intermediate. Our goal is to equip you with the knowledge to select the appropriate analytical method, troubleshoot common issues, and interpret your data with confidence.

Part 1: Frequently Asked Questions (FAQs) - Method Selection & Best Practices

This section addresses common questions regarding the selection and implementation of analytical techniques for monitoring reactions involving this compound.

Q1: What is the best method to quickly check if my reaction with this compound has started?

A1: For a rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is the preferred method. It is inexpensive, fast, and requires minimal sample preparation. By co-spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane), you can visually track the consumption of the starting aldehyde and the appearance of new product spots. The high polarity of the hydroxyl group and the aldehyde functionality in this compound makes it highly UV-active, simplifying visualization on TLC plates with a UV indicator (254 nm).

Q2: I need quantitative data on reaction conversion. Which technique should I use?

A2: For precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.

  • HPLC (recommended): HPLC is generally the superior method for this compound. The presence of the polar hydroxyl group makes it well-suited for reverse-phase HPLC. You can achieve excellent separation of the starting material, intermediates, and final products. With proper calibration, you can accurately determine the percentage conversion and product purity.

  • GC: While possible, GC analysis of this compound may require derivatization of the polar hydroxyl group (e.g., silylation) to improve volatility and prevent peak tailing. Without derivatization, you risk thermal decomposition in the injector port.

Q3: Can I use NMR spectroscopy to monitor my reaction?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool, particularly for structural confirmation. For reaction monitoring, ¹H NMR and ¹⁹F NMR are both highly informative.

  • ¹H NMR: You can monitor the disappearance of the characteristic aldehyde proton peak (around 9.8-10.0 ppm) and the appearance of new signals corresponding to your product.

  • ¹⁹F NMR: This is especially useful due to the two fluorine atoms. The fluorine signals will have a distinct chemical shift that will likely change significantly as the aldehyde is converted to the product, providing a very clean region of the spectrum to observe.

The primary drawback of using NMR for routine monitoring is the lower throughput and higher cost compared to chromatographic methods. It is best used for initial reaction validation and for identifying unknown byproducts.

Q4: My reaction involves a non-chromophoric product. How can I monitor it effectively?

A4: If your product lacks a UV chromophore, several options are available:

  • HPLC with a Universal Detector: Instead of a UV detector, you can use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). These detectors are mass-based and do not require the analyte to have a chromophore.

  • TLC with a Staining Agent: After developing the TLC plate, you can use a chemical stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize spots that are not UV-active.

  • GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. The mass spectrometer detects ions based on their mass-to-charge ratio, providing both separation and mass information, independent of UV absorbance.

Part 2: Troubleshooting Guides for Common Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you might encounter with common analytical methods.

Guide 1: Thin-Layer Chromatography (TLC) Troubleshooting

Q: My spots are streaking on the TLC plate. What's causing this?

A: Streaking is a common issue, especially with polar, acidic compounds like this compound.

  • Causality: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the silica gel stationary phase, causing the spot to drag along the plate instead of moving as a compact band. Additionally, overloading the sample can saturate the stationary phase.

  • Solutions:

    • Add Acid to the Mobile Phase: Add a small amount of acetic acid (e.g., 0.5-1%) to your eluent (e.g., ethyl acetate/hexanes). The acid protonates the silica surface and the analyte, reducing strong ionic interactions and leading to sharper spots.

    • Reduce Sample Concentration: Dilute your reaction sample before spotting it on the TLC plate.

    • Use a Different Stationary Phase: If streaking persists, consider using alumina or reverse-phase TLC plates.

Q: My starting material and product have very similar Rf values. How can I improve separation?

A: Poor separation occurs when the mobile phase is not optimized for the analytes.

  • Causality: If the eluting power of the solvent system is too high, all components will travel up the plate quickly with little separation. If it's too low, they will barely move from the baseline.

  • Solutions:

    • Adjust Solvent Polarity: The key is to find the right balance. For a typical ethyl acetate/hexanes system, if the Rf values are too high (e.g., > 0.8), decrease the amount of the more polar solvent (ethyl acetate). If the Rf values are too low (e.g., < 0.1), increase the amount of ethyl acetate.

    • Try a Different Solvent System: Experiment with other solvent systems. For example, dichloromethane/methanol can offer different selectivity compared to ethyl acetate/hexanes.

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My HPLC peaks for this compound are tailing badly. Why?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: The acidic phenol can interact with residual, un-capped silanol groups on the C18 column packing material. This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases. The acid suppresses the ionization of the phenolic hydroxyl group and the silanol groups, minimizing secondary interactions and leading to sharp, symmetrical peaks.

    • Use a Base-Deactivated Column: Employ a modern HPLC column that is specifically designed with end-capping to shield these residual silanol groups.

    • Check for Column Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flush the column thoroughly or replace the guard column.

Q: My retention times are shifting between runs. How can I stabilize my method?

A: Retention time instability is usually due to a lack of equilibration or changes in the mobile phase composition or column temperature.

  • Causality: The HPLC system, particularly the column, needs to be fully equilibrated with the mobile phase to ensure a consistent chemical environment for separation. Fluctuations in solvent composition or temperature will directly impact retention times.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting your analysis, flush the column with at least 10-20 column volumes of your starting mobile phase composition.

    • Use a Column Thermostat: Operate the column in a temperature-controlled compartment. A stable temperature (e.g., 30-40 °C) ensures reproducible chromatography.

    • Premix Mobile Phases: If you are running an isocratic method, premix your mobile phase in a single bottle rather than relying on the pump to mix them online. This eliminates variability from the pump's proportioning valves.

Workflow for Method Selection and Troubleshooting

The following diagram illustrates a logical workflow for selecting an appropriate monitoring method and addressing potential issues.

G cluster_selection Method Selection cluster_troubleshooting Troubleshooting Common Issues start Need to Monitor Reaction? qual_quant Qualitative or Quantitative Data? start->qual_quant tlc Use Thin-Layer Chromatography (TLC) qual_quant->tlc Qualitative hplc_gc Use HPLC or GC qual_quant->hplc_gc Quantitative nmr Need Structural Confirmation? tlc->nmr hplc_gc->nmr use_nmr Use NMR Spectroscopy nmr->use_nmr Yes end_select Method Selected nmr->end_select No use_nmr->end_select issue Encountered an Issue? end_select->issue streaking TLC Streaking? issue->streaking Yes tailing HPLC Peak Tailing? streaking->tailing No add_acid_tlc Add Acid to Eluent & Reduce Concentration streaking->add_acid_tlc Yes add_acid_hplc Add Acid (TFA/Formic) to Mobile Phase tailing->add_acid_hplc Yes solved Issue Resolved add_acid_tlc->solved add_acid_hplc->solved

Refining the work-up procedure for 3,4-Difluoro-5-hydroxybenzaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the work-up procedure for this important fluorinated building block.[1] Here, we move beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each manipulation, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

I. Foundational Principles of the Work-up

The successful isolation of this compound hinges on a well-designed work-up procedure that addresses the specific chemical properties of the target molecule and potential impurities. The presence of a phenolic hydroxyl group, an aldehyde functionality, and fluorine atoms on the aromatic ring dictates the strategic choices in extraction, washing, and purification.

Key Molecular Characteristics:

  • Phenolic Hydroxyl Group: This acidic proton (pKa ~7-10) allows for selective extraction into a basic aqueous phase and subsequent re-acidification to recover the product. This property is fundamental to separating it from non-acidic organic impurities.

  • Aldehyde Group: While generally stable, aldehydes can be susceptible to oxidation, especially under harsh conditions.[2] Work-up procedures should aim to minimize exposure to strong oxidants or prolonged heating.[3]

  • Fluorine Substituents: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

  • Solubility: As a polar molecule containing a hydroxyl group, this compound exhibits solubility in polar organic solvents like ethyl acetate, acetone, and ethanol, and limited solubility in water.[4] Its solubility in nonpolar solvents like hexanes is expected to be low.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up of this compound in a question-and-answer format.

A. Extraction & Phase Separation Issues

Question 1: After quenching my reaction and adding an organic solvent and water, I'm seeing a persistent emulsion. How can I break it?

Answer: Emulsions are a frequent challenge, particularly when dealing with complex reaction mixtures containing both organic and aqueous phases.[5] They are stabilized by surfactants or fine solid particles at the interface.

  • Causality: The phenolic nature of your product can contribute to emulsion formation, especially if the pH is not distinctly acidic or basic. Finely divided inorganic salts from the reaction quench can also stabilize emulsions.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.[6]

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

    • Filtration: If a fine precipitate is suspected, filtering the entire mixture through a pad of Celite® can remove the solid particles that may be stabilizing the emulsion.

    • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

    • Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using ethyl acetate) can sometimes disrupt the emulsion.

Question 2: I'm unsure about the optimal pH for my aqueous extraction to isolate the product. What do you recommend?

Answer: The pH of the aqueous phase is critical for the selective extraction of your phenolic product.

  • Causality: The hydroxyl group on the benzene ring is acidic. By manipulating the pH, you can convert the neutral, organic-soluble phenol into its water-soluble phenolate salt and back again.

  • Recommended Protocol:

    • Initial Basic Extraction (pH > 10): After quenching the reaction, perform an extraction with a dilute aqueous base such as 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will deprotonate the phenolic hydroxyl group, forming the sodium salt of this compound, which will partition into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Acidification and Re-extraction (pH < 5): Separate the basic aqueous layer and slowly acidify it with a dilute acid like 1 M hydrochloric acid (HCl) until the pH is acidic (check with pH paper). This will protonate the phenolate, causing the neutral product to precipitate or become extractable back into a fresh portion of an organic solvent like ethyl acetate.

Workflow for Acid-Base Extraction:

A Crude Reaction Mixture in Organic Solvent B Add 1M NaOH (aq) (pH > 10) A->B C Separate Layers B->C D Organic Layer (Non-acidic Impurities) C->D Discard/Analyze E Aqueous Layer (Sodium Phenolate Salt) C->E F Acidify with 1M HCl (pH < 5) E->F G Extract with Ethyl Acetate F->G H Aqueous Layer (Salts) G->H Discard I Organic Layer (Purified Product) G->I Proceed to Drying & Concentration

Caption: Acid-Base Extraction Workflow.

B. Purification Challenges

Question 3: My crude product is an oil and won't crystallize. What are my options?

Answer: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Causality: Oily impurities can coat the surface of your product, preventing the ordered arrangement required for crystallization.[7] Residual solvent can also hinder solidification.

  • Troubleshooting & Purification Options:

Purification MethodWhen to UseKey Considerations
Column Chromatography Oily products, mixtures of compounds with different polarities.A versatile and often necessary step for achieving high purity.[7]
Recrystallization Solid crude product with a small amount of impurities.Requires finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[7]
Sodium Bisulfite Adduct Formation To specifically separate the aldehyde from non-aldehydic impurities.This is a highly selective method for purifying aldehydes.[8]

Question 4: I'm performing column chromatography, but the separation of my product from a close-running impurity is poor.

Answer: Achieving good separation in column chromatography depends on optimizing several parameters.[7]

  • Causality: The separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent system). If the polarities of your product and the impurity are too similar, they will elute together.

  • Optimization Strategies:

    • Solvent System (Mobile Phase): This is the most critical parameter. Use Thin Layer Chromatography (TLC) to screen different solvent systems. For a polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point. To improve separation of polar compounds, try adding a small percentage of an even more polar solvent like methanol or a few drops of acetic acid to the mobile phase.

    • Stationary Phase: Standard silica gel is acidic. If your compound is sensitive to acid, consider using neutral alumina.

    • Column Packing and Loading: Ensure the column is packed uniformly without any cracks or air bubbles. Dissolve your crude product in a minimal amount of the mobile phase before loading it onto the column to ensure a narrow starting band.[7]

Workflow for Purification Method Selection:

start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: Decision workflow for purification.

C. Product Stability and Handling

Question 5: I've noticed my purified product darkening over time. Is this expected and how can I prevent it?

Answer: Yes, discoloration of phenolic aldehydes upon storage is a known issue.

  • Causality: The phenolic hydroxyl group and the aldehyde group are susceptible to air oxidation, which can lead to the formation of colored byproducts.[2] This process can be accelerated by exposure to light and air.

  • Proper Storage and Handling:

    • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Refrigeration: Store the product at low temperatures (2-8°C) to slow down the rate of degradation.[1][9]

    • Protection from Light: Use an amber-colored vial or store the container in the dark.

    • Purity: Ensure the product is free of residual acid or base from the work-up, as these can catalyze degradation.

III. Detailed Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction
  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride (if organometallics were used).

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel and add a suitable organic solvent for extraction, such as ethyl acetate.

  • Basic Extraction: Add 1 M NaOH (aq) to the separatory funnel until the aqueous layer is basic (pH > 10). Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Back-Extraction (Optional): To ensure complete recovery, extract the organic layer one more time with a small portion of 1 M NaOH (aq). Combine this aqueous extract with the first one. The remaining organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined basic aqueous extracts in an ice bath. Slowly add 1 M HCl (aq) with stirring until the solution is acidic (pH < 5). The product may precipitate as a solid.

  • Product Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them once with water and then once with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane), and carefully apply it to the top of the silica gel.[7]

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in fractions.[7]

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified desired product.[7]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[7]

IV. References

  • Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde - Benchchem. Available at:

  • Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies. Available at:

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]

  • Troubleshooting low yield in sinapaldehyde chemical synthesis. - Benchchem. Available at:

  • Technical Support Center: Benzalazine Synthesis - Benchchem. Available at:

  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. Available at: [Link]

  • CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents. Available at:

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. Available at: [Link]

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Available at: [Link]

  • Synthesis of Functionally Substituted Benzaldehydes. Available at: [Link]

  • Full article: Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MSE - Taylor & Francis Online. Available at: [Link]

  • (PDF) Extraction of phenolic compounds: A review - ResearchGate. Available at: [Link]

  • This compound | C7H4F2O2 | CID 40427019 - PubChem. Available at: [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Available at: [Link]

  • CN1137874C - Process for preparation of p-hydroxy-benzaldehyde - Google Patents. Available at:

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents. Available at:

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem. Available at: [Link]

  • US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents. Available at:

  • Purification and characterisation of a 4-hydroxy benzaldehyde dehydrogenase cloned from Acinetobacter baylyi | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate. Available at: [Link]

  • 3,4-Dihydroxybenzaldehyde - Solubility of Things. Available at: [Link]

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents. Available at:

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. Available at: [Link]

  • Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1 - Googleapis.com. Available at: [Link]

  • Process for producing fluorobenzaldehydes - European Patent Office - EP 0289942 B1 - Googleapis.com. Available at: [Link]

  • Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. Available at: [Link]

  • Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H. Available at: [Link]

  • US4845304A - Process for producing fluorobenzaldehydes - Google Patents. Available at:

  • US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents. Available at:

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Validation & Comparative

Unambiguous Structural Verification of 3,4-Difluoro-5-hydroxybenzaldehyde: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel or synthesized small molecules is a cornerstone of rigorous scientific practice. For substituted aromatic compounds like 3,4-Difluoro-5-hydroxybenzaldehyde, a key intermediate in various synthetic pathways, reliance on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy alone can be fraught with ambiguity due to complex spin-spin coupling and signal overlap. This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust, self-validating system for the structural elucidation of this molecule. We will delve into the causality behind experimental choices and present supporting data to demonstrate the synergistic power of these methods.

The Challenge with 1D NMR: Why a Deeper Look is Necessary

A standard 1D ¹H NMR spectrum of this compound would present signals for the aldehyde proton, the hydroxyl proton, and two aromatic protons. While integration can confirm the proton count, assigning the specific positions of the aromatic protons (H-2 and H-6) and confirming the substitution pattern can be challenging. Fluorine-proton coupling further complicates the splitting patterns, potentially leading to misinterpretation. Similarly, a ¹³C NMR spectrum provides the number of unique carbons but does not directly reveal their connectivity. To overcome these limitations, a suite of 2D NMR experiments is employed to map out the molecular framework bond by bond.[1][2][3]

A Multi-pronged Approach to Structural Validation

Our strategy for validating the structure of this compound involves a logical progression through three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a comprehensive and cross-verifiable dataset.

G cluster_workflow Experimental Workflow A COSY (¹H-¹H Correlation) B HSQC (¹H-¹³C One-Bond Correlation) A->B Identifies proton spin systems C HMBC (¹H-¹³C Long-Range Correlation) B->C Assigns protons to their directly attached carbons D Structure Confirmation C->D Assembles the molecular skeleton

Caption: A logical workflow for 2D NMR structural elucidation.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the standardized procedures for acquiring high-quality 2D NMR data for this compound.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is an excellent choice as it readily dissolves the compound and its residual proton signal (around 2.50 ppm) typically does not interfere with the aromatic or aldehyde signals. Deuterated chloroform (CDCl₃) is also a viable option.[4]

  • Concentration: Dissolve approximately 10-15 mg of this compound in 0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[4]

NMR Instrumentation and Parameters

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing gradient-enhanced experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Load and lock the sample.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Set up a gradient-enhanced COSY (gCOSY) experiment.[5]

    • The pulse sequence consists of a 90° pulse, an evolution time (t1), and a second 90° pulse followed by the acquisition of the signal (t2).[6]

    • Collect a 2D data matrix of at least 1024 x 256 points.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a standard ¹³C spectrum to determine the carbon spectral width.

    • Set up a gradient-enhanced, sensitivity-enhanced HSQC experiment.[7][8]

    • This experiment uses an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence to transfer magnetization from protons to the directly attached carbons and back.[8]

    • Optimize the experiment for a one-bond ¹J(CH) coupling constant of approximately 160-170 Hz, which is typical for aromatic C-H bonds.

    • Collect a 2D data matrix of at least 1024 x 256 points.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Use the same spectral widths as the HSQC experiment.

    • Set up a gradient-enhanced HMBC experiment.[9][10]

    • This pulse sequence is designed to detect correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[10][11]

    • Optimize the experiment for a long-range coupling constant (nJ(CH)) of 8-10 Hz. This is a crucial step, as the intensity of cross-peaks is dependent on the magnitude of the long-range coupling.[10]

    • Collect a 2D data matrix of at least 2048 x 512 points to ensure adequate resolution.

Data Interpretation and Comparative Analysis

Based on the known structure of this compound and data from similar compounds, we can predict the expected correlations.

Proton Label Predicted ¹H δ (ppm) Carbon Label Predicted ¹³C δ (ppm)
-CHO (H7)9.85C1130.5
-OH10.5 (variable)C2110.0
H27.35C3 (C-F)155.0 (d)
H67.20C4 (C-F)152.5 (d)
C5 (C-OH)145.0
C6115.0
C7 (-CHO)191.0

Predicted chemical shifts are estimates and may vary based on solvent and concentration.

COSY: Mapping the Proton Network

The COSY spectrum reveals which protons are spin-coupled to each other, typically through two or three bonds.[6][12][13]

  • Expected Correlation: A cross-peak will be observed between the aromatic protons H2 and H6, confirming their proximity within the same spin system.

  • What it tells us: This experiment confirms that H2 and H6 are on the same aromatic ring and are adjacent or meta to each other. However, it does not definitively place them relative to the other substituents.

  • Comparison: COSY is the simplest 2D experiment and provides a fundamental map of the proton-proton connectivity.[13]

HSQC: Linking Protons to their Carbons

The HSQC experiment shows direct, one-bond correlations between protons and the carbons to which they are attached.[7][14][15]

  • Expected Correlations:

    • A cross-peak between the proton at δ ~7.35 ppm and the carbon at δ ~110.0 ppm (assigns H2 to C2).

    • A cross-peak between the proton at δ ~7.20 ppm and the carbon at δ ~115.0 ppm (assigns H6 to C6).

    • A cross-peak between the aldehyde proton at δ ~9.85 ppm and the aldehyde carbon at δ ~191.0 ppm (assigns H7 to C7).

  • What it tells us: This experiment unambiguously links each proton to its corresponding carbon atom. Quaternary carbons and carbons bearing fluorine or oxygen without attached protons will not appear in the HSQC spectrum.[7]

  • Comparison: HSQC is significantly more sensitive than older techniques like HETCOR and provides clear, direct C-H connectivity, which is essential for the next step of interpretation.[15]

HMBC: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework, as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9][11][16]

G cluster_hmbc Key HMBC Correlations H7 H7 C1 C1 H7->C1 ²J C2 C2 H7->C2 ³J C6 C6 H7->C6 ³J H2 H2 H2->C1 ²J C4 C4 H2->C4 ³J C3 C3 H2->C3 ²J H6 H6 H6->C1 ²J C5 C5 H6->C5 ²J H6->C4 ³J

Caption: Key 2- and 3-bond correlations expected in the HMBC spectrum.

  • Expected Key Correlations:

    • Aldehyde Proton (H7): Will show cross-peaks to C1 (²J), C2 (³J), and C6 (³J). This is a critical set of correlations that places the aldehyde group at C1.

    • Aromatic Proton H2: Will show correlations to C1 (²J), C3 (²J), and C4 (³J). The correlation to the fluorinated carbon C3 is particularly informative.

    • Aromatic Proton H6: Will show correlations to C1 (²J), C5 (²J), and C4 (³J). The correlation to the hydroxyl-bearing carbon C5 confirms its position.

  • What it tells us: By piecing together these long-range correlations, the entire substitution pattern of the aromatic ring can be confirmed. For example, the fact that both H2 and H6 show correlations to C4 confirms their positions relative to the second fluorine atom.

  • Comparison: While COSY shows proton neighbors and HSQC links protons to their parent carbons, HMBC is the only experiment of the three that provides the long-range connectivity information needed to piece together the entire molecular puzzle, especially in identifying the positions of quaternary carbons and heteroatom substituents.[10][17]

Conclusion: A Self-Validating Triad for Structural Integrity

The structural validation of this compound serves as a clear example of the necessity of a multi-technique approach in modern chemical analysis. While 1D NMR provides an initial overview, it lacks the resolving power to be definitive. The combination of COSY, HSQC, and HMBC creates a self-validating system where the data from one experiment corroborates the findings of the others. COSY establishes the proton framework, HSQC assigns the directly bonded carbons, and HMBC builds the complete molecular skeleton. This triad of experiments provides an unambiguous, rigorous, and scientifically sound confirmation of the molecular structure, ensuring the integrity of data for researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to Purity Analysis of 3,4-Difluoro-5-hydroxybenzaldehyde: An HPLC-Centric Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its foundational building blocks, the pharmaceutical intermediates. 3,4-Difluoro-5-hydroxybenzaldehyde is a key intermediate whose structural integrity and purity profile directly influence the safety, efficacy, and stability of the final drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous analytical characterization to ensure that impurities are identified and controlled within acceptable limits.[1][2][3]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the industry's gold standard. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in established pharmacopeial standards.

The Primary Tool: High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice.[4] Its high resolution, quantitative accuracy, and robustness make it ideal for separating the main compound from structurally similar process-related impurities or degradation products.

Causality of Method Design: Why These Parameters?

The development of a robust HPLC method is not arbitrary; it is a science of controlled interactions between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the workhorse for compounds of this nature.[5] The nonpolar C18 chains provide a hydrophobic surface that retains the benzaldehyde derivative through van der Waals forces. The polarity of this compound, imparted by the hydroxyl and aldehyde groups, ensures it does not retain too strongly, allowing for elution with a reasonable concentration of organic solvent.

  • Mobile Phase Composition (The Eluent): A gradient elution using a mixture of water and a polar organic solvent (like acetonitrile) is optimal. A gradient, where the organic solvent concentration is increased over time, is crucial. It ensures that early-eluting, more polar impurities are well-resolved, while later-eluting, less polar impurities are eluted in a reasonable time with sharp peaks. The addition of a small amount of acid (e.g., 0.1% formic acid) serves a dual purpose: it protonates the phenolic hydroxyl group, suppressing its ionization and eliminating peak tailing, and it provides protons for better performance in mass spectrometry if an LC-MS system is used.[6]

  • Detector Choice (The "Eyes"): The conjugated aromatic system in this compound makes it an excellent candidate for UV-Vis detection. A photodiode array (PDA) detector is preferable as it can scan a range of wavelengths simultaneously, helping to identify co-eluting peaks and assess peak purity. The primary analysis wavelength is typically set at the compound's absorbance maximum (λ-max) to ensure the highest sensitivity.

Experimental Workflow for HPLC Purity Analysis

The following diagram outlines the logical flow of the HPLC purity assessment process, from initial sample handling to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample Preparation (Accurate weighing, dissolution in diluent, and filtration through 0.45 µm filter) MobilePhasePrep Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) SystemSetup HPLC System Setup (Column installation, purging, and equilibration) MobilePhasePrep->SystemSetup SST System Suitability Test (SST) (Inject standard, verify performance against USP <621> criteria) SystemSetup->SST SampleInjection Sample Injection (Inject blank, standard, and sample solutions sequentially) SST->SampleInjection DataAcq Data Acquisition (Chromatogram collection via chromatography data system - CDS) SampleInjection->DataAcq DataProc Data Processing (Peak integration, identification, and area percent calculation) DataAcq->DataProc Report Final Purity Report (Summarize results, SST compliance, and chromatograms) DataProc->Report

Caption: A typical experimental workflow for HPLC purity assessment.

Detailed HPLC Protocol for Purity Analysis

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias to ensure the analytical system is performing correctly before sample analysis begins.[7][8]

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (or determined λ-max)
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis. Filter through a 0.45 µm syringe filter.
Trustworthiness: System Suitability Testing (SST)

Before any sample injection, a standard solution of the analyte is injected to verify the system's performance. The results must meet predefined criteria based on guidelines like USP General Chapter <621>.[9][10]

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range indicate potential column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and how well-packed the column is. Higher numbers indicate sharper peaks.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections (area)Ensures the precision of the system from injection to injection.
Resolution (Rs) > 2.0 between the main peak and the closest impurityEnsures that adjacent peaks are sufficiently separated for accurate quantification.

A Comparative Guide to Alternative Analytical Techniques

While HPLC is the primary method for purity determination, other techniques serve as powerful complementary tools, particularly for impurity identification or screening for different impurity types.[11] The choice of method is dictated by the specific analytical goal.

Caption: Decision tree for selecting an appropriate analytical technique.

Performance Comparison Table

This table provides an objective comparison of HPLC with other common analytical techniques for the analysis of this compound.

Technique Primary Use Resolution Sensitivity Quantitative Accuracy Identification Power Key Limitation for this Analyte
HPLC-UV Purity Assay, Quantification ExcellentHighExcellentLow (Retention Time Only)Cannot definitively identify unknown impurities.
LC-MS Impurity Identification ExcellentVery HighGood-ExcellentVery HighMore complex and costly for routine QC; matrix effects can suppress ionization.
GC-MS Volatile Impurity Analysis ExcellentVery HighExcellentVery HighAnalyte is non-volatile; requires derivatization, which adds complexity and potential for artifacts.[4]
qNMR Structural Confirmation, Absolute Quantification N/A (Spectroscopic)LowExcellentAbsoluteLow sensitivity makes it unsuitable for detecting trace-level impurities (<0.1%).[11]
HPTLC Rapid Screening ModerateModerateModerateLowPrimarily a qualitative or semi-quantitative tool; lower resolution than HPLC.[9]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the standard for analyzing volatile and semi-volatile compounds, such as residual solvents from the synthesis process.[12] For a non-volatile compound like this compound, direct analysis is not feasible. It would require derivatization to increase its volatility, a step that can introduce variability and is generally avoided if a more direct method like HPLC is available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool for impurity identification.[12] By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, one can obtain the molecular weight of an unknown impurity. Further fragmentation (MS/MS) can provide structural clues, allowing for confident identification of process by-products or degradants.

  • Quantitative Nuclear Magnetic Resonance (qNMR): NMR provides unparalleled structural information. qNMR can be used to determine the purity of a substance without needing a reference standard of the same compound, as it quantifies based on the signal response of protons relative to a certified internal standard. However, its major drawback is its relatively low sensitivity, making it unsuitable for quantifying impurities below the 0.1% level typically required by regulatory agencies.[11]

Conclusion and Recommendation

For the routine purity analysis and quality control of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the unequivocally recommended method. It provides the optimal balance of resolution, sensitivity, quantitative accuracy, and robustness required for a regulated pharmaceutical environment.[13]

The strength of a comprehensive analytical strategy, however, lies in the intelligent application of complementary techniques. For investigational purposes, such as identifying an unknown impurity observed during a stability study, coupling HPLC with Mass Spectrometry (LC-MS) is the logical next step. For assessing orthogonal parameters like residual solvents, Headspace GC-MS remains the appropriate choice. By understanding the strengths and limitations of each technique, scientists can build a complete and defensible purity profile for any pharmaceutical intermediate.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details Source: BioProcess International URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: U.S. Pharmacopeia URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: New Draft FDA Guidance on Analytical Method Development & Validations. Source: Slideshare URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]

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  • Title: An Alternative Method to Isolate Pharmaceutical Intermediates Source: ACS Publications URL: [Link]

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  • Title: Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]

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  • Title: Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives Source: ResearchGate URL: [Link]

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  • Title: Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors Source: ResearchGate URL: [Link]

  • Title: Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum Source: RSC Publishing URL: [Link]

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A Comparative Analysis of the Reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde with other benzaldehydes, supported by established chemical principles and experimental data. Understanding these reactivity differences is paramount for designing efficient synthetic routes, optimizing reaction conditions, and elucidating reaction mechanisms.

The core of aldehyde chemistry lies in the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductive and/or resonance effects, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, thereby reducing its reactivity towards nucleophiles.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which stabilizes the partial positive charge on the carbonyl carbon.[2][3]

The Unique Electronic Profile of this compound

This compound presents a fascinating case study in substituent effects. It possesses two strongly electron-withdrawing fluorine atoms and a potentially electron-donating hydroxyl group.

  • Fluorine Substituents: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly increases the electrophilicity of the carbonyl carbon.[4] This effect is expected to enhance the reactivity of the aldehyde towards nucleophiles.

  • Hydroxyl Group: The hydroxyl group can exhibit a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, it also possesses a strong electron-donating resonance effect (+M effect) by donating a lone pair of electrons to the aromatic ring. In the case of this compound, the positioning of the hydroxyl group meta to the aldehyde group means its resonance effect on the carbonyl carbon is less direct.

The interplay of these opposing electronic forces dictates the overall reactivity of this compound, making it a unique and valuable synthon.

Comparative Reactivity in Key Organic Reactions

To contextualize the reactivity of this compound, we will compare it with unsubstituted benzaldehyde and other substituted benzaldehydes in several common and important organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[5][6]

Nucleophilic_Addition cluster_reactants Reactants cluster_transition Transition State cluster_product Product Aldehyde Substituted Benzaldehyde TS Tetrahedral Intermediate (Alkoxide) Aldehyde->TS Nucleophilic Attack Nucleophile Nucleophile (:Nu⁻) Nucleophile->TS Product Alcohol Product TS->Product Protonation (H⁺)

Expected Reactivity Trend: Benzaldehydes with electron-withdrawing groups will react faster than those with electron-donating groups.[1] Therefore, this compound is expected to be significantly more reactive than unsubstituted benzaldehyde and benzaldehydes with electron-donating groups like p-methylbenzaldehyde or p-methoxybenzaldehyde. Its reactivity would likely be comparable to or even greater than that of nitro-substituted benzaldehydes, depending on the specific nucleophile and reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a base.[7][8] The rate-determining step often involves the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon of the aldehyde.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Substituted Benzaldehyde Intermediate2 Nucleophilic Attack Aldehyde->Intermediate2 Active_Methylene Active Methylene Compound (e.g., Malononitrile) Intermediate1 Enolate Formation Active_Methylene->Intermediate1 Deprotonation Catalyst Basic Catalyst (e.g., Piperidine) Catalyst->Intermediate1 Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product α,β-Unsaturated Product Intermediate3->Product

Comparative Experimental Data: Studies have consistently shown that electron-withdrawing groups on the benzaldehyde ring accelerate the Knoevenagel condensation.[9] A Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid, for instance, shows a positive ρ value, indicating that electron-withdrawing groups enhance the reaction rate.[9]

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Oxidation with BTMACB6.31
p-CH₃Oxidation with BTMACB2.51
HOxidation with BTMACB1.00
p-ClOxidation with BTMACB0.55
m-NO₂Oxidation with BTMACB1.35
p-NO₂Oxidation with BTMACB1.62

Table adapted from data presented in a comparative guide on substituted benzaldehydes.[1] Note: Data for this compound is not explicitly available in this source but can be inferred from the general trends.

Based on these trends, this compound, with its two potent electron-withdrawing fluorine atoms, is predicted to exhibit high reactivity in the Knoevenagel condensation, likely surpassing that of chloro- and even nitro-substituted benzaldehydes in many cases.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general framework for comparing the reactivity of different substituted benzaldehydes.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask containing 10 mL of ethanol, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid product by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[7]

  • Characterize the product using standard analytical techniques (NMR, IR, MS, M.P.).

For a greener approach, this reaction can also be performed under solvent-free conditions or in water.[7][10]

Conclusion

The reactivity of this compound is significantly enhanced by the strong inductive electron-withdrawing effects of the two fluorine atoms. This makes it a highly reactive substrate in nucleophilic addition and related reactions, such as the Knoevenagel condensation. Its reactivity is expected to be superior to that of unsubstituted benzaldehyde and many other substituted benzaldehydes, including those with moderately electron-withdrawing groups. The hydroxyl group, while capable of electron donation through resonance, is positioned such that its deactivating effect is minimized. This unique combination of substituents makes this compound a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science where the introduction of fluorine can impart desirable properties.[11][12]

References

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. ResearchGate. Available at: [Link]

  • The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

  • Nucleophilic additions to aldehydes and ketones. 3. Reactions of ortho-substituted benzaldehydes and their polarographic oxidations. ACS Publications. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • Hammett plot for the selective –C=O group reduction of para-substituted... ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Hammett plot for the para -substituted benzaldehydes in the B.–V.... ResearchGate. Available at: [Link]

  • Why is fluorine deactivating while OH is not? Chemistry Stack Exchange. Available at: [Link]

  • What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora. Available at: [Link]

  • Hammett plot for C-3 substituted benzaldehydes. ResearchGate. Available at: [Link]

  • Compare reactivity between benzaldehyde & propanal. Allen. Available at: [Link]

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Available at: [Link]

  • Substitutent Effects and LFERS. Available at: [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. Available at: [Link]

  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • This compound. Autechre. Available at: [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. MCAT Content. Available at: [Link]

  • Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde. National Institutes of Health. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Royal Society of Chemistry. Available at: [Link]

  • Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents.
  • Structure and electronic nature of the benzaldehyde/boron trifluoride adduct. Journal of the American Chemical Society. Available at: [Link]

  • 3,5-Difluoro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

  • Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Available at: [Link]

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A Comparative Spectroscopic Guide to 3,4-Difluoro-5-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Subtle changes in the substitution pattern on an aromatic ring can lead to vastly different biological activities and physicochemical properties. This guide provides an in-depth comparative analysis of the spectral data for 3,4-Difluoro-5-hydroxybenzaldehyde and its key isomers, offering a practical framework for their differentiation using standard spectroscopic techniques.

The positioning of two fluorine atoms and a hydroxyl group on a benzaldehyde scaffold gives rise to a number of isomers, each with a unique electronic and steric environment. These differences are reflected in their spectroscopic signatures. Here, we will focus on a representative set of isomers to illustrate the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Importance of Isomer Differentiation

In the context of drug discovery, fluorinated benzaldehydes are valuable building blocks. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability. The hydroxyl and aldehyde groups provide key points for further chemical modification. However, the presence of multiple isomers from a synthetic route necessitates robust analytical methods to confirm the identity of the desired product and quantify any isomeric impurities. This guide serves as a reference for interpreting the spectral data to achieve this.

Experimental Protocols

The data presented in this guide, both experimental where available and predicted, is based on standard analytical techniques. The following protocols outline the general procedures for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard pulse program is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) is often employed, and a larger number of scans (1024 or more) are acquired to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100 mg). The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added.

Mass Spectrometry (MS)
  • Instrumentation: Electron Ionization (EI) mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is then separated on a capillary column and introduced into the mass spectrometer.

  • Ionization and Analysis: The molecules are ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Spectral Data Comparison

The following sections detail the expected spectral features for this compound and a selection of its isomers. Due to the limited availability of complete, curated experimental data for all isomers, this guide incorporates high-quality predicted data from reputable computational tools alongside established principles of spectroscopic interpretation.

Isomers Under Comparison:
  • Compound A: this compound

  • Compound B: 2,3-Difluoro-4-hydroxybenzaldehyde

  • Compound C: 2,5-Difluoro-4-hydroxybenzaldehyde

  • Compound D: 3,5-Difluoro-4-hydroxybenzaldehyde

Diagram of Isomeric Structures

Caption: The constitutional isomers of difluoro-hydroxybenzaldehyde under comparison.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The aldehyde proton will typically appear as a singlet far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

CompoundAr-HAr-H'Aldehyde-HHydroxyl-OH
A: this compound ~7.3 (dd, J ≈ 8, 2 Hz)~7.1 (dd, J ≈ 10, 2 Hz)~9.8 (s)~6.0 (br s)
B: 2,3-Difluoro-4-hydroxybenzaldehyde ~7.5 (dd, J ≈ 9, 2 Hz)~7.0 (t, J ≈ 9 Hz)~10.1 (d, J ≈ 3 Hz)~6.5 (br s)
C: 2,5-Difluoro-4-hydroxybenzaldehyde ~7.4 (d, J ≈ 7 Hz)~7.2 (d, J ≈ 11 Hz)~10.2 (s)~6.3 (br s)
D: 3,5-Difluoro-4-hydroxybenzaldehyde ~7.6 (s)-~9.9 (s)~6.8 (br s)

Note: These are predicted values and may vary slightly from experimental results. The hydroxyl proton chemical shift is highly dependent on solvent and concentration.

Interpretation of ¹H NMR Data:

  • This compound (A): The two aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atoms.

  • 2,3-Difluoro-4-hydroxybenzaldehyde (B): The two aromatic protons will show a doublet of doublets and a triplet-like pattern. The aldehyde proton may show a small doublet due to coupling with the adjacent fluorine.

  • 2,5-Difluoro-4-hydroxybenzaldehyde (C): The two aromatic protons will appear as distinct doublets due to coupling with the adjacent fluorine atoms.

  • 3,5-Difluoro-4-hydroxybenzaldehyde (D): This highly symmetric molecule will show a single peak (a singlet) for the two equivalent aromatic protons. This is a key distinguishing feature.

¹³C NMR Spectroscopy

The positions of the fluorine and hydroxyl groups significantly impact the chemical shifts of the aromatic carbons due to their inductive and resonance effects. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC=OC-OHC-FC-F'Aromatic CAromatic C'Aromatic C''
A: this compound ~189~150~155 (d, J≈250 Hz)~145 (d, J≈245 Hz)~120~115~110
B: 2,3-Difluoro-4-hydroxybenzaldehyde ~188~152~150 (d, J≈255 Hz)~142 (d, J≈240 Hz)~125~118~112
C: 2,5-Difluoro-4-hydroxybenzaldehyde ~187~148~158 (d, J≈250 Hz)~153 (d, J≈248 Hz)~117~114~108
D: 3,5-Difluoro-4-hydroxybenzaldehyde ~190~154~160 (d, J≈252 Hz)~160 (d, J≈252 Hz)~110--

Note: These are predicted values. J-coupling values are approximate.

Interpretation of ¹³C NMR Data:

  • The chemical shifts of the carbons directly attached to fluorine (C-F) are significantly downfield and will appear as doublets with large coupling constants.

  • The symmetry of 3,5-Difluoro-4-hydroxybenzaldehyde (D) will result in fewer signals in the ¹³C NMR spectrum compared to the other less symmetrical isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will share some common features, but the positions of the C-F and O-H bending vibrations can provide clues to the substitution pattern.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupApproximate Wavenumber (cm⁻¹)Vibration
O-H (hydroxyl)3200-3400Stretching, broad
C-H (aromatic)3000-3100Stretching
C-H (aldehyde)2720-2820Stretching (often two weak bands)
C=O (aldehyde)1680-1700Stretching, strong
C=C (aromatic)1580-1620Stretching
C-F1100-1300Stretching, strong
C-H (out-of-plane)750-900Bending (pattern depends on substitution)

Interpretation of IR Data:

  • All isomers will show a strong carbonyl (C=O) stretch around 1690 cm⁻¹ and a broad hydroxyl (O-H) stretch.

  • The C-F stretching region (1100-1300 cm⁻¹) may show multiple strong bands, and the exact positions can be subtly different for each isomer.

  • The C-H out-of-plane bending region (750-900 cm⁻¹) is particularly informative. The number and position of these bands are characteristic of the substitution pattern on the benzene ring. For example, an isolated aromatic hydrogen often gives a band in the 860-900 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization, these isomers will all have the same molecular ion peak (m/z = 158). However, the fragmentation patterns may differ, providing structural information.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): m/z = 158

  • Loss of H· (M-1): m/z = 157, from the aldehyde.

  • Loss of CO (M-28): m/z = 130, characteristic of benzaldehydes.

  • Loss of CHO· (M-29): m/z = 129, giving the difluorohydroxyphenyl cation.

The relative intensities of these fragment ions may vary between isomers due to differences in the stability of the resulting cations.

Workflow for Isomer Differentiation

workflow start Unknown Isomer Sample nmr Acquire 1H and 13C NMR start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms compare Compare Spectra to Database/Predicted Data nmr->compare ir->compare ms->compare structure Identify Isomer Structure compare->structure

Caption: A typical workflow for the spectroscopic identification of an unknown isomer.

Conclusion

The differentiation of this compound from its constitutional isomers is readily achievable through a combined application of NMR, IR, and mass spectrometry. ¹H NMR spectroscopy is particularly powerful, with the symmetry of the molecule and the coupling patterns of the aromatic protons providing clear distinguishing features. ¹³C NMR complements this by revealing the number of unique carbon environments and the presence of C-F bonds through large coupling constants. While IR and MS provide confirmatory data, the nuances in the fingerprint region of the IR spectrum and the fragmentation patterns in the mass spectrum can offer additional evidence for a conclusive structural assignment. When experimental data is unavailable, computational prediction of spectra serves as a valuable tool for hypothesis generation and data interpretation.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem, National Center for Biotechnology Information. [Link]

  • NMRDB.org, an open-source database for NMR spectra prediction. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

A Comparative Guide to the Cross-Reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of reagents is paramount to generating reliable and reproducible data. This guide provides an in-depth analysis of the cross-reactivity of 3,4-Difluoro-5-hydroxybenzaldehyde, a key building block in medicinal chemistry.[1][2] We will explore its potential for off-target interactions by comparing it with structurally similar molecules and provide detailed experimental protocols for assessing its cross-reactivity profile.

Introduction: The Significance of Fluorinated Benzaldehydes in Research

This compound is a fluorinated aromatic aldehyde increasingly utilized in the synthesis of novel therapeutic agents, including analogues of combretastatin A-4, known for its anticancer properties.[2] The strategic placement of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability.[1] However, the reactive aldehyde group, while essential for synthesis, also presents a potential liability for non-specific interactions with biological macromolecules.[3]

Aldehydes are known to react with primary amines, such as the lysine residues in proteins, to form Schiff bases. This reactivity is the fundamental chemical basis for potential cross-reactivity in various assays, particularly immunoassays.[3] Therefore, a thorough understanding of the cross-reactivity of this compound is crucial for any researcher utilizing this compound in biological systems or developing assays involving its detection.

This guide will provide a framework for assessing the cross-reactivity of this compound. We will present a selection of relevant comparative compounds, detailed experimental protocols for both a competitive enzyme-linked immunosorbent assay (ELISA) and a high-performance liquid chromatography (HPLC) method, and a discussion of the structural factors influencing cross-reactivity.

Rationale for Selecting Comparative Compounds

To comprehensively evaluate the cross-reactivity of this compound, a panel of structurally related benzaldehyde derivatives has been selected. The rationale for their inclusion is based on variations in the substitution pattern of the benzene ring, which can influence both steric hindrance and electronic effects at the aldehyde group.

Comparative Compounds:

  • Benzaldehyde: The parent compound, providing a baseline for the reactivity of the aldehyde group without any ring substitutions.

  • 4-Hydroxybenzaldehyde: Introduces a hydroxyl group, allowing for an assessment of its electronic contribution to reactivity.

  • 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde): A common natural product, important for comparison due to its prevalence and structural similarity.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Another widely occurring natural compound, to evaluate the effect of a methoxy group adjacent to the hydroxyl.

  • 3,5-Difluoro-4-hydroxybenzaldehyde: An isomer of the target compound, to investigate the impact of the fluorine atoms' positions on reactivity.[4]

The structural similarities and differences among these compounds are visualized in the following diagram:

G This compound This compound Benzaldehyde Benzaldehyde This compound->Benzaldehyde Remove F, OH 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde This compound->4-Hydroxybenzaldehyde Remove F 3,4-Dihydroxybenzaldehyde 3,4-Dihydroxybenzaldehyde This compound->3,4-Dihydroxybenzaldehyde Remove F, shift OH Vanillin Vanillin This compound->Vanillin Remove F, shift OH, add OCH3 3,5-Difluoro-4-hydroxybenzaldehyde 3,5-Difluoro-4-hydroxybenzaldehyde This compound->3,5-Difluoro-4-hydroxybenzaldehyde Isomeric shift of F

Caption: Structural relationships of comparative compounds to this compound.

Experimental Design for Cross-Reactivity Assessment

We propose a two-pronged approach to evaluate the cross-reactivity of this compound: a highly sensitive immunoassay (Competitive ELISA) and a robust chromatographic method (HPLC).

Competitive ELISA for Cross-Reactivity Profiling

A competitive ELISA is an ideal method for assessing the cross-reactivity of small molecules.[5][6] This assay measures the ability of the test compounds to compete with a labeled antigen for a limited number of antibody binding sites.

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat microtiter plate with anti-Benzaldehyde antibody Wash 1 Wash to remove unbound antibody Coat Plate->Wash 1 Block Block with BSA to prevent non-specific binding Wash 1->Block Wash 2 Wash to remove excess blocking agent Block->Wash 2 Add Competitors Add test compounds (this compound and analogues) Wash 2->Add Competitors Add Labeled Antigen Add Benzaldehyde-HRP conjugate Add Competitors->Add Labeled Antigen Incubate 1 Incubate to allow competition Add Labeled Antigen->Incubate 1 Wash 3 Wash to remove unbound reagents Incubate 1->Wash 3 Add Substrate Add TMB substrate Wash 3->Add Substrate Incubate 2 Incubate for color development Add Substrate->Incubate 2 Stop Reaction Add stop solution Incubate 2->Stop Reaction Read Plate Measure absorbance at 450 nm Stop Reaction->Read Plate

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Detailed Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a polyclonal anti-benzaldehyde antibody (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (3% BSA in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL/well of the test compounds (this compound and the comparative compounds) at various concentrations. Then, add 50 µL/well of a benzaldehyde-HRP conjugate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Hypothetical Results:

The cross-reactivity is calculated as the ratio of the concentration of the target compound (this compound) to the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50).

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

CompoundIC50 (µM)Cross-Reactivity (%)
This compound 1.5 100
Benzaldehyde1.2125
4-Hydroxybenzaldehyde2.560
3,4-Dihydroxybenzaldehyde5.825.9
Vanillin10.214.7
3,5-Difluoro-4-hydroxybenzaldehyde1.883.3

Interpretation of Hypothetical Results:

Based on our hypothetical data, benzaldehyde shows the highest cross-reactivity, as expected, since the antibody was raised against it. The presence of hydroxyl groups, as in 4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, appears to reduce the affinity for the antibody, likely due to electronic and steric effects. The additional methoxy group in vanillin further decreases cross-reactivity. The isomeric 3,5-Difluoro-4-hydroxybenzaldehyde shows high cross-reactivity, suggesting that the presence and number of fluorine atoms are more critical than their precise location in this hypothetical antibody interaction.

HPLC Analysis for Orthogonal Validation

To provide an orthogonal method for assessing potential interactions, a reversed-phase HPLC method can be used to monitor the reactivity of this compound with a model nucleophile, such as a primary amine (e.g., butylamine), in comparison to the other selected benzaldehydes. This method assesses the intrinsic chemical reactivity of the aldehyde group.

Experimental Workflow:

G Prepare Samples Prepare solutions of each benzaldehyde derivative and butylamine Incubate Incubate reaction mixtures at controlled temperature Prepare Samples->Incubate Quench Quench reaction at specific time points Incubate->Quench Inject Inject sample into HPLC system Quench->Inject Separate Separate reactants and products on a C18 column Inject->Separate Detect Detect compounds using a UV detector Separate->Detect Quantify Quantify the remaining benzaldehyde derivative Detect->Quantify

Caption: Workflow for HPLC analysis of benzaldehyde reactivity.

Detailed Protocol:

  • Sample Preparation: Prepare 1 mM solutions of each benzaldehyde derivative and a 10 mM solution of butylamine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction: Mix equal volumes of the benzaldehyde and butylamine solutions and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8][9]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength appropriate for the benzaldehyde derivatives (e.g., 254 nm).[10]

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve for each benzaldehyde derivative to quantify the remaining amount at each time point.

Hypothetical Reactivity Data:

CompoundRate of Consumption (% remaining after 60 min)
This compound 45
Benzaldehyde55
4-Hydroxybenzaldehyde65
3,4-Dihydroxybenzaldehyde70
Vanillin78
3,5-Difluoro-4-hydroxybenzaldehyde42

Interpretation of Hypothetical Results:

The hypothetical HPLC data suggests that the fluorinated benzaldehydes are more reactive towards the primary amine than their non-fluorinated counterparts. This is consistent with the electron-withdrawing nature of fluorine atoms, which increases the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. The slightly higher reactivity of 3,5-Difluoro-4-hydroxybenzaldehyde compared to the target compound could be attributed to the specific electronic effects of the fluorine atoms' positions relative to the aldehyde group.

Discussion and Conclusions

This guide outlines a comprehensive strategy for evaluating the cross-reactivity of this compound. By employing both a target-specific immunoassay and a measure of intrinsic chemical reactivity, researchers can gain a more complete understanding of the compound's potential for off-target interactions.

Our hypothetical results suggest that:

  • Immunoassay Cross-Reactivity: Is highly dependent on the specific antibody used. While structural similarity is a guide, empirical testing is essential. The presence of fluorine atoms may not drastically alter antibody recognition compared to the parent benzaldehyde, but other substitutions like hydroxyl and methoxy groups can significantly reduce it.

  • Chemical Reactivity: The presence of electron-withdrawing fluorine atoms likely increases the intrinsic reactivity of the aldehyde group towards nucleophiles like primary amines. This is an important consideration for its use in biological systems where it may interact with proteins and other biomolecules.

It is imperative for researchers using this compound, or any reactive small molecule, to perform their own cross-reactivity studies within the context of their specific assays and biological systems. The protocols and comparative framework provided in this guide offer a robust starting point for these critical investigations, ensuring the generation of high-quality, reliable data in drug discovery and chemical biology research.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. RSC Publishing. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH. Available at: [Link]

  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. Available at: [Link]

  • Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry. CoLab. Available at: [Link]

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Comparative study of different synthetic routes to 3,4-Difluoro-5-hydroxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, 3,4-Difluoro-5-hydroxybenzaldehyde stands out as a valuable building block, with its unique substitution pattern offering a handle for further molecular elaboration in the pursuit of novel therapeutics and advanced materials. The presence of fluorine atoms can significantly influence a molecule's pharmacokinetic and physicochemical properties, making efficient access to such fluorinated synthons a critical endeavor.

This guide provides an in-depth comparative analysis of various synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, providing not just procedural steps but also the rationale behind the experimental choices. This comparative study aims to equip the discerning scientist with the knowledge to select the most appropriate synthetic pathway based on factors such as yield, regioselectivity, scalability, and the availability of starting materials.

Introduction to Synthetic Strategies

The primary challenge in the synthesis of this compound lies in the regioselective introduction of a formyl group onto the 3,4-difluorophenol backbone. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, while the hydroxyl group is an ortho-, para-director. The desired product requires formylation at a position meta to the hydroxyl group, which is not the electronically favored position for electrophilic aromatic substitution. Therefore, the choice of formylation agent and reaction conditions is paramount to achieving the desired isomer.

This guide will explore the following key synthetic methodologies:

  • Magnesium-Mediated Ortho-Formylation: A highly regioselective method that utilizes a magnesium phenoxide intermediate to direct formylation to the ortho position.

  • The Reimer-Tiemann Reaction: A classic method for ortho-formylation of phenols involving a dichlorocarbene intermediate.

  • The Vilsmeier-Haack Reaction: Formylation using a Vilsmeier reagent, typically effective for electron-rich aromatic systems.

  • The Duff Reaction: A formylation method employing hexamethylenetetramine in an acidic medium.

  • Two-Step Synthesis via Methoxy Intermediate: An alternative approach involving the formylation of the more activated 3,4-difluoroanisole followed by demethylation.

Below, we will dissect each of these routes, presenting their mechanisms, experimental protocols, and a comparative analysis of their strengths and weaknesses.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multifactorial decision. The following table provides a high-level comparison of the discussed methods for the synthesis of this compound.

Synthetic Route Starting Material Key Reagents Expected Regioselectivity Reported Yield Range (General Phenols) Key Advantages Potential Challenges for 3,4-Difluorophenol
Magnesium-Mediated Ortho-Formylation 3,4-DifluorophenolMgCl₂, Triethylamine, ParaformaldehydeHigh for ortho-position60-95%High regioselectivity, mild conditions, good yields.[1]Potential for lower reactivity due to electron-withdrawing fluorine atoms.
Reimer-Tiemann Reaction 3,4-DifluorophenolChloroform, Strong Base (e.g., NaOH)Primarily ortho, but para isomer possible[2][3]30-50%[4]One-pot reaction, readily available reagents.Lower yields, potential for isomeric mixtures, harsh basic conditions.[3]
Vilsmeier-Haack Reaction 3,4-DifluorophenolDMF, POCl₃Typically para to activating groups[5]Variable, generally moderateMild conditions for activated rings.Deactivated ring of 3,4-difluorophenol may be unreactive.[6]
Duff Reaction 3,4-DifluorophenolHexamethylenetetramine, Acid (e.g., TFA)Ortho-directing[7][8]Generally low to moderate (15-30%)[9]Simple procedure.Often low yields, requires strongly activated phenols.[7]
Two-Step Synthesis (Formylation-Demethylation) 3,4-DifluoroanisoleFormylating agent, then Demethylating agent (e.g., HBr, BBr₃)Dependent on formylation methodPotentially high overall yieldCircumvents issues with direct phenol formylation.Two-step process adds complexity.

In-Depth Analysis and Experimental Protocols

Magnesium-Mediated Ortho-Formylation

This method has emerged as a powerful tool for the regioselective ortho-formylation of phenols.[1][10][11] The key to its success lies in the formation of a magnesium phenoxide, which then coordinates with paraformaldehyde, leading to a directed electrophilic attack at the ortho position.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous magnesium chloride and dry solvents is crucial to prevent the premature hydrolysis of the magnesium phenoxide and to ensure the efficiency of the reaction.[1]

  • Triethylamine as Base: Triethylamine is used to deprotonate the phenol to form the phenoxide. Its basicity is sufficient to achieve this without causing unwanted side reactions.[1]

  • Paraformaldehyde as Formylating Agent: Paraformaldehyde serves as a convenient and solid source of formaldehyde.[1]

Experimental Protocol (General Procedure):

  • A dry, three-necked round-bottom flask is charged with anhydrous magnesium dichloride (2.0 equiv.) and paraformaldehyde (3.0 equiv.) under an inert atmosphere (e.g., argon).[1]

  • Anhydrous tetrahydrofuran (THF) is added, followed by the dropwise addition of triethylamine (2.0 equiv.).[1]

  • The mixture is stirred for a short period before the dropwise addition of a solution of 3,4-difluorophenol (1.0 equiv.) in anhydrous THF.

  • The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of 1 N HCl.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Logical Flow of Magnesium-Mediated Ortho-Formylation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3,4-Difluorophenol 3,4-Difluorophenol Formation of Magnesium Phenoxide Formation of Magnesium Phenoxide 3,4-Difluorophenol->Formation of Magnesium Phenoxide MgCl2 MgCl2 MgCl2->Formation of Magnesium Phenoxide Triethylamine Triethylamine Triethylamine->Formation of Magnesium Phenoxide Paraformaldehyde Paraformaldehyde Coordination with Paraformaldehyde Coordination with Paraformaldehyde Paraformaldehyde->Coordination with Paraformaldehyde Formation of Magnesium Phenoxide->Coordination with Paraformaldehyde Intramolecular Electrophilic Attack Intramolecular Electrophilic Attack Coordination with Paraformaldehyde->Intramolecular Electrophilic Attack Acidic Quench Acidic Quench Intramolecular Electrophilic Attack->Acidic Quench Extraction Extraction Acidic Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for Magnesium-Mediated Ortho-Formylation.

The Reimer-Tiemann Reaction

A long-standing method for the ortho-formylation of phenols, the Reimer-Tiemann reaction proceeds via the in-situ generation of dichlorocarbene in a basic medium.[3][12] The highly electrophilic dichlorocarbene is then attacked by the electron-rich phenoxide ion.

Causality of Experimental Choices:

  • Strong Base: A strong base, typically an aqueous solution of sodium or potassium hydroxide, is required to deprotonate both the phenol and chloroform to generate the phenoxide and the trichloromethyl anion, respectively.[3]

  • Biphasic System: The reaction is often carried out in a biphasic system (e.g., water and chloroform) due to the poor solubility of the hydroxide in chloroform. Vigorous stirring or a phase-transfer catalyst is necessary to facilitate the reaction.[3]

Experimental Protocol (General Procedure):

  • 3,4-Difluorophenol (1.0 equiv.) is dissolved in an aqueous solution of sodium hydroxide (e.g., 20-40%).

  • Chloroform (2.0-3.0 equiv.) is added, and the biphasic mixture is heated to 60-70°C with vigorous stirring for several hours.[2]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the excess chloroform is removed by distillation.

  • The remaining aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Reaction Scheme of the Reimer-Tiemann Reaction:

G 3,4-Difluorophenol 3,4-Difluorophenol Phenoxide Formation Phenoxide Formation 3,4-Difluorophenol->Phenoxide Formation NaOH NaOH NaOH Chloroform Chloroform Dichlorocarbene Intermediate Dichlorocarbene Intermediate Chloroform->Dichlorocarbene Intermediate NaOH, -H2O, -Cl- Product This compound Nucleophilic Attack Nucleophilic Attack Phenoxide Formation->Nucleophilic Attack + Dichlorocarbene Intermediate Intermediate Nucleophilic Attack->Intermediate Intermediate->Product Hydrolysis

Caption: Key steps in the Reimer-Tiemann Reaction.

Two-Step Synthesis via Methoxy Intermediate

To circumvent the challenges associated with the direct formylation of the deactivated 3,4-difluorophenol, a two-step approach can be employed. This involves the formylation of the corresponding methyl ether, 3,4-difluoroanisole, followed by demethylation. The methoxy group is a stronger activating group than the hydroxyl group, which can facilitate the formylation step.

Causality of Experimental Choices:

  • Protection as a Methyl Ether: The hydroxyl group is protected as a methyl ether to increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Demethylation: A variety of reagents can be used for the demethylation step, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃).[13][14][15] The choice of reagent depends on the other functional groups present in the molecule.

Experimental Protocol (General Procedure):

Step 1: Formylation of 3,4-Difluoroanisole

  • 3,4-Difluoroanisole can be formylated using a suitable method, such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation with a formyl equivalent.

  • For the Vilsmeier-Haack reaction, 3,4-difluoroanisole (1.0 equiv.) is treated with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) in an appropriate solvent (e.g., dichloromethane) at 0°C to room temperature.[5][16]

  • The reaction is worked up by pouring it into ice water and neutralizing with a base. The product, 3,4-difluoro-5-methoxybenzaldehyde, is then extracted and purified.

Step 2: Demethylation of 3,4-Difluoro-5-methoxybenzaldehyde

  • The 3,4-difluoro-5-methoxybenzaldehyde (1.0 equiv.) is dissolved in a suitable solvent (e.g., dichloromethane).

  • The solution is cooled to 0°C, and a demethylating agent such as boron tribromide (BBr₃, 1.5-2.0 equiv.) is added dropwise.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of water or methanol.

  • The product is extracted, washed, dried, and purified to yield this compound.

Workflow for the Two-Step Synthesis:

G 3,4-Difluoroanisole 3,4-Difluoroanisole Formylation Formylation 3,4-Difluoroanisole->Formylation e.g., Vilsmeier-Haack 3,4-Difluoro-5-methoxybenzaldehyde 3,4-Difluoro-5-methoxybenzaldehyde Formylation->3,4-Difluoro-5-methoxybenzaldehyde Demethylation Demethylation 3,4-Difluoro-5-methoxybenzaldehyde->Demethylation e.g., HBr or BBr3 This compound This compound Demethylation->this compound

Caption: Two-step synthesis of the target compound.

Conclusion and Recommendations

The synthesis of this compound presents a nuanced challenge in regiocontrol. Based on the available literature for related phenolic compounds, the Magnesium-Mediated Ortho-Formylation appears to be the most promising route for a direct, one-step synthesis. Its high regioselectivity and generally good yields for a variety of phenols make it a strong candidate, although its efficacy with the electron-deficient 3,4-difluorophenol needs to be experimentally verified.

The Reimer-Tiemann reaction , while classic, is likely to suffer from lower yields and potential side product formation, making it less ideal for applications requiring high purity. The Vilsmeier-Haack and Duff reactions are generally less effective for deactivated phenols and are therefore not the primary recommended routes.

The two-step synthesis via the methoxy intermediate offers a robust and potentially high-yielding alternative. While it involves an additional step, the increased reactivity of the anisole starting material in the formylation step could lead to a more efficient overall process. The choice between the direct magnesium-mediated formylation and the two-step approach will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

It is strongly recommended that small-scale pilot reactions be conducted to optimize the conditions for the chosen route with 3,4-difluorophenol as the substrate before proceeding to a larger scale synthesis.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1941, 547-550.
  • Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.
  • Wynberg, H.; Meijer, E. W. The Reimer–Tiemann Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2005; pp 1–36.
  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 824–828.
  • Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.
  • Wynberg, H. The Reimer-Tiemann Reaction. Chem. Rev.1960, 60 (2), 169–184.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794.
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A Senior Application Scientist's Guide to Confirming the Identity and Purity of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a starting material's identity and purity is a foundational pillar of experimental validity and regulatory compliance. This guide provides an in-depth, technical framework for verifying a commercial supply of 3,4-Difluoro-5-hydroxybenzaldehyde (CAS: 887584-91-0). We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices to create a self-validating analytical workflow.

Introduction: The "Why" Beyond the Structure

This compound is a substituted aromatic aldehyde, a class of compounds frequently used as building blocks in the synthesis of complex molecules, including pharmaceuticals. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzene ring significantly influences its reactivity and spectroscopic properties. An impurity, be it a regioisomer (e.g., 3,5-difluoro-4-hydroxybenzaldehyde[1]), a precursor, or a byproduct of synthesis, could drastically alter reaction outcomes, yield, and the toxicological profile of subsequent products. Therefore, a multi-pronged analytical approach is not just recommended; it is imperative.

This guide will detail a logical progression of analytical techniques designed to provide orthogonal data points, ensuring a high degree of confidence in the material's identity and purity.

The Analytical Workflow: A Self-Validating Loop

G cluster_0 Phase 1: Initial Checks & Macroscopic Analysis cluster_1 Phase 2: Structural Elucidation (Identity) cluster_2 Phase 3: Purity Assessment (Quantitation) cluster_3 Phase 4: Final Confirmation A Visual Inspection (Color, Form) B Solubility Tests (e.g., DMSO, CDCl3) A->B Initial observations C FTIR-ATR Spectroscopy (Functional Groups) B->C D Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Isomer Check) C->D E Mass Spectrometry (MS) (Molecular Weight) D->E Confirming the basics F High-Performance Liquid Chromatography (HPLC-UV) (Purity & Impurity Profile) E->F G Quantitative NMR (qNMR) (Optional High-Accuracy Purity) F->G Orthogonal confirmation H Data Compilation & Comparison (Experimental vs. Reference) G->H I Certificate of Analysis (CoA) Generation H->I

Caption: A comprehensive workflow for the identity and purity confirmation of a chemical standard.

Phase 1: Foundational Analysis & Sample Preparation

Before engaging sophisticated instrumentation, simple macroscopic and preparatory steps provide crucial context.

Visual and Solubility Checks
  • Visual Inspection: The compound is expected to be a solid. Note the color and form (crystalline, powder) and compare it with the supplier's description.

  • Solubility: Test the solubility in common deuterated solvents for NMR analysis, such as DMSO-d₆ and CDCl₃. This informs the choice of solvent for NMR experiments and provides a preliminary purity indication—insoluble components may suggest impurities.

Sample Preparation for Analysis

For all subsequent analyses, ensure samples are prepared consistently. For spectroscopic methods, this involves dissolving a known quantity of the compound in a suitable solvent. For HPLC, a stock solution of known concentration should be prepared.

Phase 2: Unambiguous Structural Elucidation

This phase employs a suite of spectroscopic techniques to piece together the molecular structure, confirming that the compound is indeed this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the hydroxyl, aldehyde, and substituted aromatic functionalities.

Experimental Protocol (FTIR-ATR):

  • Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[2][3]

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Interpretation: Compare the experimental spectrum with the expected absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (hydroxyl)3200-3400 (broad)Indicates the presence of the hydroxyl group.
C-H Stretch (aromatic)3000-3100Confirms the aromatic ring structure.
C-H Stretch (aldehyde)2820-2880 and 2720-2780Often appears as a pair of weak bands (Fermi doublet).
C=O Stretch (aldehyde)~1680-1700The carbonyl stretch is a strong, sharp peak. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).
C=C Stretch (aromatic)1450-1600A series of bands confirming the benzene ring.
C-F Stretch1100-1300Strong absorptions indicating the presence of carbon-fluorine bonds.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen, carbon, and fluorine atoms. This is the definitive test to distinguish between isomers.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Accurately weigh ~10-20 mg of the sample into an NMR tube.[4]

  • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed).

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher). For quantitative purposes, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1).[5]

Data Interpretation: The expected chemical shifts (δ) and coupling constants (J) are predicted based on the structure and data from analogous fluorinated hydroxybenzaldehydes.[6]

NucleusExpected δ (ppm)Expected Multiplicity & Coupling (J in Hz)Assignment
¹H NMR ~9.8s (singlet)Aldehyde proton (CHO)
~7.3-7.5d (doublet) or dd (doublet of doublets)Aromatic proton (H-2 or H-6)
~7.1-7.3d (doublet) or dd (doublet of doublets)Aromatic proton (H-6 or H-2)
~10.0br s (broad singlet)Hydroxyl proton (OH) - position is solvent and concentration dependent
¹³C NMR ~190d (doublet) due to C-F couplingAldehyde carbon (C HO)
~150-155ddC-F (C-3 or C-4)
~145-150ddC-F (C-4 or C-3)
~135-140s or dC-OH (C-5)
~125-130s or dC-CHO (C-1)
~110-120dAromatic C-H
~105-115dAromatic C-H
¹⁹F NMR -130 to -150d (doublet)One of the fluorine atoms (F-3 or F-4)
-140 to -160d (doublet)The other fluorine atom (F-4 or F-3)

Key Differentiators: The presence of two distinct aromatic proton signals and two distinct fluorine signals, along with their specific splitting patterns (couplings to each other and to the protons), will definitively confirm the 3,4-difluoro substitution pattern over other isomers like the 3,5-difluoro variant.[1]

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.

Experimental Protocol (e.g., GC-MS with Electron Ionization):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate).

  • Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.

  • Acquire the mass spectrum.

Data Interpretation:

  • Molecular Ion (M⁺•): Look for the molecular ion peak. The exact mass of C₇H₄F₂O₂ is 158.0179.[7] A high-resolution mass spectrometer (HRMS) should be able to confirm this mass to within a few ppm.

  • Isotopic Pattern: The presence of carbon will result in a small M+1 peak (~7.7% the intensity of the M peak).

  • Fragmentation: Expect to see characteristic fragments, such as the loss of the aldehyde proton (M-1), the loss of the CHO group (M-29), and potentially the loss of CO (M-28).

Phase 3: Quantitative Purity Assessment

Once identity is confirmed, the focus shifts to determining the purity of the material.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity analysis, separating the main compound from non-volatile impurities. The area of the peak corresponding to the main compound, relative to the total area of all peaks, gives a measure of purity (area percent).

Experimental Protocol (Reverse-Phase HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL) and inject a fixed volume (e.g., 10 µL).

Data Interpretation:

  • Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Impurity Profile: Note the number, retention times, and relative areas of any impurity peaks. This provides a fingerprint of the specific batch from the supplier.

G cluster_0 HPLC Analysis Workflow A Prepare Mobile Phase (e.g., H₂O/ACN with 0.1% Formic Acid) C Equilibrate C18 Column A->C B Prepare Sample Solution (e.g., 1 mg/mL) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect by UV (e.g., 254 nm) E->F G Integrate Peaks & Calculate Area % Purity F->G

Caption: A typical workflow for purity analysis by HPLC-UV.

Conclusion: Synthesizing the Data for a Final Verdict

By systematically progressing through this workflow, a researcher can build a comprehensive and self-validating data package for any commercial batch of this compound. The convergence of data from FTIR (confirming functional groups), multinuclear NMR (confirming the exact isomeric structure and connectivity), Mass Spectrometry (confirming molecular weight), and HPLC (quantifying purity) provides an exceptionally high degree of confidence in the material's quality. This rigorous approach mitigates the risk of failed experiments, ensures reproducibility, and upholds the principles of scientific integrity.

References

  • Agilent Technologies. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. Available at: [Link]

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  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10192584, 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Available at: [Link]

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A Comparative Guide to the Quantitative Analysis of 3,4-Difluoro-5-hydroxybenzaldehyde in a Mixture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise quantification of key intermediates like 3,4-Difluoro-5-hydroxybenzaldehyde is fundamental to ensuring process integrity, reaction yield accuracy, and final product quality. This aromatic aldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, possesses functional groups—a phenol, an aldehyde, and a di-fluorinated benzene ring—that dictate the optimal analytical strategies for its measurement.[1][2]

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . We will explore the causality behind the experimental choices for each method, provide detailed, field-proven protocols, and present a direct comparison of their performance metrics to guide you in selecting the most suitable technique for your laboratory's needs.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the quintessential workhorse for the analysis of moderately polar, non-volatile compounds. By separating components in a liquid phase, it avoids the need for high temperatures that could potentially degrade thermally sensitive molecules. The inherent UV absorbance of the aromatic ring and carbonyl group in this compound makes it an ideal candidate for UV detection.[3][4]

Principle of the Method

This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and its partitioning into a polar mobile phase. The inclusion of a small amount of acid in the mobile phase is a critical choice; it suppresses the ionization of the phenolic hydroxyl group, ensuring a single, un-ionized form of the analyte.[5] This leads to consistent retention times and sharp, symmetrical peaks, which are essential for accurate quantification. Detection is achieved by monitoring the absorbance of the column effluent at a wavelength where the analyte exhibits a strong response, based on its chromophores. Structurally similar compounds like 4-hydroxybenzaldehyde show a maximum absorbance (λmax) around 284-285 nm, which serves as an excellent starting point for method development.[6][7][8]

Experimental Protocol: HPLC-UV

1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid (v/v)

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% phosphoric acid (v/v)

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Mixture: The process sample or mixture containing the analyte.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a portion of the mixture expected to contain the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

3. Instrumental Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 285 nm.

4. Analysis and Quantification

  • Inject the calibration standards to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H2O/H3PO4) E Set HPLC Conditions (C18, 285 nm, 1 mL/min) A->E B Prepare Standard Stock (1000 µg/mL) C Create Calibration Curve Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare & Filter Sample Solution D->F E->F G Acquire Chromatographic Data F->G H Generate Calibration Curve (Peak Area vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: A flowchart illustrating the key steps in the HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it an exceptional tool for identifying and quantifying components in complex mixtures or at trace levels.[9] However, the successful analysis of polar molecules like phenolic aldehydes by GC hinges on a critical sample preparation step: derivatization.

Principle of the Method

The presence of the acidic proton on the phenolic hydroxyl group makes this compound polar and prone to hydrogen bonding. Direct injection onto a GC column would result in poor peak shape (tailing) and potential thermal degradation. To overcome this, a silylation reaction is employed.[10] A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) quantitatively replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

This derivatization dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis. The separated TMS-derivative is then ionized (typically via electron ionization, EI), fragmented in a reproducible pattern, and detected by the mass spectrometer. Quantification can be performed in full scan mode or, for enhanced sensitivity, using Selected Ion Monitoring (SIM), where only characteristic fragment ions of the analyte are monitored.

Experimental Protocol: GC-MS with Silylation

1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Solvent: Anhydrous pyridine or acetonitrile

  • Sample Mixture: The process sample containing the analyte.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Calibration Standards (0.1-20 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution. The lower concentration range reflects the higher sensitivity of the GC-MS method.

  • Sample Preparation: Prepare a sample solution in the solvent to achieve a concentration within the calibration range.

3. Derivatization Procedure

  • For each standard and sample, transfer 100 µL into a 2 mL autosampler vial.

  • Add 100 µL of the BSTFA + 1% TMCS reagent.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before placing in the autosampler.

4. Instrumental Conditions

  • GC-MS System: A standard GC-MS system.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TMS-derivative (e.g., the molecular ion and key fragment ions).

5. Analysis and Quantification

  • Inject the derivatized standards to build a calibration curve.

  • Inject the derivatized sample.

  • Quantify using the peak area of a selected ion against the calibration curve.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standards & Samples in Anhydrous Solvent B Add Silylation Reagent (BSTFA + 1% TMCS) A->B C Heat Vials at 70°C for 30 min B->C E Inject Derivatized Solutions C->E D Set GC-MS Conditions (Temp Program, SIM Mode) D->E F Acquire Mass Spectral Data E->F G Generate Calibration Curve (Ion Abundance vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: A flowchart illustrating the key steps in the GC-MS analysis.

Method Comparison: HPLC-UV vs. GC-MS

The choice between these two powerful techniques depends entirely on the specific analytical requirements of the task at hand. A direct comparison reveals their distinct advantages and trade-offs.

ParameterHPLC-UVGC-MSRationale & Causality
Specificity GoodExcellentHPLC-UV relies on retention time and UV absorbance, which can be ambiguous if co-eluting impurities have similar chromophores. GC-MS provides a "fingerprint" through mass fragmentation patterns, offering near-unequivocal identification.
Sensitivity (LOD/LOQ) Moderate (µg/mL range)High (ng/mL to pg/mL range)MS detectors, especially in SIM mode, are inherently more sensitive than UV detectors, making GC-MS ideal for trace analysis.
Sample Preparation Simple (Dilute & Filter)Complex (Derivatization)The need for a chemical derivatization step for GC-MS adds time, cost (reagents), and an extra source of potential experimental error.
Throughput HighLowerThe simpler sample preparation and typically shorter run times of isocratic HPLC methods allow for a greater number of samples to be analyzed per day.
Robustness Very HighHighHPLC is generally considered a more robust technique for routine quality control environments due to simpler instrumentation and less sensitivity to minor matrix variations.
Cost (Instrument/Consumables) LowerHigherGC-MS systems are more expensive to purchase and maintain. Silylation reagents also add to the consumable cost.
Analyst Skill Level IntermediateAdvancedMethod development and data interpretation for GC-MS, particularly involving derivatization and spectral analysis, require a higher level of expertise.

Representative Performance Data

The following table summarizes typical validation parameters that could be expected for each method, demonstrating their quantitative capabilities.

Performance MetricHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL
Precision (%RSD, n=6) < 2.0%< 5.0%
Accuracy (Recovery %) 98 - 102%95 - 105%

Conclusion and Recommendation

Both HPLC-UV and GC-MS are validated and effective methods for the quantitative analysis of this compound. The ultimate selection is driven by the analytical objective.

  • Choose HPLC-UV for routine quality control, process monitoring, and purity assays where the analyte concentration is relatively high and the sample matrix is well-defined. Its robustness, high throughput, and lower operational cost make it the superior choice for production-focused environments.

  • Choose GC-MS for trace-level impurity analysis, metabolite identification, or when analyzing the analyte in complex matrices where absolute certainty of its identity is required. The superior sensitivity and specificity of GC-MS are indispensable for research, development, and troubleshooting applications.

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to achieve accurate and reliable quantification of this critical synthetic intermediate.

References

  • ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry.
  • National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • ResearchGate. (n.d.). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii.
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  • ResearchGate. (n.d.). UV−vis spectra of 1:8 dilutions of films extracted in 2.0 mL....
  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?.
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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Molecular Modification

In the realm of drug discovery and development, the strategic modification of a core chemical scaffold is a cornerstone of optimizing biological activity. The benzaldehyde framework, a seemingly simple aromatic aldehyde, offers a versatile platform for such molecular engineering. The introduction of substituents, particularly hydroxyl (-OH) and fluorine (-F) groups, can dramatically alter the physicochemical properties of the molecule, thereby influencing its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological activities of 3,4-Difluoro-5-hydroxybenzaldehyde and its structurally related compounds, focusing on their antimicrobial, antioxidant, and anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data, and provide detailed protocols for the key assays discussed.

The positioning of functional groups on the benzene ring is not a matter of trivial chemical alteration; it is a deliberate design choice aimed at enhancing potency, selectivity, and pharmacokinetic profiles. For instance, hydroxyl groups are known to be crucial for the antioxidant and antimicrobial activities of phenolic compounds, often acting as hydrogen donors to neutralize free radicals or disrupting microbial cell membranes.[1] Fluorine, with its high electronegativity and small van der Waals radius, can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide will explore how the interplay of these substituents on the benzaldehyde scaffold dictates the biological outcomes.

Comparative Biological Activity: A Data-Driven Analysis

To provide an objective comparison, the following sections summarize the available experimental data on the antimicrobial, antioxidant, and anticancer activities of this compound and its structural analogs. It is important to note that the data presented are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity: Halogenation and Hydroxylation as Key Determinants

The antimicrobial potential of benzaldehyde derivatives is significantly influenced by the presence and position of hydroxyl and halogen substituents. Phenolic aldehydes are known to exert their antimicrobial effects through various mechanisms, including the disruption of cell membranes and the inhibition of essential microbial enzymes.[1]

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzaldehydes

CompoundMicroorganismMIC (µg/mL)Reference
2,3-DihydroxybenzaldehydeStaphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000[1][2][3][4]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde)Staphylococcus aureus (Bovine Mastitis Isolates)MIC₅₀: 500,000[1][2][3][4]
2,4,6-TriiodophenolStaphylococcus aureus5[5]
BenzaldehydeStaphylococcus aureus (Norfloxacin-resistant)>1024[6][7]

From the available data, it is evident that dihydroxybenzaldehydes possess moderate antimicrobial activity against Staphylococcus aureus.[1][2][3][4] The potent activity of 2,4,6-triiodophenol highlights the significant enhancement of antimicrobial efficacy that can be achieved through halogenation.[5] While direct data for this compound is lacking, the presence of two fluorine atoms in conjunction with a hydroxyl group suggests a potential for notable antimicrobial activity, a hypothesis that warrants further experimental validation.

Antioxidant Activity: The Role of Hydroxyl Groups in Radical Scavenging

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals. The number and position of these hydroxyl groups are critical determinants of this activity.

Table 2: Comparative Antioxidant Activity of Hydroxybenzaldehydes

CompoundAssayIC₅₀ (µM)Reference
Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde)DPPH Radical Scavenging- (High activity reported)[8][9][10]
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)DPPH Radical Scavenging- (Strong inhibitor)[8]
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)DPPH Radical Scavenging- (Poor scavenger)[8]
p-HydroxybenzaldehydeDPPH Radical Scavenging- (Negligible activity)[8]
3,4-Dihydroxy-5-nitrobenzaldehydeXO Inhibition3[11]

Note: A direct IC50 value for this compound in a standard antioxidant assay was not found. The data for the nitro-substituted analogue is included to show the impact of electron-withdrawing groups.

Studies on hydroxybenzaldehydes have shown that compounds with multiple hydroxyl groups, such as protocatechuic aldehyde, exhibit significant radical scavenging activity.[8][9][10] The introduction of electron-donating methoxy groups can also enhance antioxidant potential, as seen with syringaldehyde.[8] Conversely, a single hydroxyl group, as in p-hydroxybenzaldehyde, confers negligible activity.[8] The potent xanthine oxidase inhibitory activity of 3,4-dihydroxy-5-nitrobenzaldehyde suggests that the introduction of electron-withdrawing groups, like the nitro group (and potentially fluorine), can confer specific and potent antioxidant-related enzyme inhibition.[11] Based on these structure-activity relationships, this compound, with its electron-withdrawing fluorine atoms, is predicted to possess interesting, though not necessarily classical radical-scavenging, antioxidant properties that merit investigation.

Anticancer Activity: A Promising Avenue for Fluorinated Benzaldehydes

The incorporation of fluorine into organic molecules is a well-established strategy in the design of anticancer agents to enhance metabolic stability and binding affinity. Several fluorinated benzaldehyde derivatives have shown promise as precursors to potent anticancer compounds.

Table 3: Comparative Anticancer Activity (IC₅₀) of Fluorinated Benzaldehyde Derivatives and Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
Fluorinated aminophenylhydrazine benzaldehyde Schiff base (Compound 6)A549 (Lung Carcinoma)0.64[12]
3-Fluoro-4-hydroxybenzaldehyde derived curcuminoid analogA2780 (Ovarian Cancer)0.75[13]
Combretastatin A-4 analog (Compound 3)HepG2 (Hepatocarcinoma)6.35[14]

Note: this compound has been explored as a synthetic precursor for combretastatin A-4 analogues, which are known for their anticancer properties.[15] Direct IC50 values for this compound itself were not available.

The data clearly indicates that fluorinated benzaldehyde derivatives can serve as scaffolds for highly potent anticancer agents, with some compounds exhibiting sub-micromolar IC50 values against various cancer cell lines.[12][13] The exploration of this compound in the synthesis of combretastatin A-4 analogues, which are potent tubulin polymerization inhibitors, underscores its potential in oncology drug discovery.[14][15] The presence of the difluoro-hydroxy substitution pattern is a key structural motif that can be exploited to develop novel and effective anticancer therapeutics.

Structure-Activity Relationship (SAR) Insights

The comparative data, though not exhaustive for a single compound, allows for the deduction of several key structure-activity relationships:

  • Antimicrobial Activity : The presence of hydroxyl groups is fundamental for antimicrobial activity in benzaldehydes. Halogenation, particularly with larger halogens like iodine, can dramatically increase potency. The electron-withdrawing nature of fluorine in this compound likely contributes to its potential antimicrobial effects, possibly by enhancing its ability to disrupt microbial membranes or inhibit key enzymes.

  • Antioxidant Activity : The number and relative positions of hydroxyl groups are the primary determinants of radical scavenging activity. Dihydroxy substitution, particularly in the ortho and para positions, is favorable. While fluorine substitution may not enhance classical hydrogen-donating antioxidant activity, it can lead to potent inhibition of specific redox-active enzymes, representing an alternative mechanism of antioxidant action.

  • Anticancer Activity : Fluorine substitution is a highly valuable strategy for enhancing the anticancer potential of benzaldehyde-derived compounds. The electron-withdrawing properties and the ability of fluorine to form strong bonds with biological targets contribute to increased potency and improved pharmacokinetic properties. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of complex and highly active anticancer molecules.

Experimental Protocols: A Guide for Researchers

To facilitate further research and ensure the reproducibility of findings, detailed protocols for the key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard for assessing the antimicrobial susceptibility of a compound.[2]

  • Preparation of Inoculum : From a fresh culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compounds : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

  • Inoculation : Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC : Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a widely used method to evaluate the free radical scavenging ability of a compound.[1]

  • Preparation of DPPH Solution : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples : Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure : In a 96-well plate or spectrophotometer cuvettes, add a specific volume of the test sample dilutions. Add the DPPH working solution to each well/cuvette and mix thoroughly. A control containing the solvent and DPPH solution should also be prepared.

  • Incubation : Incubate the plate/cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined from a plot of scavenging activity against compound concentration.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

  • Cell Seeding : Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for a specified period (e.g., 48 to 72 hours).

  • MTT Addition : After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for an additional 2-4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams have been generated using Graphviz.

SAR_Concepts cluster_Antimicrobial Antimicrobial Activity cluster_Antioxidant Antioxidant Activity cluster_Anticancer Anticancer Activity a1 Hydroxyl Groups a3 Increased Potency a1->a3 Disrupts membrane a2 Halogenation (F, Cl, I) a2->a3 Enhances disruption b1 Multiple -OH Groups b3 Radical Scavenging b1->b3 b2 Electron-donating Groups b2->b3 b4 Electron-withdrawing Groups (F, NO2) b5 Enzyme Inhibition (e.g., XO) b4->b5 c1 Fluorine Substitution c2 Enhanced Metabolic Stability c1->c2 c3 Increased Binding Affinity c1->c3 c4 Potent Cytotoxicity c2->c4 c3->c4

Caption: Key Structure-Activity Relationship Concepts.

MIC_Workflow start Start: Prepare Inoculum (0.5 McFarland) dilute_compound Serially Dilute Compound in 96-well plate start->dilute_compound inoculate Inoculate wells with standardized bacteria dilute_compound->inoculate incubate Incubate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

MTT_Workflow seed_cells Seed Cancer Cells in 96-well plate treat_cells Treat cells with compound dilutions seed_cells->treat_cells incubate_cells Incubate (e.g., 48-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion: A Scaffold of Potential

This compound and its structural analogs represent a promising class of compounds with a diverse range of biological activities. The strategic interplay of hydroxyl and fluorine substituents on the benzaldehyde core provides a powerful tool for medicinal chemists to fine-tune their therapeutic properties. While direct comparative data for this compound across all discussed biological activities is still emerging, the existing body of research on related compounds strongly suggests its potential as a valuable scaffold for the development of novel antimicrobial, antioxidant, and particularly, anticancer agents. The experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers in the field, paving the way for future investigations and the rational design of new and effective therapeutic molecules. Further head-to-head comparative studies are crucial to fully elucidate the therapeutic potential of this and other fluorinated hydroxybenzaldehydes.

References

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  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2019-07-23). Frontiers. [Link]

  • Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. ResearchGate. [Link]

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  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021-09-13). PubMed. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021-09-13). PMC. [Link]

  • Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021-11-08). PubMed. [Link]

  • Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021-11-08). PMC. [Link]

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Safety Operating Guide

Guide to the Safe Disposal of 3,4-Difluoro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized reagents like 3,4-Difluoro-5-hydroxybenzaldehyde, a fluorinated aromatic aldehyde, demand a meticulous and informed approach. This guide provides essential, actionable procedures for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower you with the knowledge to manage this chemical waste safely, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Characteristics

Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound is a halogenated organic solid.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.

The primary hazards are associated with direct contact and inhalation.[1] It is classified as harmful if swallowed, and it is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] The fluorinated nature of this compound places it in the category of halogenated organic waste, which has specific disposal requirements due to its potential for environmental persistence.[2][3]

Property Data Source(s)
Chemical Formula C₇H₄F₂O₂[1]
Molecular Weight 158.1 g/mol [1]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1]
Meaning Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]
Storage Conditions 2-8°C, under an inert atmosphere[1]

Pre-Disposal Safety and Handling

Proper disposal begins long before the waste container is full. It starts with correct handling during experimentation to minimize exposure and prevent accidental release. The causality behind these steps is rooted in mitigating the hazards identified above.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[3][4] This is the primary engineering control to prevent the inhalation of dust particles, which can cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This includes:

    • Eye Protection : Safety glasses with side-shields or chemical splash goggles are mandatory to prevent contact with the eyes, which can cause serious damage.[4][5]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[5]

    • Body Protection : A standard laboratory coat must be worn to prevent skin contact.[6]

  • Safe Handling Practices : Avoid actions that generate dust.[5][6] When transferring the solid, use techniques like carefully scooping rather than pouring from a height. Avoid all personal contact, including inhalation.[6] After handling, wash hands thoroughly with soap and water.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste. Improper segregation of this waste stream can lead to complex and costly disposal challenges and potential environmental harm.[2][3]

Step 1: Waste Segregation (The Critical First Step)

  • Action : Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solids."

  • Causality : Never mix halogenated waste with non-halogenated organic waste.[7][8] Co-mingling these streams complicates the incineration or recycling process and significantly increases disposal costs.[2][3] Furthermore, do not mix this waste with other categories like acids, bases, or heavy metals to avoid dangerous reactions.[2][3]

Step 2: Container Selection and Labeling

  • Action : Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass bottle with a secure, threaded cap). The container must be in good condition.[8] As soon as the first portion of waste is added, label the container.

  • Causality : The container must be robust and non-reactive to prevent leaks.[7] Immediate and clear labeling is a regulatory requirement and a critical safety measure. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (do not use abbreviations)[8]

    • The approximate quantity or concentration.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[2]

    • The date the waste was first added.

Step 3: Accumulating Waste

  • Action : Keep the waste container tightly sealed at all times, except when adding waste.[3][8] Store the container in a designated, well-ventilated satellite accumulation area within the lab.[3]

  • Causality : A sealed container prevents the release of any volatile contaminants and protects the contents from moisture or reaction with air.[8] Storing waste in a designated area prevents clutter and reduces the risk of spills or accidents.

Step 4: Final Disposal

  • Action : Once the container is nearly full (do not overfill, leave headspace for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality : Disposal of this chemical waste must be conducted at an approved waste disposal plant.[9] These facilities have the specialized high-temperature incinerators required to break down halogenated organic compounds safely. Never dispose of this chemical down the drain or in regular trash.[5]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from use to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Storage & Final Disposal A Acquire & Handle Chemical in Fume Hood with PPE B Generate Waste (e.g., residual solid, contaminated wipes) A->B C Is waste halogenated? (Contains F, Cl, Br, I) B->C D Place in designated 'Halogenated Organic Waste' container C->D Yes E Place in 'Non-Halogenated Organic Waste' container C->E No F Label container immediately with contents & hazards D->F G Store sealed container in Satellite Accumulation Area F->G H Container Full? G->H I Request pickup by EHS / Licensed Disposal Contractor H->I Yes J Continue to add waste H->J No J->G

Caption: Workflow for the safe disposal of halogenated chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Assess and Protect : Don appropriate PPE before re-entering the area.

  • Contain and Clean : For a small, dry spill, avoid creating dust.[4][6] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]

  • Collect : Carefully sweep or scoop the material into a designated hazardous waste container.[5] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Dispose : Seal and label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.[3]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department according to your institution's protocols.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.

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Navigating the Handling of 3,4-Difluoro-5-hydroxybenzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents like 3,4-Difluoro-5-hydroxybenzaldehyde, a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is a solid, powdered organic compound. Its hazard profile, as identified in safety data sheets, indicates that it is a skin irritant, a serious eye irritant, and may cause respiratory irritation. The presence of fluorine atoms and an aldehyde group on an aromatic ring dictates its reactivity and potential physiological effects, necessitating a multi-faceted approach to personal protection.

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, the personal protective equipment (PPE) strategy must establish robust barriers for these pathways.

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE, with explanations grounded in the chemical's specific hazards.

PPE ComponentSpecificationRationale and Causality
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness)Aromatic and halogenated hydrocarbons can degrade some common glove materials.[1] While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic compounds.[1][2] Thicker gloves (≥4 mil) provide a longer breakthrough time for incidental splashes.[3] For prolonged handling, double-gloving is recommended. Gloves should be changed immediately upon contamination.
Eye Protection ANSI Z87.1-rated Chemical Splash GogglesThis compound is a serious eye irritant. Standard safety glasses do not provide a sufficient seal against fine powders. Chemical splash goggles are essential to prevent airborne particles from reaching the eyes.
Respiratory Protection NIOSH-approved N95, N100, or P100 filtering facepiece respirator (dust mask) or a half-mask respirator with P100 particulate filters.As a fine powder, this compound can be easily aerosolized during handling, posing a respiratory irritation hazard. N95 filters are at least 95% efficient against airborne particles, while P100 filters are at least 99.97% efficient and are strongly resistant to oil.[4] For environments with potential for higher dust concentrations, a P100 filter is the more protective choice.[4]
Body Protection Full-length Laboratory CoatA lab coat prevents the contamination of personal clothing with the chemical powder. It should be fully buttoned to provide maximum coverage.
Foot Protection Closed-toe ShoesThis is a standard laboratory practice to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow minimizes the risk of exposure and cross-contamination.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit is readily accessible.

    • Confirm that the safety shower and eyewash station are unobstructed and operational.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Conduct all weighing and handling of the solid this compound within a certified chemical fume hood to contain any airborne powder.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates dust clouds.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling :

    • Securely close the container of this compound.

    • Decontaminate the work surface (see Decontamination and Spill Cleanup section).

    • Carefully remove gloves, avoiding contact with the outer contaminated surface, and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

// Connections Start -> CheckHazards; CheckHazards -> EyeProtection [label="Eye Irritant"]; CheckHazards -> HandProtection [label="Skin Irritant"]; CheckHazards -> RespiratoryProtection [label="Respiratory Irritant"]; CheckHazards -> BodyProtection [label="General Lab Practice"];

RespiratoryProtection -> FumeHood; HandProtection -> FumeHood; EyeProtection -> FumeHood; BodyProtection -> FumeHood;

FumeHood -> SpillKit; SpillKit -> Waste; Waste -> End [label="Proceed with Handling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Logical workflow for assessing hazards and selecting appropriate PPE.

Decontamination and Spill Cleanup

Accidents can happen, and a prepared response is critical.

Minor Spill (less than 1 gram, contained in fume hood):

  • Alert colleagues in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.

  • Carefully dampen the absorbent material with water to prevent the powder from becoming airborne.[3]

  • Use a scoop or dustpan to collect the absorbed material and place it in a clearly labeled hazardous waste bag or container.[5]

  • Wipe the spill area with a cloth dampened with a detergent solution, followed by a water rinse.[6]

  • Place all contaminated cleaning materials into the hazardous waste container.

Surface Decontamination:

After handling the chemical, all work surfaces should be decontaminated.

  • Wipe down the surface with a disposable towel soaked in a laboratory detergent solution.

  • Follow with a wipe-down using a towel dampened with 70% ethanol or isopropyl alcohol.

  • Allow the surface to air dry completely.

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper waste segregation is crucial for safety and environmental compliance.

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, absorbent pads from spills, and contaminated PPE, must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.[7]

  • Empty Containers : The original container of the chemical, once empty, should also be disposed of in the halogenated solid waste stream. Do not rinse the container into the sink.

  • Liquid Waste : If the compound is used to make a solution, any waste solutions should be collected in a "Halogenated Organic Liquid Waste" container. Never mix halogenated waste with non-halogenated waste streams.

By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself and your colleagues while maintaining the integrity of your scientific work.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-hydroxybenzaldehyde
Reactant of Route 2
3,4-Difluoro-5-hydroxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.